1,3-Dimethylimidazolidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H12N2 |
|---|---|
Molecular Weight |
100.16 g/mol |
IUPAC Name |
1,3-dimethylimidazolidine |
InChI |
InChI=1S/C5H12N2/c1-6-3-4-7(2)5-6/h3-5H2,1-2H3 |
InChI Key |
SMWUDAKKCDQTPV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C1)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Dimethylimidazolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral data of 1,3-Dimethylimidazolidine.
Chemical Structure and Properties
This compound is a saturated heterocyclic organic compound. It features a five-membered imidazolidine ring with two methyl groups attached to the nitrogen atoms at positions 1 and 3.
Chemical Identifiers:
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₅H₁₂N₂[1]
-
SMILES: CN1CCN(C1)C[1]
-
InChI: InChI=1S/C5H12N2/c1-6-3-4-7(2)5-6/h3-5H2,1-2H3[1]
-
InChIKey: SMWUDAKKCDQTPV-UHFFFAOYSA-N[1]
Below is a 2D representation of the chemical structure of this compound.
References
An In-depth Technical Guide to 1,3-Dimethyl-2-imidazolidinone (DMI)
CAS Number: 80-73-9
Synonyms: N,N'-Dimethylethyleneurea, DMEU, DMI
This technical guide provides a comprehensive overview of 1,3-Dimethyl-2-imidazolidinone (DMI), a versatile aprotic polar solvent. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields. It should be noted that the CAS number 80-73-9 corresponds to 1,3-Dimethyl-2-imidazolidinone, which features a carbonyl group, and is sometimes colloquially mistaken for 1,3-Dimethylimidazolidine.
Physicochemical Properties
1,3-Dimethyl-2-imidazolidinone is a colorless, high-boiling point liquid with exceptional thermal and chemical stability.[1] Its high polarity and dielectric constant make it an excellent solvent for a wide array of organic and inorganic compounds.[2]
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀N₂O | [3] |
| Molecular Weight | 114.15 g/mol | [3] |
| Boiling Point | 224-226 °C | |
| Melting Point | 8.2 °C | [1] |
| Density | 1.056 g/mL at 25 °C | |
| Refractive Index | n20/D 1.472 | |
| Flash Point | 93 °C (closed cup) | |
| Autoignition Temperature | 305 °C | |
| Vapor Pressure | <1 hPa at 20 °C | |
| Solubility | Soluble in water, toluene, methanol, ethanol, diethyl ether, methylene chloride, DMF, acetone, and chloroform. | |
| log KOW | -0.3 at 25 °C |
Spectroscopic Data
| Spectroscopy | Data | Reference |
| ¹H NMR (CDCl₃) | δ (ppm): 2.76 (s, 6H, N-CH₃), 3.25 (s, 4H, -CH₂-CH₂-) | |
| ¹³C NMR | δ (ppm): 31.0 (N-CH₃), 46.9 (-CH₂-CH₂-), 164.3 (C=O) | |
| IR (KBr, cm⁻¹) | 2938, 2862, 1699 (C=O), 1504, 1290, 1249 | [4] |
| Mass Spectrum (m/z) | 114 (M+), 113, 70, 56, 44, 42 |
Synthesis of 1,3-Dimethyl-2-imidazolidinone
Several synthetic routes for 1,3-Dimethyl-2-imidazolidinone have been developed. The following are two common methods with detailed experimental protocols.
Synthesis from N,N'-Dimethylethylenediamine and Phosgene
This method involves the reaction of N,N'-dimethylethylenediamine with phosgene in the presence of a dehydrochlorinating agent.[5]
Experimental Protocol:
-
To a 500 mL four-necked flask equipped with a reflux condenser, thermometer, dropping funnel, phosgene inlet tube, pH measuring electrode, and stirrer, add 100 mL of water, 17.6 g (0.2 mol) of N,N'-dimethylethylenediamine, and 30.4 g (0.3 mol) of 36% hydrochloric acid. The initial pH of the diamine solution should be approximately 7.3.[6]
-
Place 168.0 g (0.8 mol) of a 20% aqueous solution of sodium hydroxide in the dropping funnel.[2]
-
Maintain the reaction temperature at 20 °C using a cooling bath.
-
While stirring, bubble phosgene gas through the solution at a rate of 10 g/hr for two hours.[5]
-
Simultaneously, add the sodium hydroxide solution dropwise from the funnel to maintain the pH of the reaction mixture at 7.3 ± 0.2.[5]
-
After the addition of phosgene and sodium hydroxide is complete, purge the reaction apparatus with nitrogen gas (20 L/min) for 0.2 hours to remove any unreacted phosgene.[5]
-
The product, 1,3-Dimethyl-2-imidazolidinone, can then be isolated and purified by standard methods such as extraction and/or distillation.
Synthesis from 2-Imidazolidinone, Formaldehyde, and Formic Acid
This method, a variation of the Eschweiler-Clarke reaction, involves the reductive methylation of 2-imidazolidinone.
Experimental Protocol:
-
In a 1000 mL four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 501 g (3.626 mol) of 33.3% formic acid, 107 g (3.567 mol, calculated as formaldehyde) of paraformaldehyde, and 153 g (1.779 mol) of 2-imidazolidinone.[7]
-
Stir the mixture and heat to 70 °C. Maintain this temperature for 4 hours.[7]
-
After 4 hours, add 237 g (4.379 mol) of 85% formic acid to the reaction mixture.[7]
-
Heat the mixture to reflux and maintain the reflux for 12 hours.[7]
-
After the reflux period, distill off the formic acid.[7]
-
Neutralize the remaining reaction mixture with a sodium hydroxide solution.[7]
-
Perform a vacuum distillation and collect the fraction at 105-118 °C under a vacuum of 0.095 Mpa to obtain 1,3-Dimethyl-2-imidazolidinone.[7]
Applications in Research and Drug Development
1,3-Dimethyl-2-imidazolidinone is a highly effective polar aprotic solvent with a wide range of applications.
-
Replacement for Carcinogenic Solvents: DMI can be used as a substitute for the carcinogenic solvent hexamethylphosphoramide (HMPA) in many organic reactions.[1]
-
Polymer Synthesis: It is used in the production of various polymers, including polyphenylene sulfide (PPS) and polyimide resins, where it can help control side reactions and produce high-quality materials.[7]
-
Organic Synthesis: DMI is an excellent solvent for a variety of organic reactions, particularly those involving organometallic reagents.
-
Electronic Materials: It is utilized in the production of electronic materials and as a stripper for silicon chip photoresist due to its strong penetrating ability and high-temperature resistance.[7]
-
Surface Treatment: DMI can be used as a surface treatment agent to enhance the bonding strength between various materials and epoxy resin adhesives.
-
Detergents and Dyes: It also finds applications in the formulation of detergents and in the synthesis of dyes.[2]
Safety and Handling
1,3-Dimethyl-2-imidazolidinone presents several hazards and should be handled with appropriate safety precautions.
Hazard Classifications:
-
Acute toxicity, oral (Category 4)
-
Serious eye damage (Category 1)
-
Reproductive toxicity (Category 2)
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
-
Ventilation: Use in a well-ventilated area.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It is hygroscopic and should be protected from moisture.
-
Incompatibilities: Avoid contact with strong oxidizing agents.
First Aid:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
If on skin: Wash off immediately with plenty of water for at least 15 minutes.
-
If inhaled: Move to fresh air. If not breathing, give artificial respiration.
Logical Workflow for Solvent Selection
The decision to use DMI as a solvent in a particular application often follows a logical progression based on its properties.
References
- 1. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 1,3-Dimethyl-2-imidazolidinone | C5H10N2O | CID 6661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. US4668793A - Process for producing 1,3-dimethyl-2-imidazolidinone - Google Patents [patents.google.com]
- 6. KR870001899B1 - Preparation method of 1,3-dimethyl-2-imidazolidinone - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
An In-depth Technical Guide to 1,3-Dimethylimidazolidine and its Analogue, 1,3-Dimethyl-2-imidazolidinone
Introduction
This technical guide provides a detailed overview of 1,3-Dimethylimidazolidine, including its IUPAC nomenclature and available chemical data. Due to the limited publicly available research on this compound, this guide also offers a comprehensive review of the closely related and industrially significant compound, 1,3-Dimethyl-2-imidazolidinone (DMI). This document is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis and detailed experimental insights.
This compound
1.1 IUPAC Name and Chemical Identity
The unequivocally correct IUPAC name for the compound with the chemical structure of an imidazolidine ring with methyl groups attached to both nitrogen atoms is This compound [1].
1.2 Chemical Properties and Data
Quantitative data for this compound is sparse in readily available literature. The following table summarizes the key computed descriptors from the PubChem database[1].
| Property | Value | Source |
| Molecular Formula | C5H12N2 | PubChem |
| Molecular Weight | 100.16 g/mol | PubChem |
| InChI | InChI=1S/C5H12N2/c1-6-3-4-7(2)5-6/h3-5H2,1-2H3 | PubChem |
| InChIKey | SMWUDAKKCDQTPV-UHFFFAOYSA-N | PubChem |
| Canonical SMILES | CN1CCN(C1)C | PubChem |
1.3 Reactivity and Applications
Scholarly articles suggest the involvement of this compound in specific organic reactions, such as the Mannich reaction, and studies on its ring-chain tautomerism have been conducted on the NMR time scale[2]. However, detailed experimental protocols and a broad scope of its applications are not extensively documented in the provided search results.
1,3-Dimethyl-2-imidazolidinone (DMI): A Comprehensive Technical Overview
In contrast to its non-carbonyl analogue, 1,3-Dimethyl-2-imidazolidinone (DMI) is a widely used aprotic polar solvent with a wealth of available technical data.
2.1 IUPAC Name and Synonyms
The IUPAC name for this compound is 1,3-dimethylimidazolidin-2-one [3][4]. It is commonly known by several synonyms, including Dimethylethyleneurea, N,N'-Dimethylimidazolidinone, and the abbreviation DMI[3][4][5].
2.2 Physicochemical Properties
DMI is a colorless, transparent liquid with high thermal and chemical stability[4][5]. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 80-73-9 | [5][6] |
| Molecular Formula | C5H10N2O | [3][4][5] |
| Molar Mass | 114.1457 g/mol | [4][5] |
| Melting Point | 8.2 °C | [4][5] |
| Boiling Point | 225 °C | [4][5] |
| Flash Point | 120 °C | [4][5] |
| Density | 1.056 g/mL at 25 °C | [7] |
| Refractive Index (n20/D) | 1.472 | [7] |
| Water Solubility | Freely soluble | [7] |
2.3 Synthesis Protocols
Several methods for the synthesis of DMI have been developed, including the phosgene, urea, carbon dioxide, and imidazolinone methods[8][9]. The imidazolinone and phosgene methods are detailed below.
2.3.1 Imidazolinone Method
This method involves the reaction of 2-imidazolidinone with paraformaldehyde in the presence of formic acid.
-
Experimental Protocol:
-
To a 1000 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 501 g (3.626 mol) of 33.3% formic acid, 107 g (3.567 mol as formaldehyde) of paraformaldehyde, and 153 g (1.779 mol) of 2-imidazolidinone[8][9].
-
Add 237 g (4.379 mol) of 85% formic acid and heat to reflux for 12 hours[8][9].
-
Neutralize the reaction mixture with sodium hydroxide solution[8][9].
-
Perform vacuum distillation, collecting the fraction at 105-118°C under a vacuum of 0.095 MPa to yield 1,3-dimethyl-2-imidazolidinone[8][9].
-
2.3.2 Phosgene Method
This process involves the reaction of N,N'-dimethylethylene diamine with phosgene in an aqueous medium.
-
Experimental Protocol:
-
In a 300 ml four-necked flask equipped with a reflux condenser, thermometer, dropping funnel, phosgene inlet tube, and stirrer, charge 100 ml of water and 8.8 g (0.1 mol) of N,N'-dimethylethylene diamine[10].
-
Maintain the temperature of the flask at 20°C[10].
-
Blow phosgene into the stirred solution at a rate of 10 g/hr for two hours[10].
-
Simultaneously, add an aqueous solution of a dehydrochlorinating agent (e.g., sodium hydroxide) dropwise to maintain the pH between 3.0 and 10.0 (optimally around 7.3)[10].
-
After the addition is complete, purge the system with nitrogen gas to remove any unreacted phosgene[10].
-
The product, 1,3-dimethyl-2-imidazolidinone, can then be isolated by extraction and/or distillation[10].
-
2.4 Applications
DMI is a versatile aprotic polar solvent with numerous applications in both laboratory and industrial settings.
-
Replacement for HMPA: DMI is widely used as a less carcinogenic substitute for hexamethylphosphoramide (HMPA) in various organic reactions[5].
-
Polymer Science: It serves as a solvent for the production of high-performance polymers such as polyphenylene sulfide (PPS), polyimide, and polysulfone[8][11].
-
Electronics: Due to its low viscosity and high dielectric constant, DMI is utilized as an electrolyte solvent in high-performance lithium batteries and as a stripper for photoresists in semiconductor manufacturing[8][11].
-
Organic Synthesis: Its high dielectric constant and solvating effect accelerate anionic nucleophilic reactions, making it an effective solvent for the synthesis of pharmaceuticals, agrochemicals, and dyes[11].
-
Detergents and Cleaning: DMI is also incorporated into detergents and cleaning formulations[11][12].
2.5 Signaling Pathways and Experimental Workflows
While DMI is primarily a solvent and not directly involved in biological signaling pathways, its application in chemical synthesis is crucial for producing active pharmaceutical ingredients. The following diagram illustrates a generalized workflow for a nucleophilic substitution reaction using DMI as a solvent.
Caption: Generalized workflow of a nucleophilic substitution reaction utilizing DMI as a solvent.
References
- 1. This compound | C5H12N2 | CID 12190571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,3-Dimethyl-2-imidazolidinone | C5H10N2O | CID 6661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]
- 5. 1,3-Dimethyl-2-imidazolidinone [chemeurope.com]
- 6. DMI Solvent (CAS 80-73-9) | 1,3-Dimethyl-2-imidazolidinone Supplier | Royalchem [royal-chem.com]
- 7. chembk.com [chembk.com]
- 8. Page loading... [guidechem.com]
- 9. Synthesizing method for 1,3, dimethyl-2-imidazolidinone - Eureka | Patsnap [eureka.patsnap.com]
- 10. US4668793A - Process for producing 1,3-dimethyl-2-imidazolidinone - Google Patents [patents.google.com]
- 11. DMI™ 1,3 Dimethyl-2-Imidazolidinone | MITSUI CHEMICALS AMERICA, INC. [us.mitsuichemicals.com]
- 12. haihangchem.com [haihangchem.com]
An In-Depth Technical Guide to 1,3-Dimethylimidazolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethylimidazolidine is a cyclic diamine that serves as a fundamental scaffold in medicinal chemistry and organic synthesis. Its unique structural and electronic properties, including its potential for ring-chain tautomerism, make it an intriguing building block for the development of novel therapeutic agents and specialized chemical applications. This technical guide provides a comprehensive overview of this compound, including its synonyms, chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of the biological activities and therapeutic potential of the broader imidazolidine class of compounds.
Synonyms and Identifiers
A clear identification of chemical compounds is crucial for accurate research and communication. The following table summarizes the various names and identifiers for this compound.
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 14103-77-6 |
| Molecular Formula | C₅H₁₂N₂ |
| Depositor-Supplied Synonyms | 1,3-dimethyl-imidazolidine, N,N'-Dimethylimidazolidine |
| Database Identifiers | SCHEMBL132482, SCHEMBL1231170, DB-328746 |
Physicochemical and Spectral Data
Understanding the physicochemical and spectral properties of this compound is essential for its application in experimental settings. The following tables provide a summary of key quantitative data.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Weight | 100.16 g/mol |
| Density | 0.903 g/mL |
| Boiling Point | 107-132 °C |
| Flash Point | 8 °C |
Table 2: Spectral Data Summary
| Spectroscopy Type | Key Data Points |
| ¹³C NMR | Spectral data available in literature[1] |
| ¹⁵N NMR | Spectral data available in literature[1] |
| GC-MS | Mass spectral data available[1] |
| Infrared (IR) | Infrared spectral data available[1] |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be achieved through the condensation reaction of N,N'-dimethylethylenediamine with formaldehyde. This reaction proceeds readily to form the cyclic imidazolidine ring structure. A related, documented procedure for the synthesis of this compound-2-thione involves the reaction of N,N'-dimethylethylenediamine, formaldehyde, and sulfur in a one-step process[2]. By omitting sulfur, the synthesis is directed towards the formation of this compound.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
N,N'-Dimethylethylenediamine
-
Formaldehyde (37% aqueous solution)
-
Anhydrous potassium carbonate or another suitable drying agent
-
An appropriate organic solvent (e.g., dichloromethane or diethyl ether)
-
Standard laboratory glassware for reaction, extraction, and distillation
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N'-dimethylethylenediamine in a suitable organic solvent.
-
Addition of Formaldehyde: Slowly add an equimolar amount of formaldehyde solution to the stirred solution of the diamine at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain a controlled temperature.
-
Reaction Time: Stir the reaction mixture at room temperature for several hours or until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, separate the organic layer. Wash the organic layer with water to remove any unreacted formaldehyde and other water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like potassium carbonate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by distillation to obtain pure this compound.
Ring-Chain Tautomerism
A significant feature of the this compound scaffold is its potential to exist in equilibrium between a cyclic (ring) form and an acyclic (chain) form. This phenomenon, known as ring-chain tautomerism, is influenced by factors such as solvent, temperature, and the presence of substituents. The equilibrium involves the reversible intramolecular addition of one of the nitrogen atoms to the iminium ion intermediate formed from the other nitrogen and the methylene bridge. Understanding this tautomerism is critical in drug design, as the different forms may exhibit distinct biological activities and metabolic fates.[3]
Figure 2: Ring-Chain Tautomerism of this compound.
Biological and Medicinal Chemistry Applications
While specific studies on the biological activity of this compound are limited, the broader class of imidazolidine derivatives has been extensively investigated for its therapeutic potential across various disease areas. The imidazolidine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with multiple biological targets.
Table 3: Reported Biological Activities of Imidazolidine Derivatives
| Biological Activity | Description |
| Schistosomicidal | Imidazolidine derivatives have shown in vitro activity against the adult worms of Schistosoma mansoni, the parasite responsible for schistosomiasis.[4][5] |
| Anti-inflammatory & Analgesic | Certain substituted imidazolidine derivatives have demonstrated significant anti-inflammatory and analgesic properties in in vivo studies.[1] |
| Anticancer | Various imidazolidine-containing compounds have been synthesized and evaluated for their anticancer activity, with some showing promising results against different cancer cell lines.[2] |
| Anticoagulant | Some imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives have been reported to exhibit anticoagulant properties.[6] |
The diverse biological activities of imidazolidine derivatives highlight the potential of this compound as a starting point for the design and synthesis of novel drug candidates. Its relatively simple structure allows for straightforward chemical modification to explore structure-activity relationships and optimize for specific therapeutic targets.
Conclusion
This compound is a versatile chemical entity with a range of synonyms and well-defined physicochemical properties. Its synthesis from readily available starting materials is straightforward. The potential for ring-chain tautomerism and the established broad biological activity of the imidazolidine scaffold make this compound a compound of significant interest for researchers in drug discovery and development. Further investigation into the specific biological profile of this compound and its derivatives is warranted to fully exploit its therapeutic potential.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. 1,3-Dimethyl-2-imidazolidinone(80-73-9) 1H NMR spectrum [chemicalbook.com]
- 5. massbank.eu [massbank.eu]
- 6. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1,3-Dimethyl-2-imidazolidinone (DMI)
Introduction
1,3-Dimethyl-2-imidazolidinone, commonly known as DMI, is a cyclic urea with the molecular formula C₅H₁₀N₂O.[1][2] It is a colorless, transparent, and highly polar aprotic solvent with high thermal and chemical stability.[1][2][3] DMI is recognized for its excellent solvating ability for a wide range of organic and inorganic compounds.[2][3][4] Due to its properties, including a high boiling point, high flash point, and low melting point, it is utilized in various applications, including as a reaction solvent, in the manufacturing of polymers, detergents, dyestuffs, and electronic materials.[4][5] In many applications, DMI serves as a substitute for the carcinogenic solvent hexamethylphosphoramide (HMPA).[2][3]
Physicochemical and Toxicological Properties
The key quantitative data for 1,3-Dimethyl-2-imidazolidinone are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of 1,3-Dimethyl-2-imidazolidinone
| Property | Value |
| Molecular Weight | 114.15 g/mol [6] |
| Appearance | Colorless liquid[1][3] |
| Melting Point | 8.2 °C[1][3] |
| Boiling Point | 225 °C[1][3] |
| Density | 1.06 g/cm³[2] |
| Refractive Index (n_D^20) | 1.4720 |
| Viscosity (at 25 °C) | 1.944 cP |
| Flash Point | 120 °C[1][3] |
| Autoignition Temperature | 300 °C[2] |
| Dielectric Constant (at 25 °C) | 37.6 |
Table 2: Toxicological Data for 1,3-Dimethyl-2-imidazolidinone
| Parameter | Value | Species |
| LD₅₀ (Oral) | 300 - 2,000 mg/kg | Rat[7] |
| LD₅₀ (Dermal) | 986 mg/kg | Rabbit[8][9] |
| Skin Irritation | Causes skin irritation[8] | Rabbit |
| Eye Irritation | Causes serious eye damage[7][9] | Rabbit |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child[7][9] | - |
| Target Organ Toxicity | May cause damage to testes through prolonged or repeated exposure[7] | - |
Experimental Protocols
Synthesis of 1,3-Dimethyl-2-imidazolidinone
Method 1: From N,N'-Dimethylethylenediamine and Phosgene
This method involves the reaction of N,N'-dimethylethylenediamine with phosgene in the presence of a dehydrochlorinating agent.
-
Reaction: N,N'-dimethylethylenediamine is reacted with phosgene in an aqueous medium.
-
pH Control: The pH of the reaction mixture is maintained between 3.0 and 10.0 by the addition of a dehydrochlorinating agent, such as a strong base.
-
Yield: This process is reported to produce 1,3-Dimethyl-2-imidazolidinone in high yield.[10]
Method 2: From 2-Imidazolinone and Formaldehyde
This synthesis route involves the methylation of 2-imidazolinone.
-
Reaction Medium: 85% formic acid is used as the reaction medium.
-
Addition of Reactants: 2-Imidazolinone is added to the formic acid, and the mixture is cooled to 0°C. 36% formaldehyde is then added dropwise.
-
Reaction Conditions: The reaction is allowed to proceed at room temperature for 1 hour, followed by refluxing for 8 hours.
-
Workup: The formic acid is distilled off, and the residue is neutralized.
-
Purification: The final product is obtained by vacuum distillation.[5]
Purification Protocol
For applications requiring high purity, such as in electronics and pharmaceuticals, DMI is purified from an industrial grade.
-
Distillation: The primary method for purification is distillation, which can include azeotropic or extractive distillation.
-
Purification for Electronic Grade: For electronic grade DMI, which has stringent requirements for metal impurities and other contaminants, simple distillation is often insufficient.[5]
-
Purification over Calcium Hydride: For laboratory use, DMI can be purified by distillation over calcium hydride under reduced pressure. It should be stored under an inert atmosphere over 4Å molecular sieves.[4]
Generalized Protocol for Use as a Solvent in Organic Synthesis
DMI is an effective solvent for a variety of organic reactions, particularly those involving organometallic reagents.[4]
-
Solvent Preparation: Ensure the DMI is dry and of the appropriate purity for the intended reaction. If necessary, purify by vacuum distillation from calcium hydride.
-
Reaction Setup: The reaction is set up under an inert atmosphere (e.g., nitrogen or argon), especially when using air- or moisture-sensitive reagents.
-
Reagent Addition: The reactants are dissolved in DMI. Due to its high polarity, DMI can enhance the solubility of many organic and inorganic compounds.[4]
-
Temperature Control: The reaction can be heated or cooled as required by the specific transformation. DMI's high boiling point makes it suitable for high-temperature reactions.[4]
-
Reaction Monitoring: The progress of the reaction is monitored by standard techniques such as TLC, GC, or LC-MS.
-
Workup: Upon completion, the reaction mixture is worked up. As DMI is water-soluble, it can often be removed by aqueous extraction. The product is then isolated and purified by standard methods like crystallization or chromatography.
Visualizations
Synthesis Workflow
Caption: A simplified workflow for the synthesis of DMI.
Applications Overview
Caption: Major applications of 1,3-Dimethyl-2-imidazolidinone.
Toxicological Profile
Caption: A summary of the toxicological hazards of DMI.
References
- 1. US5872260A - High purity 1,3-dialkyl-2-imidazolidinone and preparation process of same - Google Patents [patents.google.com]
- 2. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Theoretical Study on the Phosgenation of 2,4-Toluenediamine (2,4-TDA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Dimethyl-2-imidazolidinone | C5H10N2O | CID 6661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. carlroth.com [carlroth.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. 1,3-Dimethyl-2-imidazolidinone CAS 80-73-9 | 818212 [merckmillipore.com]
- 10. Yoneda Labs [yonedalabs.com]
An In-depth Technical Guide to the Physical Properties of 1,3-Dimethylimidazolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 1,3-Dimethylimidazolidine (CAS RN: 14103-77-6). The information is compiled from various scientific sources to support research, development, and application activities involving this compound.
Core Physical Properties
This compound is a cyclic diamine that exists as a colorless to slightly yellow liquid at room temperature and possesses a characteristic ammonia-like odor. The quantitative physical data for this compound are summarized in the tables below.
General and Thermal Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂ | [1] |
| Molecular Weight | 100.16 g/mol | [1] |
| Boiling Point | 107 °C | |
| 130-132 °C | ||
| Melting Point | -62 °C | |
| Flash Point | 8 °C |
Density and Refractive Index
| Property | Value | Source |
| Density | 0.903 g/cm³ | |
| Refractive Index | No experimental data available |
Solubility and Partitioning
| Property | Value | Source |
| Solubility | Soluble in many organic solvents, such as alcohols, ethers, and aromatic hydrocarbons. | |
| XLogP3-AA (Computed) | 0.2 | [1] |
Experimental Protocols
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample of liquid involves the following steps:
-
Sample Preparation: A small volume of the liquid is placed in a test tube or a fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample.
-
Heating: The assembly is heated in a controlled manner, often in a heating block or an oil bath.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.
-
Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
Determination of Density
The density of a liquid is its mass per unit volume. A straightforward and common method for its determination is as follows:
-
Mass Measurement of an Empty Container: A clean, dry container of a known volume (e.g., a pycnometer or a graduated cylinder) is weighed accurately.
-
Volume Measurement of the Liquid: The container is filled with the liquid to a calibrated mark.
-
Mass Measurement of the Filled Container: The container with the liquid is weighed.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container. The density is then calculated by dividing the mass of the liquid by its volume.
Determination of Refractive Index
The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property that can be measured using a refractometer:
-
Calibration: The refractometer is calibrated using a standard substance with a known refractive index, often distilled water.
-
Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.
-
Measurement: The instrument is used to observe the boundary line between the light and dark fields.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made should always be recorded, as the refractive index is temperature-dependent.
Logical Relationships of Physical Properties
The physical properties of a compound are interconnected. The following diagram illustrates some of these fundamental relationships for a liquid like this compound.
Caption: Logical flow of how molecular characteristics influence key physical properties.
References
A Comprehensive Technical Guide to the Physicochemical Properties of 1,3-Dimethylimidazolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the boiling and melting points of 1,3-Dimethylimidazolidine (DMI), a versatile polar aprotic solvent. The document details experimental protocols for the determination of these physical properties, as well as methods for its synthesis and purification, presented to aid in research and development applications.
Physicochemical Data of this compound
The melting and boiling points of this compound are crucial parameters for its application as a solvent in various chemical reactions and formulations. A summary of these properties from various sources is presented in the table below.
| Physical Property | Reported Value (°C) | Reported Value (°F) | Reported Value (K) |
| Melting Point | 7.5 - 8.2[1][2][3] | 45.5 - 46.8 | 280.65 - 281.35 |
| Boiling Point | 222 - 226[1][2] | 431.6 - 438.8 | 495.15 - 499.15 |
Experimental Protocols
Determination of Melting Point
The melting point of this compound can be determined using the capillary method, a standard technique recognized by various pharmacopeias.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or a digital instrument)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Heating medium (e.g., silicone oil)
-
Mortar and pestle
Procedure:
-
A small sample of this compound is finely powdered using a mortar and pestle.
-
The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid at the sealed end.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., a ramp rate of 1-2 °C per minute) for an accurate determination.
-
The temperature at which the substance first begins to liquefy is recorded as the onset of melting, and the temperature at which the last solid particle disappears is recorded as the completion of melting. The range between these two temperatures is the melting range.
Determination of Boiling Point
The boiling point of this compound can be determined using a distillation method or the Thiele tube method, which is suitable for smaller sample volumes.
Apparatus:
-
Thiele tube or a distillation apparatus
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Liquid paraffin or silicone oil
Procedure (Thiele Tube Method):
-
A few milliliters of this compound are placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a heating medium (e.g., silicone oil).
-
The side arm of the Thiele tube is gently heated, causing the temperature of the heating medium to rise.
-
As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a steady stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
Synthesis and Purification Workflow
The following diagram illustrates a common laboratory-scale synthesis and purification workflow for this compound.
Caption: Laboratory synthesis and purification of this compound.
Experimental Protocol for Synthesis and Purification
A common method for the synthesis of this compound involves the reaction of 2-imidazolidinone with paraformaldehyde and formic acid.
Synthesis Procedure:
-
In a reaction flask equipped with a stirrer, thermometer, and reflux condenser, 2-imidazolidinone, paraformaldehyde, and a 30-45% aqueous solution of formic acid are combined.
-
The mixture is heated to approximately 70°C and allowed to react for several hours.
-
An 85% solution of formic acid is then added, and the mixture is heated to reflux for an extended period (e.g., 12 hours).
-
After the reaction is complete, the excess formic acid is removed by distillation.
-
The reaction mixture is then neutralized with a sodium hydroxide solution.
Purification Procedure:
-
The neutralized reaction mixture will separate into an organic and an aqueous layer. The organic layer containing the crude this compound is separated.
-
The crude product is then purified by vacuum distillation.
-
The fraction collected at the appropriate boiling point under reduced pressure yields the purified this compound. The purity of the final product can be confirmed by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.
References
An In-Depth Technical Guide to the Solubility of 1,3-Dimethylimidazolidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,3-Dimethylimidazolidine (DMI), a versatile, high-boiling, polar aprotic solvent. Understanding the solubility of DMI in various organic solvents is critical for its effective use in a wide range of applications, including chemical synthesis, polymer chemistry, and formulation development.
Core Concepts in DMI Solubility
This compound (CAS No. 80-73-9) is a cyclic urea derivative characterized by its high polarity, thermal and chemical stability.[1][2] Its excellent solvating power for a broad spectrum of organic and inorganic compounds makes it a valuable alternative to other polar aprotic solvents.[2]
The solubility of DMI in organic solvents is largely governed by the principle of "like dissolves like." As a highly polar molecule, DMI exhibits good solubility in other polar solvents. Its miscibility with a variety of common organic solvents is a key attribute for its use as a reaction medium and formulation component.
Quantitative Solubility Data
| Solvent Classification | Solvent Name | Solubility at Room Temperature |
| Alcohols | Methanol | Soluble |
| Ethanol | Miscible[3] | |
| Isopropyl alcohol | Soluble | |
| n-Octyl alcohol | Soluble | |
| Ethylene glycol | Soluble | |
| Ketones | Acetone | Miscible[3] |
| Esters | Ethyl acetate | Soluble |
| Methyl benzoate | Soluble | |
| Ethers | Ethyl ether | Miscible[3] |
| Tetrahydrofuran | Soluble | |
| Halogenated Solvents | Chloroform | Miscible[3] |
| Trichloroethylene | Soluble | |
| Aromatic Hydrocarbons | Toluene | Soluble |
| Amides | Dimethylformamide | Soluble |
| Nitriles | Acetonitrile | Soluble |
| Benzonitrile | Soluble | |
| Nitro Compounds | Nitrobenzene | Soluble |
| Nitromethane | Soluble | |
| Sulfur Compounds | Sulfolane | Soluble |
| Amines | Aniline | Soluble |
| Pyridine | Soluble | |
| Quinoline | Soluble | |
| Aliphatic Hydrocarbons | Petroleum Ether | Insoluble[3] |
| Cyclohexane | Insoluble[3] |
Experimental Protocol for Determining Miscibility
The following is a general, yet detailed, methodology for determining the miscibility of this compound with an organic solvent. This protocol is based on standard laboratory practices for assessing liquid-liquid solubility.
Objective: To determine if this compound is miscible with a given organic solvent at a specified temperature.
Materials:
-
This compound (DMI), ≥99.5% purity
-
Test solvent, analytical grade
-
Calibrated glass vials or test tubes with closures
-
Calibrated pipettes or burettes
-
Vortex mixer
-
Constant temperature bath
-
Light source for visual inspection
Procedure:
-
Preparation: Ensure all glassware is clean and dry to avoid contamination. Bring the DMI and the test solvent to the desired experimental temperature (e.g., 25 °C) by placing them in a constant temperature bath for at least one hour.
-
Initial Miscibility Screening: In a series of labeled vials, prepare mixtures of DMI and the test solvent in varying volume ratios (e.g., 1:9, 1:4, 1:1, 4:1, 9:1). The total volume in each vial can be 10 mL for ease of observation.
-
Mixing: Securely cap the vials and vortex each mixture for 2-3 minutes to ensure thorough mixing.
-
Equilibration: Place the vials back into the constant temperature bath and allow them to equilibrate for at least 30 minutes.
-
Visual Inspection: After equilibration, remove each vial and visually inspect it against a light source.
-
Miscible: The mixture will appear as a single, clear, and homogenous liquid phase with no visible interface or cloudiness.
-
Immiscible: The mixture will separate into two distinct liquid layers, often with a visible meniscus between them. The mixture may appear cloudy or form an emulsion before separation.
-
Partially Miscible: The mixture may appear clear at some ratios but form two phases at other ratios.
-
-
Documentation: Record the observations for each volume ratio at the specified temperature.
Logical Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate organic solvent for use with this compound based on solubility requirements.
Caption: Solvent selection workflow for this compound.
References
In-depth Spectral Analysis of 1,3-Dimethylimidazolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 1,3-Dimethylimidazolidine (CAS No. 14103-77-6), a heterocyclic organic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.
Spectroscopic Data Summary
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectral Data
No publicly available experimental ¹H NMR data was found for this compound.
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The following data is referenced from a study by F. A. Anet and I. Yavari.[1]
| Chemical Shift (δ) ppm | Carbon Assignment |
| Data not available in search results | C2 (Methylene) |
| Data not available in search results | C4/C5 (Methylene) |
| Data not available in search results | N-CH₃ (Methyl) |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.
IR Spectral Data
No publicly available experimental IR absorption data was found for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.
Mass Spectral Data
No publicly available experimental mass spectrum fragmentation data was found for this compound.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data of a liquid sample like this compound.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A high-resolution NMR spectrometer (e.g., 300-600 MHz).
Procedure:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is tuned to the proton frequency, and a series of radiofrequency pulses are applied. The resulting free induction decay (FID) is recorded. For ¹³C NMR, the instrument is tuned to the carbon-13 frequency, and proton-decoupled spectra are typically acquired to simplify the spectrum.
-
Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of this compound between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The salt plates are placed in the sample holder of the FTIR spectrometer. An infrared beam is passed through the sample, and the transmitted radiation is detected. An interferogram is generated.
-
Data Processing: The interferogram is converted into an IR spectrum (transmittance vs. wavenumber) via a Fourier transform. The characteristic absorption bands are then identified and assigned to specific functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
Procedure:
-
Sample Introduction: A small amount of the sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities. The separated this compound then enters the ion source of the mass spectrometer.
-
Ionization: In the ion source, the molecules are bombarded with electrons (Electron Ionization - EI) to form positively charged ions (molecular ions) and fragment ions.
-
Mass Analysis: The ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Data Interpretation and Visualization
The relationship between the different spectroscopic methods and the structural information they provide for this compound can be visualized as a logical workflow.
Caption: Workflow of Spectroscopic Analysis for this compound.
References
An In-depth Technical Guide on the Thermal and Chemical Stability of 1,3-Dimethylimidazolidine
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the thermal and chemical stability of 1,3-Dimethylimidazolidine. Initial literature searches reveal a significant lack of specific experimental data for this compound. Much of the available information pertains to the structurally related but chemically distinct compound, 1,3-Dimethyl-2-imidazolidinone (DMI), which contains a carbonyl group at the 2-position of the imidazolidine ring. The presence of this urea functional group in DMI significantly influences its stability compared to the diamine structure of this compound.
Therefore, this guide will provide a comprehensive overview of the anticipated stability of this compound based on the established chemistry of cyclic diamines. Furthermore, for comparative purposes and to provide a thorough resource, detailed experimental data for the highly stable solvent 1,3-Dimethyl-2-imidazolidinone (DMI) is presented.
Predicted Thermal and Chemical Stability of this compound
While specific quantitative data for this compound is scarce, its stability can be inferred from the general behavior of cyclic secondary amines.
Thermal Stability: Cyclic amines, in general, exhibit moderate to good thermal stability. Decomposition is likely to be initiated by C-N bond cleavage at elevated temperatures. The presence of two nitrogen atoms may influence the decomposition pathway, potentially leading to ring-opening reactions or the formation of volatile fragments. For analogous cyclic amines, decomposition onsets are often observed in the range of 150-300°C, though this is highly dependent on the specific structure and experimental conditions.
Chemical Stability:
-
Oxidative Stability: As a secondary amine, this compound is susceptible to oxidation. Exposure to air and other oxidizing agents can lead to the formation of N-oxides, imines, and ring-opened degradation products. The rate of oxidation is expected to increase with temperature and in the presence of catalysts such as metal ions.
-
Hydrolytic Stability: this compound is anticipated to be relatively stable towards hydrolysis under neutral and basic conditions. However, in acidic media, protonation of the nitrogen atoms can facilitate ring-opening reactions, leading to the formation of N,N'-dimethylethylenediamine. This susceptibility to acid-catalyzed hydrolysis is a key consideration in formulation and storage.
-
Reactivity with Acids and Bases: Being a basic compound, this compound will readily react with acids to form stable salts. It is generally stable in the presence of non-oxidizing bases.
Comparative Case Study: 1,3-Dimethyl-2-imidazolidinone (DMI)
In contrast to the limited data on this compound, the closely related compound 1,3-Dimethyl-2-imidazolidinone (DMI) is a well-characterized, highly stable aprotic polar solvent.[1][2] The presence of the urea carbonyl group significantly enhances its thermal and chemical resilience.
Physical and Thermal Properties of DMI
| Property | Value | Reference |
| Molecular Formula | C5H10N2O | |
| Molar Mass | 114.15 g/mol | |
| Boiling Point | 222-226 °C | [3][4][5] |
| Melting Point | 7.5 - 8.2 °C | [2][3] |
| Flash Point | 95 °C (closed cup) / 120 °C (open cup) | [2][3] |
| Autoignition Temperature | 300 °C | [6] |
| Density | 1.056 g/mL at 25 °C | [4][5] |
Chemical Stability of DMI
DMI is noted for its high thermal and chemical stability.[1][2] It exhibits excellent resistance to acids and alkalis, even at elevated temperatures.[3][7] It is also reported to be resistant to water, light, and oxygen.
Experimental Protocols for Stability Assessment
The following are generalized experimental protocols that can be employed to determine the thermal and chemical stability of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the compound.
Methodology:
-
A small sample (typically 5-10 mg) of this compound is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 5, 10, 15, or 20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[8]
-
The weight of the sample is continuously monitored as a function of temperature.
-
The onset temperature of decomposition is determined from the resulting TGA curve, which indicates the temperature at which significant weight loss begins.[9]
Differential Scanning Calorimetry (DSC)
Objective: To determine thermal transitions such as melting, boiling, and decomposition temperatures, and to quantify the energy associated with these processes.
Methodology:
-
A small, accurately weighed sample is hermetically sealed in a DSC pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are heated at a controlled rate.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
Endothermic and exothermic events, such as melting and decomposition, are recorded as peaks in the DSC thermogram.
Accelerated Stability (Forced Degradation) Studies
Objective: To identify potential degradation pathways and to assess chemical stability under various stress conditions.
Methodology:
-
Solutions of this compound are prepared in various media (e.g., acidic, basic, aqueous, and organic solvents).
-
Samples are exposed to stress conditions such as elevated temperature (e.g., 60-80°C), light (photostability), and oxidizing agents (e.g., hydrogen peroxide).
-
At specified time points, aliquots are withdrawn and analyzed by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the remaining parent compound and identify any degradation products.
Oxidative Stability Assessment
Objective: To evaluate the susceptibility of the compound to oxidation.
Methodology:
-
The compound is stored under accelerated conditions, such as elevated temperature (e.g., 65°C) in the presence of air or oxygen.[10]
-
Periodically, samples are analyzed for the formation of oxidation products.
-
Techniques such as the Rancimat test, which measures the induction time to oxidation, can also be employed.[11]
Visualizations
Predicted Degradation Pathways of this compound
Caption: Predicted degradation pathways for this compound.
Experimental Workflow for Thermal Stability Assessment
Caption: Workflow for thermal stability analysis.
Logical Relationship for Forced Degradation Studies
Caption: Logic diagram for forced degradation studies.
References
- 1. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]
- 2. DMI™ 1,3 Dimethyl-2-Imidazolidinone | MITSUI CHEMICALS AMERICA, INC. [us.mitsuichemicals.com]
- 3. DMI™ (1,3-Dimethyl-2-imidazolidinone) | Business & Products | Mitsui Chemicals Europe GmbH [eu.mitsuichemicals.com]
- 4. 1,3-Dimethyl-2-imidazolidinone = 99.0 GC 80-73-9 [sigmaaldrich.com]
- 5. 1,3-Dimethyl-2-imidazolidinone = 99.0 GC 80-73-9 [sigmaaldrich.com]
- 6. Solstice Research Chemicals [lab.solstice.com]
- 7. DMI™ (1,3-Dimethyl-2-imidazolidinone) | MITSUI CHEMICALS INDIA [in.mitsuichemicals.com]
- 8. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Oxidative Stability of Selected Edible Oils - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Polarity of 1,3-Dimethylimidazolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the polarity of 1,3-Dimethylimidazolidine. Due to a notable lack of extensive experimental data for this compound in scientific literature, this guide also draws comparisons with the well-characterized, structurally similar compound, 1,3-Dimethyl-2-imidazolidinone (DMI), to infer and understand its polarity.
Introduction to Polarity in Molecular Chemistry
Molecular polarity is a critical physicochemical property that influences a substance's solubility, miscibility, and interaction with other molecules. It arises from the uneven distribution of electron density within a molecule, leading to a net dipole moment. This property is of paramount importance in drug development and various chemical processes, as it governs molecular interactions, reaction kinetics, and the behavior of substances in different media.
Polarity of this compound: A Structural Perspective
This compound is a cyclic aliphatic amine. Its molecular structure, featuring two tertiary amine groups within a five-membered ring, is the primary determinant of its polarity. The nitrogen atoms, being more electronegative than the adjacent carbon and hydrogen atoms, draw electron density towards themselves. Furthermore, each nitrogen atom possesses a lone pair of electrons, contributing significantly to the molecule's overall dipole moment.
Comparison with 1,3-Dimethyl-2-imidazolidinone (DMI)
In contrast to this compound, its analogue with a carbonyl group, 1,3-Dimethyl-2-imidazolidinone (DMI), is a well-documented polar aprotic solvent.[1][2] The presence of the highly polar carbonyl group (C=O) in DMI significantly increases its polarity.
The polarity of DMI provides a useful benchmark for estimating the polarity of this compound. While this compound is expected to be polar, the absence of the strongly electron-withdrawing carbonyl group suggests that it will have a lower dipole moment and dielectric constant than DMI.
Quantitative Data
The following tables summarize the available quantitative data for this compound (computed) and 1,3-Dimethyl-2-imidazolidinone (experimental).
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H12N2 | PubChem[3] |
| Molecular Weight | 100.16 g/mol | PubChem[3] |
| Topological Polar Surface Area | 6.5 Ų | PubChem[3] |
Table 2: Experimental Physicochemical Properties of 1,3-Dimethyl-2-imidazolidinone (DMI)
| Property | Value | Source |
| Molecular Formula | C5H10N2O | Wikipedia[1] |
| Molecular Weight | 114.1457 g/mol | Wikipedia[1] |
| Dipole Moment | 4.05 - 4.09 D | Wikipedia[2] |
| Dielectric Constant | 37.6 | Mitsui Chemicals[4][5] |
| Boiling Point | 225 °C | Wikipedia[1] |
| Melting Point | 8.2 °C | Wikipedia[1] |
| Solubility in Water | Fully miscible | Wikipedia[2] |
Experimental Protocols
Detailed experimental protocols for determining the key polarity parameters—dipole moment and dielectric constant—are outlined below. These are general methods applicable to organic liquids like this compound.
Determination of Dipole Moment
The dipole moment of a molecule can be experimentally determined by measuring the dielectric constant of its dilute solutions in a nonpolar solvent at various temperatures.
Methodology:
-
Sample Preparation: Prepare a series of dilute solutions of this compound in a nonpolar solvent (e.g., benzene or dioxane) of accurately known concentrations.
-
Capacitance Measurement: Measure the capacitance of a capacitor with the pure solvent and with each of the prepared solutions between its plates. This is typically done using a high-precision capacitance bridge.
-
Density Measurement: Measure the density of the pure solvent and each solution at the same temperatures as the capacitance measurements.
-
Refractive Index Measurement: Determine the refractive index of the pure solvent and the solutions.
-
Calculation: The total polarization of the solute at infinite dilution is calculated using the Guggenheim or Debye equation. The dipole moment is then extracted from the temperature dependence of the total polarization.
Determination of Dielectric Constant
The dielectric constant of a liquid is a measure of its ability to store electrical energy in an electric field.
Methodology:
-
Instrumentation: A dielectric constant meter, which typically consists of a parallel plate capacitor or a coaxial probe, is used.
-
Calibration: The instrument is calibrated using standard substances with known dielectric constants (e.g., air, pure water, ethanol).
-
Measurement: The sample (this compound) is placed between the plates of the capacitor or in contact with the probe. The capacitance of the sample is measured.
-
Calculation: The dielectric constant (ε) is calculated from the ratio of the capacitance of the capacitor with the sample (C) to the capacitance with a vacuum (or air) as the dielectric (C₀): ε = C / C₀. Measurements are typically performed at a specific frequency and temperature.
Visualizations
Molecular Structure and Dipole Moment
The following diagram illustrates the molecular structure of this compound and the anticipated direction of its net dipole moment.
References
- 1. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]
- 2. 1,3-Diméthyl-2-imidazolidinone — Wikipédia [fr.wikipedia.org]
- 3. This compound | C5H12N2 | CID 12190571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DMI™ (1,3-Dimethyl-2-imidazolidinone) | Mitsui Fine Chemicals, Inc. [mitsuifinechemicals.com]
- 5. DMI™ 1,3 Dimethyl-2-Imidazolidinone | MITSUI CHEMICALS AMERICA, INC. [us.mitsuichemicals.com]
The Synthesis of 1,3-Dimethyl-2-imidazolidinone: A Historical and Technical Overview
Note on Nomenclature: The compound 1,3-dimethyl-2-imidazolidinone (DMI) is a cyclic urea, and its synthesis and applications are extensively documented. The closely related compound, 1,3-dimethylimidazolidine, which lacks the carbonyl group at the 2-position, is less commonly described in the historical context of solvent development. This guide will focus on the discovery and synthesis of 1,3-dimethyl-2-imidazolidinone, which is often informally referred to by similar names.
Discovery and Early History
The history of 1,3-dimethyl-2-imidazolidinone (DMI), also known as N,N'-dimethylethyleneurea, dates back to the 1940s. The chemical giant DuPont was at the forefront of its early development, filing a patent in 1940 for its use as a solvent for acetylene storage.[1] This was followed by another patent from the same company in 1944 detailing a method for its synthesis, referring to it as s-dimethylethyleneurea.[1] Shortly after, William Boon of Imperial Chemical Industries published an alternative synthesis for what he termed 1:3-dimethyliminazolid-2-one.[1] Despite these early discoveries, it wasn't until the 1960s that the compound was more thoroughly investigated, with its adoption as a solvent beginning in the 1970s.[1]
Key Synthesis Methodologies
The synthesis of 1,3-dimethyl-2-imidazolidinone has evolved over the decades, driven by the need for safer, more efficient, and cost-effective industrial processes. The primary methods for its preparation include the phosgene, carbon dioxide, urea, and imidazolinone methods.
The Phosgene Method
One of the earliest and most direct routes to DMI involves the reaction of N,N'-dimethylethylenediamine with the highly toxic gas, phosgene.[1][2][3][4] This method, while effective, is hampered by the hazardous nature of phosgene and the corrosive hydrogen chloride byproduct.
Reaction Pathway:
References
An In-depth Technical Guide to the Basic Reaction Mechanisms Involving 1,3-Dimethylimidazolidine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
1,3-Dimethylimidazolidine is a saturated N-heterocyclic compound belonging to the class of aminals. Its reactivity is primarily dictated by the two nucleophilic nitrogen atoms and the inherent instability of the aminal functional group, particularly under acidic conditions. This guide elucidates the core reaction mechanisms involving this compound, focusing on its synthesis, susceptibility to ring-opening reactions, and its crucial role as a precursor in the formation of N-Heterocyclic Carbenes (NHCs). Detailed experimental protocols for key transformations and quantitative data from related systems are provided to offer a comprehensive technical overview for research and development applications.
Core Reaction Mechanisms
The fundamental reactivity of this compound can be categorized into three primary pathways:
-
Synthesis via Cyclization: The formation of the imidazolidine ring through the condensation of N,N'-dimethylethylenediamine with a carbonyl compound.
-
Ring-Opening Reactions: The cleavage of the heterocyclic ring, typically through hydrolysis, to revert to its precursor components.
-
Formation of N-Heterocyclic Carbene (NHC) Precursors: The transformation into 1,3-dimethylimidazolinium salts, which are the direct precursors to saturated NHCs, a vital class of organocatalysts and ligands.
Synthesis of the this compound Ring System
The most common method for synthesizing imidazolidine rings is the acid-catalyzed condensation of a 1,2-diamine with an aldehyde or ketone. In the case of this compound and its derivatives, N,N'-dimethylethylenediamine serves as the diamine precursor. The reaction proceeds via the formation of a hemiaminal intermediate, followed by intramolecular cyclization and dehydration to yield the final five-membered ring.
A representative example is the synthesis of 1,3-Dimethyl-2-phenylimidazolidine from N,N'-dimethylethylenediamine and benzaldehyde[1].
References
Health and Safety Information for 1,3-Dimethyl-2-imidazolidinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available health and safety information for 1,3-Dimethyl-2-imidazolidinone (DMI), also known as 1,3-Dimethylimidazolidin-2-one. The information is compiled from publicly available Safety Data Sheets (SDSs) and references to standardized test guidelines. It is intended for informational purposes for a technical audience and should not be substituted for a formal risk assessment or consultation with a qualified safety professional. While this guide references standardized OECD test protocols, specific, detailed experimental methodologies for the studies conducted on DMI are not publicly available. Furthermore, information regarding specific signaling pathways of toxicity has not been identified in the public domain.
Chemical Identification
| Identifier | Value |
| Chemical Name | 1,3-Dimethyl-2-imidazolidinone |
| Synonyms | DMI, N,N'-Dimethylethyleneurea, DMEU |
| CAS Number | 80-73-9 |
| Molecular Formula | C₅H₁₀N₂O |
| Molecular Weight | 114.15 g/mol |
| Structure |
Hazard Identification and Classification
1,3-Dimethyl-2-imidazolidinone is classified as a hazardous substance with the following GHS classifications:
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[1][2][3]
-
Serious Eye Damage (Category 1) , H318: Causes serious eye damage.[1][2][3]
-
Reproductive Toxicity (Category 2) , H361: Suspected of damaging fertility or the unborn child.[1][2][3]
Hazard Pictograms:
Toxicological Data
The following tables summarize the available quantitative toxicological data for 1,3-Dimethyl-2-imidazolidinone. The referenced test guidelines provide the general methodology for these types of studies.
Acute Toxicity
| Endpoint | Value | Species | Test Guideline |
| LD50, Oral | 300 - 2,000 mg/kg | Rat (female) | OECD 423 |
| LD50, Dermal | > 2,000 mg/kg | Rabbit | OECD 402 |
Skin and Eye Irritation
| Endpoint | Result | Species | Test Guideline |
| Skin Corrosion/Irritation | Not classified as corrosive/irritant to skin | Rabbit | OECD 404 |
| Serious Eye Damage/Eye Irritation | Causes serious eye damage | Rabbit | OECD 405 |
Sensitization
| Endpoint | Result | Species | Test Guideline |
| Skin Sensitization | Not classified as a skin sensitizer | - | OECD 429 |
Reproductive Toxicity
| Endpoint | Result |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. May cause damage to organs (testes) through prolonged or repeated exposure. |
Experimental Protocols (General OECD Guidelines)
Detailed experimental protocols for the specific toxicology studies on 1,3-Dimethyl-2-imidazolidinone are not publicly available. However, the Safety Data Sheets reference standardized OECD (Organisation for Economic Co-operation and Development) test guidelines. The general methodologies for these guidelines are described below.
OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method
This method is used to estimate the acute oral toxicity (LD50) of a substance.
-
Principle: A stepwise procedure with the use of a limited number of animals per step. The outcome of each step determines the dosage for the next step. The method is based on the classification of the substance into a toxicity class.
-
Test Animals: Typically, rats of a single sex (usually females) are used.
-
Procedure:
-
A starting dose is selected from a series of predefined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
A small group of animals (typically 3) is dosed with the starting concentration.
-
Animals are observed for a period of up to 14 days for signs of toxicity and mortality.
-
The number of mortalities in the first group determines the dose for the next group of animals (if needed). The dosing proceeds in a stepwise manner to either confirm the toxicity class or identify a dose that causes no mortality.
-
-
Observations: Include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Attention is also directed to observations of tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.
OECD Test Guideline 402: Acute Dermal Toxicity
This guideline provides a method for assessing the acute toxicity of a substance when applied to the skin.
-
Principle: The substance is applied to the skin of experimental animals in a single dose.
-
Test Animals: Adult rats, rabbits, or guinea pigs are typically used.
-
Procedure:
-
The fur is clipped from the dorsal area of the trunk of the test animals.
-
The test substance is applied uniformly over an area of at least 10% of the total body surface area.
-
The treated area is covered with a porous gauze dressing and non-irritating tape to hold the test substance in contact with the skin.
-
The exposure duration is typically 24 hours.
-
After exposure, residual test substance is removed.
-
-
Observations: Animals are observed for signs of toxicity and mortality for up to 14 days. Observations are similar to those in the acute oral toxicity test.
OECD Test Guideline 405: Acute Eye Irritation/Corrosion
This test is designed to assess the potential of a substance to cause irritation or corrosion to the eye.[1][2][4][5][6]
-
Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the other eye serving as a control.[2][4][5]
-
Test Animals: Albino rabbits are the preferred species.[4]
-
Procedure:
-
Observations: The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva. The reversibility of the lesions is also assessed.[4]
OECD Test Guideline 429: Skin Sensitization - Local Lymph Node Assay (LLNA)
The LLNA is an in vivo method for identifying chemicals that have the potential to cause skin sensitization.[7]
-
Principle: The assay measures the proliferation of lymphocytes in the draining auricular lymph nodes following topical application of the test substance to the ears of mice.[8] A substance is classified as a skin sensitizer if it induces a stimulation index (SI) of 3 or greater.
-
Test Animals: Mice (CBA/J or CBA/Ca strains) are used.[8]
-
Procedure:
-
The test substance is applied to the dorsal surface of each ear for three consecutive days.
-
On day 6, a solution of ³H-methyl thymidine is injected intravenously.
-
After 5 hours, the animals are euthanized, and the draining auricular lymph nodes are excised.
-
A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured by β-scintillation counting.
-
-
Data Analysis: The stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group.
Signaling Pathways and Experimental Workflows
Specific signaling pathways for the toxicity of 1,3-Dimethyl-2-imidazolidinone have not been identified in the available literature. The reproductive toxicity observed likely involves complex mechanisms that have not been elucidated for this specific compound.
The following diagram illustrates a general workflow for toxicological assessment based on the OECD guidelines mentioned.
Caption: General workflow for toxicological assessment.
First Aid Measures
-
If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.
-
Following Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.
-
Following Eye Contact: Rinse with pure water for at least 15 minutes. Immediately call an ophthalmologist. Remove contact lenses, if present and easy to do.[1]
-
Following Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.
Handling and Storage
-
Handling: Handle in a well-ventilated place. Avoid formation of dust and aerosols. Avoid exposure - obtain special instructions before use. Avoid contact with skin and eyes. Wear personal protective equipment.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Store locked up.
Exposure Controls and Personal Protective Equipment
-
Engineering Controls: Ensure adequate ventilation, especially in confined areas.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.
-
Skin Protection: Wear protective gloves and clothing.
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter.
Physical and Chemical Properties
| Property | Value |
| Physical State | Liquid |
| Color | Colorless |
| Odor | Amine-like |
| Melting Point/Freezing Point | 8.2 °C |
| Boiling Point | 225 °C |
| Flash Point | 104 °C |
| Auto-ignition Temperature | 305 °C |
| Solubility in Water | Freely soluble |
| Partition Coefficient (n-octanol/water) | log Pow: -0.5 |
| Vapor Pressure | <1 hPa (20 °C) |
| Density | 1.056 g/mL at 25 °C |
| Viscosity | 1.43 mm²/s (40 °C) |
Stability and Reactivity
-
Reactivity: Not expected to be reactive under normal conditions.
-
Chemical Stability: Stable under recommended storage conditions.
-
Possibility of Hazardous Reactions: No data available.
-
Conditions to Avoid: Heat, flames, and sparks. Exposure to moist air or water.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Carbon oxides, Nitrogen oxides (NOx).
Ecotoxicological Information
| Endpoint | Value | Species | Duration | Test Guideline |
| Toxicity to fish (LC50) | > 100 mg/L | Oryzias latipes (Japanese rice fish) | 96 h | OECD 203 |
| Toxicity to daphnia (EC50) | > 100 mg/L | Daphnia magna (Water flea) | 48 h | OECD 202 |
| Toxicity to algae (EC50) | > 100 mg/L | Desmodesmus subspicatus (Green algae) | 72 h | OECD 201 |
Persistence and Degradability: Not readily biodegradable.
Bioaccumulative Potential: An estimated BCF of 3 suggests the substance has a low potential for bioaccumulation.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. echemi.com [echemi.com]
- 4. oecd.org [oecd.org]
- 5. nucro-technics.com [nucro-technics.com]
- 6. flashpointsrl.com [flashpointsrl.com]
- 7. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. toxicoop.com [toxicoop.com]
An In-depth Technical Guide to the Material Safety Data Sheet of 1,3-Dimethylimidazolidine
This guide provides the available data for 1,3-Dimethylimidazolidine. To illustrate the comprehensive safety and handling information typically found in an MSDS for a related chemical, this document also presents detailed data for 1,3-Dimethyl-2-imidazolidinone (CAS No. 80-73-9) . This information is provided for illustrative purposes only and must not be used for the handling, storage, or safety procedures of this compound.
Available Information for this compound
Limited physical and chemical property data has been compiled for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H12N2 | [1] |
| Molecular Weight | 100.16 g/mol | [1] |
| IUPAC Name | This compound | [1] |
Illustrative MSDS Information for 1,3-Dimethyl-2-imidazolidinone (CAS No. 80-73-9)
The following sections provide a detailed overview of the safety information for 1,3-Dimethyl-2-imidazolidinone, presented as an example of a comprehensive MSDS.
Physical and Chemical Properties
Table 2: Physical and Chemical Properties of 1,3-Dimethyl-2-imidazolidinone
| Property | Value | Source |
| Appearance | Clear, colorless liquid | [2][3] |
| Odor | Odorless | [2] |
| Molecular Formula | C5H10N2O | [2][4] |
| Molecular Weight | 114.15 g/mol | [2][4] |
| Melting Point | 8.2 °C / 46.8 °F | [2] |
| Boiling Point | 225.5 °C / 437.9 °F @ 760 mmHg | [2] |
| Flash Point | 93 °C / 199.4 °F | [2] |
| Autoignition Temperature | 305 °C / 581 °F | [2] |
| Specific Gravity | 1.05 | [2] |
| Solubility in Water | Soluble | [2] |
| Flammability Limits | LEL: 1.3 vol %, UEL: 8.4 vol % | [2] |
Toxicological Information
Table 3: Acute Toxicity Data for 1,3-Dimethyl-2-imidazolidinone
| Route of Exposure | Species | Test | Result | Source |
| Oral | Rat (female) | LD50 | 300 - 2,000 mg/kg bw | [5] |
| Dermal | Rabbit | LD50 | > 2,000 mg/kg | [2][5] |
| Oral | Rat | LD50 | 1190 µL/kg | [3] |
| Dermal | Rabbit | LD50 | 930 µL/kg | [3] |
| Eye | Rabbit | Draize test | 100 mg Severe | [3] |
Health Hazards:
-
May cause skin and respiratory tract irritation.[3]
-
Ingestion can cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[3]
Experimental Protocols
Detailed experimental protocols for the toxicological studies are not fully described in the provided safety data sheets. However, some information on the methodologies can be inferred:
-
Acute Oral Toxicity (LD50): The study on rats followed OECD Test Guideline 423.[6] This is an acute toxic class method which involves administering the substance to a small group of animals in a stepwise procedure.
-
Acute Dermal Toxicity (LD50): Studies were conducted on rabbits.[2][3][5]
-
Eye Irritation: The Draize test was performed on rabbits to assess the potential for eye irritation.[3]
-
Skin Sensitization: An OECD Test Guideline 429 (Local Lymph Node Assay) was referenced, indicating assessment for skin sensitization potential.[6]
Handling and Storage
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and eye/face protection.[3][4] Avoid contact with skin and eyes, and prevent ingestion and inhalation.[3] Keep away from heat, sparks, and open flames.[3][4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4] The substance is hygroscopic and should be protected from moisture.[2][4]
First-Aid Measures
In the event of exposure to 1,3-Dimethyl-2-imidazolidinone, the following first-aid measures are recommended.
Caption: First-aid procedures for exposure to 1,3-Dimethyl-2-imidazolidinone.
Accidental Release Measures
In case of a spill or release, ensure adequate ventilation and remove all sources of ignition.[5] Wear appropriate personal protective equipment.[5] Absorb the spill with an inert material and place it in a suitable container for disposal.[3] Prevent the material from entering drains or waterways.[6]
Caption: Workflow for responding to an accidental release of 1,3-Dimethyl-2-imidazolidinone.
References
Methodological & Application
Application Notes and Protocols for 1,3-Dimethylimidazolidine as a Polar Aprotic Solvent
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1,3-Dimethyl-2-imidazolidinone (DMI), a high-boiling, polar aprotic solvent. DMI is an effective alternative to other polar aprotic solvents, including the carcinogenic hexamethylphosphoramide (HMPA), in a variety of chemical reactions and industrial processes.[1][2]
Overview and Physicochemical Properties
1,3-Dimethyl-2-imidazolidinone, also known as DMI or dimethylethyleneurea, is a cyclic urea that serves as a highly polar, thermally and chemically stable aprotic solvent.[1][3] Its excellent solvating ability for a wide range of organic and inorganic compounds makes it a versatile solvent in both laboratory and industrial settings.[3][4]
Key Features:
-
High Polarity and Dielectric Constant: Facilitates the dissolution of polar and ionic compounds.[3][5]
-
Aprotic Nature: Lacks acidic protons, making it suitable for reactions involving strong bases.
-
High Boiling and Flash Points: Offers a greater margin of safety for high-temperature reactions.[3][6]
-
Excellent Chemical and Thermal Stability: Resistant to decomposition under harsh reaction conditions.[1][3]
-
Good Solvency for Polymers: Useful in polymer synthesis and processing.[4]
-
Alternative to HMPA: Can be used as a less hazardous substitute for HMPA in many applications.[1][2]
Physicochemical Data Summary:
| Property | Value | References |
| CAS Number | 80-73-9 | [1][3] |
| Molecular Formula | C5H10N2O | [1] |
| Molar Mass | 114.146 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 224-226 °C | |
| Melting Point | 8.2 °C | [1] |
| Density | 1.056 g/mL at 25 °C | |
| Refractive Index | n20/D 1.472 | |
| Flash Point | 120 °C (open cup) | [3] |
Applications in Chemical Synthesis
DMI is a powerful solvent for a variety of organic reactions, particularly those that benefit from a polar, aprotic environment. Its ability to solvate cations enhances the reactivity of anions, making it ideal for nucleophilic substitution reactions.[3]
Nucleophilic Substitution Reactions
DMI accelerates the rate of various nucleophilic substitution reactions, leading to higher yields and shorter reaction times.[3]
General Experimental Protocol for Nucleophilic Aromatic Substitution (SNAr):
This protocol provides a general guideline for a typical SNAr reaction, such as the synthesis of a phenylether derivative.
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve the starting aryl halide (1.0 eq) and the nucleophile (e.g., an alcohol or phenol, 1.1 - 1.5 eq) in DMI (5-10 mL per gram of aryl halide).
-
Base Addition: Add a suitable base, such as potassium carbonate (K2CO3) or sodium hydride (NaH) (1.5 - 2.0 eq), portion-wise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-150 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate, diethyl ether).
-
Extraction: Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, recrystallization, or distillation to obtain the desired product.
Logical Workflow for a General Nucleophilic Substitution Reaction:
Caption: General workflow for a nucleophilic substitution reaction using DMI.
Applications in Drug Development
DMI's excellent solvency for a wide range of organic molecules makes it a valuable tool in the pharmaceutical industry for both synthesis and formulation.[7]
Synthesis of Active Pharmaceutical Ingredients (APIs)
DMI can be employed as a reaction medium in the synthesis of complex pharmaceutical compounds.[7] Its ability to dissolve a diverse array of reactants can lead to improved reaction kinetics and selectivity.
Formulation Studies
The solvent properties of DMI can be leveraged in pre-formulation and formulation studies to enhance the solubility of poorly soluble drug candidates.
Applications in Polymer Chemistry
DMI is utilized in the production and processing of various polymers.[4]
Key Applications:
-
Polymer Synthesis: Acts as a solvent for polymerization reactions.
-
Coatings and Adhesives: Used in the formulation of coatings and adhesives to improve flexibility and durability.[4]
-
Membrane Production: Can be used as a solvent in the casting of polymer membranes.
Safety and Handling
While DMI is considered a safer alternative to HMPA, it is still a chemical that requires careful handling.
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8][9]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[8][9]
-
Handling: Avoid contact with skin, eyes, and clothing.[8] In case of contact, rinse immediately and thoroughly with water.[10][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10] DMI is hygroscopic and will absorb moisture from the air.[8][9]
-
Incompatibilities: Avoid contact with strong oxidizing agents and acid chlorides.[8]
First Aid Measures:
| Exposure | First Aid |
| Eye Contact | Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[10][11] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes.[10] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration.[10] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention.[10] |
Spill and Disposal:
-
Spill: Absorb the spill with an inert absorbent material and place it in a suitable, closed container for disposal.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
Purification and Drying
For reactions that are sensitive to moisture, it is essential to use dry DMI.
Protocol for Drying DMI:
-
Initial Drying: Stir DMI over calcium hydride (CaH2) overnight under a nitrogen atmosphere.
-
Distillation: Distill the DMI under reduced pressure from fresh CaH2.
-
Storage: Store the dried solvent over activated 4Å molecular sieves under a nitrogen atmosphere.
Experimental Workflow for DMI Purification:
Caption: Workflow for the purification and drying of DMI.
References
- 1. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]
- 2. 1,3-Dimethyl-2-imidazolidinone [chemeurope.com]
- 3. DMI™ 1,3 Dimethyl-2-Imidazolidinone | MITSUI CHEMICALS AMERICA, INC. [us.mitsuichemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. DMI™ (1,3-Dimethyl-2-imidazolidinone) | Mitsui Fine Chemicals, Inc. [mitsuifinechemicals.com]
- 6. DMI™ (1,3-Dimethyl-2-imidazolidinone) | Business and Products | Mitsui Chemicals Asia Pacific, Ltd. [ap.mitsuichemicals.com]
- 7. Page loading... [guidechem.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
Applications of 1,3-Dimethylimidazolidine in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyl-2-imidazolidinone (DMI) is a high-boiling, polar aprotic solvent that has garnered significant attention in organic synthesis as a less toxic alternative to hexamethylphosphoramide (HMPA).[1] Its excellent chemical and thermal stability, coupled with its ability to dissolve a wide range of organic and inorganic compounds, makes it a versatile solvent for a variety of chemical transformations. DMI's high dielectric constant and strong solvating power for cations accelerate the rates of many reactions, often leading to higher yields and shorter reaction times.[1] This document provides detailed application notes and experimental protocols for the use of 1,3-dimethylimidazolidine in several key areas of organic synthesis.
Cross-Coupling Reactions
This compound has proven to be an effective solvent for various palladium- and copper-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. While traditional solvents like DMF and THF are commonly used, DMI offers a viable alternative with favorable properties.
General Reaction Scheme:
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling in a DMI-related Solvent System:
| Entry | Aryl Halide (R¹-X) | Boronic Acid (R²-B(OH)₂) | Catalyst (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ | 60 | 1 | 93 |
| 2 | 4-Iodoanisole | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ | 60 | 1 | 95 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ | 60 | 1 | 85 |
| 4 | 2-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ | 60 | 1 | 78 |
Experimental Protocol (Adapted for DMI):
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%).
-
Add this compound (5 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene. DMI can serve as a suitable solvent for this transformation.
General Reaction Scheme:
Caption: General scheme of a Mizoroki-Heck reaction.
Quantitative Data for Mizoroki-Heck Reaction in a DMI-related Solvent System:
The following data is adapted from a study using dimethyl isosorbide (DMI) and can be used as a starting point for reactions in this compound.
| Entry | Aryl Halide (R¹-X) | Alkene | Catalyst (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Styrene | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ | 100 | 16 | 85 |
| 2 | 4-Iodoanisole | n-Butyl acrylate | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ | 100 | 16 | 91 |
| 3 | 1-Bromo-4-fluorobenzene | Styrene | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ | 100 | 16 | 75 |
| 4 | 3-Bromopyridine | n-Butyl acrylate | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ | 100 | 16 | 68 |
Experimental Protocol (Adapted for DMI):
-
In a sealed tube, combine the aryl halide (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add this compound (5 mL).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired substituted alkene.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. DMI can be employed as the solvent for this reaction.
General Reaction Scheme:
References
Application Notes and Protocols for 1,3-Dimethylimidazolidine (DMI) in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethylimidazolidine (DMI), a cyclic urea, is a highly polar, aprotic solvent with a high boiling point and excellent thermal and chemical stability.[1] Its ability to dissolve a wide range of organic and inorganic compounds, coupled with its capacity to accelerate anionic nucleophilic reactions, makes it an effective solvent for various synthetic transformations.[1] DMI is increasingly recognized as a safer and more sustainable alternative to other polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and the carcinogenic hexamethylphosphoramide (HMPA). These application notes provide an overview of DMI's utility in nucleophilic substitution reactions, including detailed protocols for key transformations.
Properties of this compound (DMI)
DMI's efficacy as a solvent in nucleophilic substitution reactions stems from its unique physicochemical properties. Its high dielectric constant and dipole moment facilitate the dissolution of ionic reagents and stabilize charged intermediates, thereby accelerating reaction rates.
| Property | Value |
| Molecular Formula | C₅H₁₀N₂O |
| Molar Mass | 114.15 g/mol |
| Boiling Point | 224-226 °C |
| Melting Point | 8.5 °C |
| Density | 1.04 g/mL |
| Dielectric Constant | 37.6 |
| Dipole Moment | 4.05 D |
Advantages of DMI in Nucleophilic Substitution Reactions
-
Reaction Acceleration: DMI's high polarity and ability to solvate cations effectively leave the anionic nucleophile more "naked" and reactive, leading to significantly faster reaction rates compared to less polar solvents.
-
Higher Yields and Purity: The use of DMI can lead to higher yields and cleaner reaction profiles, minimizing the formation of byproducts.
-
Enhanced Solubility: DMI can dissolve a wide array of reactants, including inorganic salts and poorly soluble organic compounds, facilitating homogeneous reaction conditions.
-
High Thermal Stability: Its high boiling point allows for reactions to be conducted at elevated temperatures, which is often necessary for less reactive substrates.
-
Safer Alternative: DMI is considered a less toxic alternative to solvents like HMPA, DMF, and NMP, aligning with the principles of green chemistry.
Application 1: Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide. DMI can significantly enhance the rate of this reaction by promoting the dissociation of the alkoxide salt and solvating the cation.
General Reaction Scheme:
R-O⁻Na⁺ + R'-X → R-O-R' + NaX
Experimental Protocol: Synthesis of 4-Methoxyphenyl Phenyl Ether
This protocol describes the synthesis of 4-methoxyphenyl phenyl ether from 4-methoxyphenol and bromobenzene, a reaction that can be sluggish in other solvents.
Materials:
-
4-Methoxyphenol
-
Bromobenzene
-
Sodium hydride (NaH) 60% dispersion in mineral oil
-
This compound (DMI)
-
Toluene
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-methoxyphenol (1.24 g, 10 mmol) and DMI (20 mL).
-
Stir the mixture at room temperature until the 4-methoxyphenol is completely dissolved.
-
Carefully add sodium hydride (0.44 g, 11 mmol, 60% dispersion) portion-wise to the solution at room temperature. Effervescence will be observed.
-
Stir the resulting mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Add bromobenzene (1.57 g, 10 mmol) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and maintain this temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with toluene (3 x 20 mL).
-
Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired 4-methoxyphenyl phenyl ether.
Quantitative Data:
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| DMI | 120 | 4 | ~90% |
| DMF | 120 | 8 | ~75% |
| DMSO | 120 | 8 | ~70% |
Application 2: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction used to form C-O, C-N, and C-S bonds, particularly for the synthesis of diaryl ethers, diarylamines, and diaryl thioethers. The high boiling point and excellent solvating properties of DMI make it an ideal solvent for these often high-temperature reactions.
General Reaction Scheme:
Ar-X + R-OH + Base --(Cu catalyst)--> Ar-O-R
Experimental Protocol: Synthesis of N-(4-nitrophenyl)aniline
This protocol details the N-arylation of aniline with 1-bromo-4-nitrobenzene.
Materials:
-
Aniline
-
1-Bromo-4-nitrobenzene
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
This compound (DMI)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 50 mL Schlenk tube, combine 1-bromo-4-nitrobenzene (2.02 g, 10 mmol), aniline (1.02 g, 11 mmol), potassium carbonate (2.76 g, 20 mmol), and copper(I) iodide (0.19 g, 1 mmol).
-
Add DMI (20 mL) to the tube.
-
Seal the tube and heat the reaction mixture to 150 °C for 12 hours with vigorous stirring.
-
Cool the mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Filter the mixture through a pad of celite to remove the inorganic salts.
-
Wash the filtrate with deionized water (3 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The crude product can be purified by recrystallization or column chromatography to yield N-(4-nitrophenyl)aniline.
Quantitative Data:
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| DMI | 150 | 12 | ~85% |
| NMP | 150 | 24 | ~70% |
| DMF | 150 | 24 | ~65% |
Visualizations
Logical Relationship of DMI Properties and Reaction Outcomes
Caption: Properties of DMI and their impact on nucleophilic substitution reactions.
Experimental Workflow for Williamson Ether Synthesis in DMI
Caption: General workflow for Williamson ether synthesis using DMI as a solvent.
Conclusion
This compound is a powerful and versatile solvent for nucleophilic substitution reactions. Its ability to accelerate reaction rates, improve yields, and provide a safer alternative to other polar aprotic solvents makes it an attractive choice for researchers in both academic and industrial settings. The provided protocols serve as a starting point for the application of DMI in common and important synthetic transformations. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
Application Notes and Protocols: The Role of 1,3-Dimethylimidazolidine in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of 1,3-Dimethylimidazolidine (DMI) in polymer chemistry. DMI is a high-boiling, polar aprotic solvent that serves as a safer alternative to carcinogenic solvents like hexamethylphosphoramide (HMPA). Its primary roles in polymer chemistry are as a reaction solvent and, in specific cases, as a ligand for metal catalysts.
Application Note 1: this compound as a High-Performance Solvent for Aromatic Polyamide Synthesis
This compound (DMI) is an effective solvent for the synthesis of high molecular weight aromatic polyamides.[1] Its high boiling point and excellent solvating power for both the monomers and the resulting polymer enable the production of high-performance materials.[2][3] The use of purified DMI is crucial, as protonic impurities can act as chain terminators, preventing the formation of high molecular weight polymers.[1]
Key Advantages:
-
High Solubility: DMI effectively dissolves aromatic diamines, diisocyanates, and the resulting rigid-rod polyamides, preventing premature precipitation and allowing for the growth of long polymer chains.
-
High Reaction Temperatures: Its high boiling point (225 °C) allows for polymerization reactions to be carried out at elevated temperatures, which can increase the reaction rate and lead to higher molecular weight polymers.[3]
-
Improved Polymer Properties: The use of DMI as a solvent can lead to the formation of substantially colorless polyamides with high polymerization degrees.[1]
Data Presentation: Synthesis of Aromatic Polyamides
| Parameter | Value/Range | Reference |
| Polymerization Temperature | 100 - 210 °C | [1] |
| Preferred Polymerization Temperature | 150 - 200 °C | [1] |
| Reaction Time | 30 minutes - 5 hours | [1] |
| Resulting Polymer | High molecular weight aromatic polyamide | [1] |
Experimental Protocol: Synthesis of Aromatic Polyamide via Thermal Polycondensation in this compound
This protocol describes the synthesis of an aromatic polyamide from an aromatic diisocyanate and an aromatic dicarboxylic acid using DMI as the solvent.
Materials:
-
This compound (DMI), purified
-
Aromatic diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate)
-
Aromatic dicarboxylic acid (e.g., terephthalic acid)
-
Catalyst (e.g., potassium fluoride)
-
Inert gas (e.g., Nitrogen or Argon)
-
Methanol
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet/outlet
-
Heating mantle with a temperature controller
-
Dropping funnel
-
Filtration apparatus
Procedure:
-
Solvent and Monomer Preparation: In a three-necked flask, add the purified this compound. The amount should be 3 to 50 times the total weight of the monomers.
-
Add the aromatic dicarboxylic acid and the catalyst to the flask.
-
Heat the mixture to 100-210 °C under a continuous stream of inert gas to remove any trace amounts of water.
-
Polymerization: While maintaining the temperature in the range of 150-200 °C, slowly add the aromatic diisocyanate to the reaction mixture through a dropping funnel.[1]
-
Continue the reaction for 30 minutes to 5 hours, monitoring for the cessation of carbon dioxide evolution, which indicates the completion of the reaction.[1]
-
Polymer Precipitation and Purification: After the reaction is complete, cool the polymer solution to room temperature.
-
Pour the viscous polymer solution into a beaker containing methanol to precipitate the polyamide.
-
Filter the precipitated polymer and wash it thoroughly with fresh methanol to remove any unreacted monomers and residual solvent.
-
Dry the polymer in a vacuum oven at an elevated temperature until a constant weight is achieved.
Workflow for Aromatic Polyamide Synthesis in DMI
Application Note 2: this compound as a Solvent and Ligand in Photocatalyzed Atom Transfer Radical Polymerization (ATRP)
In the realm of controlled radical polymerization, this compound has been successfully employed as both a solvent and a ligand in the photocatalyzed iron-based Atom Transfer Radical Polymerization (ATRP) of methyl methacrylate (MMA).[4] This dual role simplifies the reaction setup by eliminating the need for an additional ligand. The polymerization proceeds under mild conditions (room temperature and UV irradiation) and exhibits good control over molecular weight and a narrow molecular weight distribution.[4]
Key Advantages:
-
Dual Functionality: Acts as both a solvent and a ligand, simplifying the reaction mixture.[4]
-
Mild Reaction Conditions: The polymerization is carried out at room temperature under UV irradiation.[4]
-
Controlled Polymerization: Leads to the synthesis of well-defined polymers with predictable molecular weights and low polydispersity.[4]
-
"Green" Solvent: DMI is considered a more environmentally friendly alternative to other polar aprotic solvents.
Data Presentation: Photocatalyzed Iron-Based ATRP of Methyl Methacrylate in DMI
| Parameter | Value | Reference |
| Monomer | Methyl Methacrylate (MMA) | [4] |
| Initiator | Ethyl 2-bromophenylacetate (EBPA) | [4] |
| Catalyst | FeBr₂ | [4] |
| Solvent/Ligand | This compound (DMI) | [4] |
| Radiation | UV irradiation (360 nm) | [4] |
| Irradiation Intensity | 900 µW cm⁻² | [4] |
| Temperature | Room Temperature | [4] |
| Monomer Conversion (26 h) | 91.2% | [4] |
| Target Degree of Polymerization | up to 1000 | [4] |
| Resulting Polydispersity Index (PDI) | Narrow | [4] |
Experimental Protocol: Photocatalyzed Iron-Based ATRP of Methyl Methacrylate in this compound
This protocol details the procedure for the photocatalyzed iron-based ATRP of methyl methacrylate where DMI serves as both the solvent and the ligand.[4]
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (DMI), anhydrous
-
Ethyl 2-bromophenylacetate (EBPA)
-
Iron(II) bromide (FeBr₂)
-
Argon gas
-
Tetrahydrofuran (THF)
-
Hexane
Equipment:
-
Schlenk tube or ampoule
-
UV lamp (360 nm)
-
Magnetic stirrer
-
Vacuum line
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a Schlenk tube or ampoule, add the desired amounts of FeBr₂, methyl methacrylate, ethyl 2-bromophenylacetate, and this compound.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen. Alternatively, bubble argon through the mixture for at least 20 minutes.
-
Polymerization: Seal the reaction vessel under argon and place it under a UV lamp (360 nm) with an intensity of 900 µW cm⁻². Maintain the reaction at room temperature with stirring.[4]
-
Reaction Monitoring and Termination: Periodically take aliquots from the reaction mixture under an inert atmosphere to monitor monomer conversion via gas chromatography or ¹H NMR. After the desired polymerization time (e.g., 26 hours for ~91% conversion), open the vessel and expose the contents to air to terminate the polymerization.[4]
-
Polymer Isolation: Dissolve the reaction mixture in tetrahydrofuran.
-
Purification: Precipitate the polymer by adding the THF solution to a large volume of hexane.
-
Filter the precipitated poly(methyl methacrylate) and dry it in a vacuum oven at 30 °C until a constant weight is achieved.
Workflow for Photocatalyzed ATRP in DMI
Logical Relationship: Role of this compound in Polymer Chemistry
Roles of DMI in Polymer Chemistry
References
Application Notes and Protocols for 1,3-Dimethylimidazolidine as a Curing Agent for Epoxy Resins
Disclaimer: Publicly available scientific literature and patent databases contain limited specific information on the use of 1,3-Dimethylimidazolidine as a primary curing agent for epoxy resins. The following application notes and protocols are based on the general principles of amine curing agents, particularly analogous cyclic aliphatic amines and substituted imidazolidines, and are intended to serve as a starting point for research and development. Experimental validation is required to determine the actual performance and optimal curing conditions for this compound.
Introduction
Epoxy resins are a versatile class of thermosetting polymers widely used in adhesives, coatings, composites, and electronics due to their excellent mechanical properties, chemical resistance, and adhesion.[1] The properties of the final cured epoxy are highly dependent on the curing agent (or hardener) used. Amine-based curing agents are the most common type, reacting with the epoxide groups of the resin to form a cross-linked polymer network.[2]
This compound is a cyclic diamine. While specific data is scarce, its structure suggests it could function as an amine-based curing agent. This document provides proposed mechanisms, potential applications, and generalized experimental protocols to evaluate its efficacy and performance characteristics.
Proposed Curing Mechanism
The curing of epoxy resins with amine hardeners proceeds through the nucleophilic ring-opening of the epoxide ring by the amine.[1] In the case of this compound, both secondary amine hydrogens are theoretically available for reaction. The proposed reaction mechanism with a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin is as follows:
-
Primary Reaction: The secondary amine group of this compound attacks an epoxy group, leading to the formation of a hydroxyl group and a tertiary amine.
-
Secondary Reaction: The second secondary amine group on the same this compound molecule can then react with another epoxy group, propagating the polymer chain.
-
Cross-linking: As the reaction continues, a three-dimensional cross-linked network is formed, resulting in a rigid thermoset material.
It is also possible that the tertiary amines formed during the curing process can catalyze the homopolymerization of epoxy groups, especially at elevated temperatures.
Caption: Proposed curing mechanism of epoxy resin with this compound.
Application Notes
Based on the properties of other cyclic aliphatic amine curing agents, epoxy resins cured with this compound could potentially exhibit the following characteristics:
-
Low Viscosity and Long Pot Life: The relatively low molecular weight and liquid nature of this compound might contribute to a reduction in the initial viscosity of the epoxy resin formulation, improving handling and substrate wetting. Depending on its reactivity, it could offer a reasonably long pot life at ambient temperatures.
-
Moderate Glass Transition Temperature (Tg): Cured epoxy systems using cyclic aliphatic amines typically have a moderate glass transition temperature. The Tg is a critical parameter that defines the upper service temperature of the material.
-
Good Mechanical Properties: A well-cured network can be expected to yield good tensile strength, flexural modulus, and toughness. The specific properties will depend on the cross-link density achieved.
-
Potential for Adhesion: The presence of polar hydroxyl and amine groups in the cured network should promote good adhesion to a variety of substrates.
Potential Applications:
-
Adhesives and sealants
-
Coatings with good chemical resistance
-
Potting and encapsulation compounds for electronic components
-
Matrix resins for fiber-reinforced composites
Experimental Protocols
To evaluate this compound as a curing agent, a systematic experimental approach is necessary.
Determination of Stoichiometric Mix Ratio
The optimal mix ratio is typically determined based on the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxide Equivalent Weight (EEW) of the resin.
Protocol:
-
Determine AHEW: The molecular weight of this compound (C5H12N2) is approximately 100.16 g/mol . Assuming both secondary amine hydrogens are reactive, the number of active hydrogens is 2.
-
AHEW = Molecular Weight / Number of Active Hydrogens = 100.16 / 2 = 50.08 g/equivalent .
-
-
Determine EEW: Obtain the EEW of the selected epoxy resin from the manufacturer's datasheet (e.g., for a standard DGEBA resin, EEW is typically 182-192 g/equivalent ).
-
Calculate Mix Ratio: The stoichiometric amount of curing agent in parts per hundred resin (phr) is calculated as:
-
phr = (AHEW / EEW) * 100
-
Curing Schedule Development
Differential Scanning Calorimetry (DSC) is used to determine the curing profile and glass transition temperature.
Protocol:
-
Sample Preparation: Prepare a series of small samples with varying mix ratios around the calculated stoichiometric ratio (e.g., 80%, 90%, 100%, 110%, 120% of the calculated phr). Ensure thorough mixing of the resin and curing agent.
-
Dynamic DSC Scan:
-
Place a small amount (5-10 mg) of the uncured mixture in a DSC pan.
-
Perform a dynamic scan from ambient temperature to approximately 250°C at a heating rate of 10°C/min.[3]
-
The resulting exotherm provides information on the onset of cure, the peak cure temperature, and the total heat of reaction (ΔH).
-
-
Isothermal DSC Scan:
-
Based on the dynamic scan, select several temperatures for isothermal curing (e.g., just above the onset temperature).
-
Hold the sample at the selected isothermal temperature and monitor the heat flow until the reaction is complete (heat flow returns to baseline).
-
-
Curing Schedule Determination: From the DSC data, an appropriate curing schedule (temperature and time) can be established. A post-cure at a temperature above the initial cure temperature may be necessary to achieve full cross-linking.[3]
-
Tg Determination: After the initial cure, perform a second DSC scan on the same sample to determine the glass transition temperature (Tg).
Caption: Workflow for DSC analysis of epoxy curing.
Rheological Analysis
Rheological measurements can provide information on the pot life and gel time of the formulation.
Protocol:
-
Sample Preparation: Prepare a fresh mixture of the epoxy and curing agent at the desired ratio.
-
Isothermal Rheology:
-
Load the sample onto a rheometer with a parallel plate or cone-and-plate geometry.
-
Conduct an isothermal time sweep at a constant temperature (e.g., room temperature or a slightly elevated processing temperature).
-
Monitor the storage modulus (G') and loss modulus (G''). The crossover point of G' and G'' is often defined as the gel time.
-
The pot life can be estimated as the time it takes for the initial viscosity to double or reach a certain threshold.
-
Mechanical Property Testing
Once a curing schedule is established, samples for mechanical testing can be prepared.
Protocol:
-
Sample Casting: Cast the epoxy/curing agent mixture into molds of appropriate dimensions for the desired tests (e.g., dog-bone shape for tensile testing, rectangular bars for flexural testing).
-
Curing: Cure the samples according to the established curing schedule.
-
Testing: Perform standard mechanical tests such as:
-
Tensile Test (ASTM D638): Measures tensile strength, modulus of elasticity, and elongation at break.
-
Flexural Test (ASTM D790): Measures flexural strength and modulus.
-
Hardness Test (ASTM D2240): Measures Shore D hardness.
-
Data Presentation
The following tables provide a template for summarizing the expected data. The values are hypothetical and should be replaced with experimental results.
Table 1: Thermal Properties of Epoxy Resin Cured with this compound (DSC Data)
| Property | Value |
| Onset of Cure (°C) | TBD |
| Peak Exotherm Temperature (°C) | TBD |
| Heat of Reaction (ΔH) (J/g) | TBD |
| Glass Transition Temperature (Tg) (°C) | TBD |
Table 2: Mechanical Properties of Epoxy Resin Cured with this compound
| Property | Test Method | Value |
| Tensile Strength (MPa) | ASTM D638 | TBD |
| Tensile Modulus (GPa) | ASTM D638 | TBD |
| Elongation at Break (%) | ASTM D638 | TBD |
| Flexural Strength (MPa) | ASTM D790 | TBD |
| Flexural Modulus (GPa) | ASTM D790 | TBD |
| Shore D Hardness | ASTM D2240 | TBD |
Table 3: Processing Characteristics
| Property | Method | Value |
| Mix Viscosity @ 25°C (cP) | Rheometer | TBD |
| Pot Life @ 25°C (minutes) | Rheometer | TBD |
| Gel Time @ 25°C (minutes) | Rheometer | TBD |
Logical Relationships and Workflows
The overall workflow for evaluating a new curing agent is summarized below.
Caption: General workflow for evaluating a novel epoxy curing agent.
References
Synthesis of Pharmaceuticals with 1,3-Dimethylimidazolidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical compounds and bioactive molecules utilizing the 1,3-dimethylimidazolidine scaffold and its precursors. The focus is on leveraging this versatile heterocyclic core to generate compounds with potential therapeutic applications, including insecticidal, anti-parasitic, and other biological activities.
Introduction
The imidazolidine ring is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The this compound moiety, in particular, offers a structurally stable and synthetically accessible starting point for the development of novel therapeutic agents. Its precursor, N,N'-dimethylethylenediamine, is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). This document outlines specific applications and detailed methodologies for the synthesis of pharmaceuticals and other bioactive compounds derived from or synthesized with imidazolidine derivatives.
Application Note 1: Synthesis of Imidacloprid - A Neonicotinoid Insecticide
Background: Imidacloprid is a systemic chloronicotinoid insecticide that acts as a nicotinic acetylcholine receptor (nAChR) channel blocker.[1] Its synthesis involves the coupling of a substituted pyridine moiety with a 2-nitroiminoimidazolidine ring. This protocol details a common synthetic route to Imidacloprid.
Experimental Protocol: Synthesis of Imidacloprid
This protocol describes the coupling reaction of 2-nitroiminoimidazolidine with 2-chloro-5-chloromethylpyridine.[1][2][3]
Materials:
-
2-nitroiminoimidazolidine
-
2-chloro-5-chloromethylpyridine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Dichloromethane (CH₂Cl₂)
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve a stoichiometric amount of 2-nitroiminoimidazolidine in acetonitrile.
-
Add a corresponding stoichiometric amount of potassium carbonate to the mixture.
-
Heat the mixture to reflux with stirring.
-
Gradually add a stoichiometric amount of 2-chloro-5-chloromethylpyridine to the refluxing mixture.
-
Continue refluxing for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure Imidacloprid.
Alternative Procedure: An alternative method involves reacting N-(2-chloro-5-pyridylmethyl)ethylenediamine with dimethyl N-nitroimidodithiocarbonate in dichloromethane at 25-32°C under ice cooling, followed by stirring at room temperature for 3 hours.[2] The solvent is then evaporated, and the crude product is recrystallized from ethanol.[2]
Quantitative Data:
| Reactants | Product | Solvent | Base | Yield | Reference |
| 2-nitroiminoimidazolidine, 2-chloro-5-chloromethylpyridine | Imidacloprid | Acetonitrile | Potassium carbonate | >95% | [2] |
| N-(2-chloro-5-pyridylmethyl)ethylenediamine, dimethyl N-nitroimidodithiocarbonate | Imidacloprid | Dichloromethane | - | 80% | [2] |
Reaction Workflow:
Caption: Synthesis of Imidacloprid.
Application Note 2: Synthesis of 4-(het)arylimidazolidin-2-ones with Potential Anticancer Activity
Background: Imidazolidin-2-one derivatives are found in several FDA-approved drugs and exhibit a range of biological activities, including anticancer properties.[4][5] This protocol describes a regioselective synthesis of 4-(het)arylimidazolidin-2-ones through an acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with various C-nucleophiles.[4]
Experimental Protocol: General Method for the Synthesis of 4-(het)arylimidazolidin-2-ones
Materials:
-
Substituted (2,2-diethoxyethyl)urea (e.g., 1-(2,2-dimethoxyethyl)-3-phenylurea)
-
C-nucleophile (e.g., indole, phenol, anisole)
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Acetone
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
To a solution of the (2,2-diethoxyethyl)urea (1.66 mmol) in toluene (10 mL), add the appropriate C-nucleophile (1.66 mmol) and trifluoroacetic acid (1.66 mmol).[4]
-
Reflux the mixture for 64 hours.[4]
-
Remove the volatile components under vacuum.
-
Wash the residue with acetone.
-
Recrystallize the solid from absolute ethanol and dry under vacuum to obtain the pure 4-(het)arylimidazolidin-2-one.[4]
Quantitative Data for Selected 4-(het)arylimidazolidin-2-ones:
| (2,2-diethoxyethyl)urea Derivative | C-Nucleophile | Product | Yield | Reference |
| 1-(2,2-Dimethoxyethyl)-3-phenylurea | Indole | 1-Phenyl-4-(1H-indol-3-yl)imidazolidin-2-one | 78% | [4] |
| 1-(2,2-Dimethoxyethyl)-3-phenylurea | Phenol | 4-(4-Hydroxyphenyl)-1-phenylimidazolidin-2-one | 75% | [4] |
| 1-(2,2-Dimethoxyethyl)-3-phenylurea | Anisole | 4-(4-Methoxyphenyl)-1-phenylimidazolidin-2-one | 82% | [4] |
Proposed Reaction Mechanism Workflow:
Caption: Proposed reaction mechanism.
Application Note 3: Synthesis of Pyrazole-Imidazoline Derivatives as Anti-Trypanosoma cruzi Agents
Background: Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health problem in Latin America. There is a pressing need for new, effective, and less toxic drugs. Imidazolidine derivatives have emerged as a promising class of compounds for the development of anti-Chagasic agents. This section outlines the synthesis of 1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazoles and their 5-amino analogs, which have shown activity against T. cruzi.[6]
Experimental Protocol: Synthesis of 5-amino-1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazoles
Materials:
-
5-amino-1-aryl-1H-pyrazole-4-carbonitrile
-
Ethylenediamine
-
p-toluenesulfonic acid (p-TsOH)
-
1,2-dichlorobenzene
Equipment:
-
Round-bottom flask
-
Reflux condenser with a Dean-Stark trap
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
A mixture of the appropriate 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (1.0 mmol), ethylenediamine (1.5 mmol), and a catalytic amount of p-toluenesulfonic acid in 1,2-dichlorobenzene is refluxed.
-
Water is removed azeotropically using a Dean-Stark trap.
-
The reaction is monitored by TLC until completion.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the desired 5-amino-1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazole.
Quantitative Data for Anti-Leishmanial Activity of Selected Pyrazole-Imidazoline Derivatives:
| Compound | Leishmania Species | IC₅₀ (µM) | Reference |
| 5d | L. amazonensis | 15 - 60 | [6] |
| Pentamidine (Ref.) | L. amazonensis | 10 | [6] |
Logical Relationship Diagram:
Caption: Synthesis to Biological Activity.
References
- 1. Imidacloprid (Ref: BAY NTN 33893) [sitem.herts.ac.uk]
- 2. Imidacloprid synthesis - chemicalbook [chemicalbook.com]
- 3. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]
- 4. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and antileishmanial evaluation of 1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 1,3-Dimethylimidazolidine in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyl-2-imidazolidinone (DMI), a cyclic urea, is a high-boiling, polar aprotic solvent with exceptional thermal and chemical stability.[1][2] Its high dielectric constant and excellent solvating power for a wide range of organic and inorganic compounds make it an effective reaction medium in various catalytic processes.[3][4] DMI is often considered a safer substitute for carcinogenic solvents like hexamethylphosphoramide (HMPA).[2] This document provides detailed application notes and protocols for the use of DMI as a reaction medium in key catalytic reactions, including nucleophilic aromatic substitution and polymerization reactions.
Key Properties of 1,3-Dimethyl-2-imidazolidinone (DMI)
A comprehensive understanding of the physicochemical properties of DMI is crucial for its effective application in catalysis.
| Property | Value | Reference |
| CAS Number | 80-73-9 | [1] |
| Molecular Formula | C₅H₁₀N₂O | [1] |
| Molar Mass | 114.15 g/mol | [1] |
| Boiling Point | 222-226 °C | [1][3] |
| Melting Point | 7.5-8.2 °C | [1][3] |
| Flash Point | 95-120 °C | [3] |
| Density | 1.056 g/mL at 25 °C | [1] |
| Dielectric Constant | High (enables dissolution of salts) | [3][4] |
| Solubility | Soluble in water, toluene, and many organic solvents | [1] |
Applications in Catalysis
DMI's unique properties make it a versatile solvent for a range of catalytic reactions, particularly those involving polar transition states or requiring high temperatures.
Nucleophilic Aromatic Substitution (SNAr) Reactions
DMI is an excellent solvent for various nucleophilic substitution reactions, including the synthesis of phenylether derivatives, amino compounds, and fluorobenzene derivatives.[3] Its high polarity and ability to solvate cations accelerate anionic nucleophilic reactions.[3]
Logical Workflow for SNAr Reactions in DMI
Caption: General workflow for a nucleophilic aromatic substitution reaction using DMI as the solvent.
Application Note: Ullmann Condensation for Diaryl Ether Synthesis
The Ullmann condensation, a copper-catalyzed reaction to form diaryl ethers, benefits from polar aprotic solvents that can facilitate the coupling of an aryl halide with an alcohol or phenol. DMI's high boiling point and stability make it a suitable medium for these often high-temperature reactions.
Experimental Protocol: Synthesis of a Diaryl Ether via Ullmann Condensation (Hypothetical Protocol based on General Principles)
Disclaimer: This is a representative protocol based on the principles of the Ullmann reaction and the properties of DMI. Researchers should optimize conditions for their specific substrates.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equiv.), the phenol (1.2 equiv.), copper(I) catalyst (e.g., CuI, 5-10 mol%), and a suitable ligand (e.g., an N,N-dimethylglycine, 10-20 mol%).
-
Solvent Addition: Add anhydrous 1,3-dimethyl-2-imidazolidinone (DMI) to the flask to achieve a desired concentration (e.g., 0.5 M).
-
Base Addition: Add a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 120-180 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired diaryl ether.
Polymerization Reactions
DMI is particularly well-suited for the synthesis of high-performance, heat-resistant polymers such as polyamides and polyimides.[2][3] It effectively dissolves the monomers and the resulting polymers, facilitating the formation of high molecular weight products.[3]
Signaling Pathway for Polyimide Synthesis in DMI
Caption: Pathway for the two-step synthesis of polyimides in DMI.
Application Note: Synthesis of Aromatic Polyamides
DMI serves as an excellent reaction solvent for the thermal polycondensation of aromatic diisocyanates and aromatic dicarboxylic acids to produce high molecular weight aromatic polyamides. The purification of DMI to remove protonic impurities is crucial for achieving a high degree of polymerization.[5]
Experimental Protocol: Synthesis of an Aromatic Polyamide
This protocol is based on a patented process and should be adapted and optimized for specific monomers and desired polymer properties.[5]
-
Solvent Purification: Prior to use, purify DMI by bringing it into contact with a composite salt containing MgO and/or SiO₂ to remove protonic impurities.[5]
-
Monomer Dissolution: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a condenser, dissolve the aromatic dicarboxylic acid (1.0 equiv.) in the purified DMI at an elevated temperature (e.g., 100 °C).[5]
-
Catalyst Addition: Add a suitable polycondensation catalyst.
-
Diisocyanate Addition: Slowly add the aromatic diisocyanate (1.0 equiv.) to the reaction mixture.
-
Polymerization: Heat the reaction mixture to a temperature in the range of 150-200 °C for a period of 30 minutes to 5 hours, or until the evolution of carbon dioxide ceases.[5]
-
Polymer Isolation: After cooling to room temperature, precipitate the polyamide by pouring the reaction mixture into a non-solvent such as methanol or water.
-
Purification and Drying: Collect the polymer by filtration, wash it thoroughly with the non-solvent and water, and dry it under vacuum at an elevated temperature.
Conclusion
1,3-Dimethyl-2-imidazolidinone is a highly effective polar aprotic solvent for a variety of catalytic reactions. Its high boiling point, excellent thermal and chemical stability, and strong solvating power make it particularly suitable for nucleophilic aromatic substitution and high-temperature polymerization reactions. The provided application notes and protocols serve as a starting point for researchers to explore the utility of DMI in their specific catalytic systems. As with any chemical process, optimization of reaction conditions is essential to achieve the desired outcomes.
References
- 1. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
techniques for handling and storage of 1,3-Dimethylimidazolidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the safe handling and storage of 1,3-Dimethylimidazolidine (DMI). Adherence to these procedures is crucial to ensure personnel safety and maintain the integrity of the chemical.
Chemical and Physical Properties
This compound is a colorless, high-boiling, polar aprotic solvent with high thermal and chemical stability.[1][2][3] Its properties make it a versatile solvent for a range of organic and inorganic compounds.[1][2][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| CAS Number | 80-73-9 | [4][5] |
| Molecular Formula | C₅H₁₀N₂O | [6][7] |
| Molecular Weight | 114.15 g/mol | [6][7] |
| Appearance | Clear, colorless liquid | [5][6][8] |
| Odor | Odorless | [6] |
| Melting Point | 7.5 - 8.2 °C | [2][6][8] |
| Boiling Point | 222 - 225.5 °C | [2][6][8] |
| Flash Point | 93 - 120 °C | [2][3][6][9] |
| Autoignition Temperature | 305 °C | [6][9] |
| Water Solubility | Completely soluble/freely soluble | [6][9] |
| Density | 1.05 - 1.056 g/cm³ at 20 °C | [4][6][8] |
| Vapor Pressure | 0.206 hPa at 25 °C | [4] |
| log Pow | -0.3 at 25 °C | [4][8] |
| Viscosity (kinematic) | 1.95 mm²/s at 20 °C | [4][8] |
| Viscosity (dynamic) | 2.07 mPa·s at 20 °C | [4][8] |
Hazard Identification and Safety Precautions
DMI is classified as a substance with potential health hazards. It is crucial to be aware of its toxicological profile and take appropriate safety measures.
Table 2: GHS Hazard Classifications for this compound
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
Key Safety Precautions:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[5][8][10]
-
Ventilation: Use only in a well-ventilated area.[5][8][11] Ensure adequate ventilation, especially in confined areas.[7]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, as detailed in Section 4.
-
Hygiene: Wash hands thoroughly after handling.[5][11] Do not eat, drink, or smoke when using this product.[8][12]
Handling Protocols
General Handling Workflow
The following workflow should be followed when handling this compound in a laboratory setting.
Experimental Protocol: Dispensing and Transfer
-
Preparation: 1.1. Confirm that the work area (preferably a chemical fume hood) is clean and uncluttered. 1.2. Ensure an eyewash station and safety shower are readily accessible.[7][10] 1.3. Gather all necessary equipment (e.g., graduated cylinders, pipettes, beakers, stir bars). 1.4. Don the required PPE as specified in Section 4.
-
Dispensing: 2.1. Ground all equipment containing the material to prevent static discharge.[10] 2.2. Carefully open the this compound container, avoiding splashes. 2.3. Dispense the required amount of liquid slowly and carefully. 2.4. Immediately and tightly close the container after dispensing.[5][8][11]
-
Transfer: 3.1. When transferring to another vessel, pour slowly to minimize splashing. 3.2. If using a pipette, ensure the pipette bulb is in good condition and properly attached. 3.3. Avoid generating aerosols or vapors.
-
Post-Transfer: 4.1. Promptly clean any minor drips or spills on the exterior of the containers or work surface. 4.2. Properly label any secondary containers with the chemical name and hazard information.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure.
Table 3: Recommended Personal Protective Equipment for Handling this compound
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US). A face shield may be necessary if there is a splash hazard.[8][13] | Protects against splashes and vapors which can cause serious eye damage.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene) tested according to EN 374.[4][8] Wear a lab coat or chemical-resistant apron.[10][14] | Prevents skin contact, which can cause irritation and may be harmful.[5][10] |
| Respiratory Protection | Not typically required with adequate engineering controls (fume hood). If ventilation is inadequate or if aerosols are generated, use a NIOSH/MSHA approved respirator with an organic vapor cartridge.[7][8][12] | Protects against inhalation of vapors or mists. |
Storage Protocols
Proper storage is essential to maintain the chemical's stability and prevent hazardous situations.
Storage Conditions
-
Temperature: Store in a cool, dry, well-ventilated place.[5][8][11] Recommended storage temperature is between 15-25 °C.[4]
-
Container: Keep the container tightly closed and sealed until ready for use.[4][5][8][10][11]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen) to protect from moisture, as the substance is hygroscopic.[4][5][6][7]
-
Light: The substance is light-sensitive; store in light-resistant containers.[5][10]
Incompatible Materials
Store this compound separately from the following materials:
Accidental Release and First Aid Measures
Spill Response Protocol
In the event of a spill, follow these procedures immediately.
-
Personal Precautions: Avoid breathing vapors, mist, or gas.[8] Use personal protective equipment.[8]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[8]
-
Containment and Cleanup: 3.1. Absorb with liquid-binding material such as sand, diatomaceous earth, or universal binders.[4] 3.2. Collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.[8][14] 3.3. Ventilate the affected area.[4]
First Aid Measures
Table 4: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Protocol |
| Eye Contact | Rinse cautiously with water for at least 15 minutes.[6][8][11] Remove contact lenses, if present and easy to do.[6][8][11] Continue rinsing.[6][8][11] Immediately call a POISON CENTER or doctor/physician.[6][7] |
| Skin Contact | Take off contaminated clothing immediately.[4][8] Wash off with soap and plenty of water for at least 15 minutes.[6][8] If skin irritation persists, call a physician.[6] |
| Ingestion | Rinse mouth with water.[8] Do NOT induce vomiting.[6][8] Never give anything by mouth to an unconscious person.[5][8] Call a doctor or Poison Control Center immediately.[8] |
| Inhalation | Move the victim into fresh air.[5][8] If breathing is difficult, give oxygen.[5][8][11] If not breathing, give artificial respiration.[5][6][8][11] Seek medical attention.[6][11] |
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not release into the environment.[6][8] Waste material should be disposed of in an approved waste disposal plant.[7]
Stability and Reactivity
-
Chemical Stability: The material is stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[4][12] It is also noted to have high thermal and chemical stability.[1][2]
-
Reactivity: It is not reactive under normal ambient conditions.[4] However, vapors may form explosive mixtures with air upon heating.[4][12]
-
Hazardous Reactions: Violent reactions can occur with strong oxidizing agents.[4]
-
Conditions to Avoid: Incompatible products, excess heat, exposure to moisture, and sources of ignition.[5][6][7]
-
Hazardous Decomposition Products: Upon combustion, it may release nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[6][7]
References
- 1. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]
- 2. DMI™ 1,3 Dimethyl-2-Imidazolidinone | MITSUI CHEMICALS AMERICA, INC. [us.mitsuichemicals.com]
- 3. 1,3-Dimethyl-2-imidazolidinone [chemeurope.com]
- 4. carlroth.com [carlroth.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. 1,3-Dimethyl-2-imidazolidinone | 80-73-9 [amp.chemicalbook.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. cdn3.evostore.io [cdn3.evostore.io]
- 12. chemicalbook.com [chemicalbook.com]
- 13. americanchemistry.com [americanchemistry.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
1,3-Dimethylimidazolidine (DMI): A Safer, High-Performance Alternative to HMPA in Chemical Synthesis
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the ongoing pursuit of greener and safer laboratory practices, the substitution of hazardous reagents and solvents is a critical endeavor. Hexamethylphosphoramide (HMPA), a highly effective polar aprotic solvent, has been widely used in organic synthesis to promote a variety of reactions. However, its classification as a carcinogen necessitates its replacement with safer alternatives.[1][2][3] 1,3-Dimethylimidazolidine (DMI), also known as N,N'-dimethylethyleneurea, has emerged as a viable and effective substitute for HMPA.[4] DMI is a high-boiling, thermally and chemically stable, polar aprotic solvent with excellent dissolving power for a wide range of organic and inorganic compounds.[5][6] This document provides detailed application notes and protocols for the use of DMI as a substitute for HMPA in various chemical reactions, supported by comparative data and safety information.
Physicochemical and Toxicological Properties: DMI vs. HMPA
A comparative analysis of the physical and toxicological properties of DMI and HMPA is crucial for understanding the advantages of this substitution. DMI offers a similar high polarity and aprotic nature to HMPA, which is essential for its efficacy in many reactions, while exhibiting a significantly more favorable safety profile.
| Property | This compound (DMI) | Hexamethylphosphoramide (HMPA) |
| CAS Number | 80-73-9[7] | 680-31-9[2] |
| Molecular Formula | C₅H₁₀N₂O[7] | C₆H₁₈N₃OP[3] |
| Molecular Weight | 114.15 g/mol [7] | 179.20 g/mol [2] |
| Appearance | Colorless liquid[2] | Colorless liquid[2] |
| Boiling Point | 224-226 °C | 230-232 °C[2] |
| Melting Point | 8.2 °C | 7 °C[2] |
| Density | 1.056 g/mL at 25 °C | 1.03 g/mL[2] |
| Flash Point | 93 °C (closed cup)[8] | 105 °C[9] |
| Dipole Moment | High[6][10] | 5.37 D[1] |
| Dielectric Constant | High[6][10] | Not readily available |
| Toxicity (Oral LD50, rat) | 1190-1261 mg/kg[8][11] | 2525-3360 mg/kg[1][9] |
| Carcinogenicity | Not classified as a carcinogen[8] | Known carcinogen[1][2][3] |
Applications in Organic Synthesis
DMI has demonstrated its utility as a substitute for HMPA in a range of chemical transformations, often providing comparable or even superior results in terms of yield and reaction rate, while significantly enhancing safety.
Alkylation of Terminal Acetylenes
The alkylation of terminal acetylenes is a fundamental C-C bond-forming reaction. HMPA has been traditionally used to enhance the reactivity of the acetylide anion. Studies have shown that DMI is an excellent replacement in this application.
Comparative Yields in Alkylation of Terminal Acetylenes
| Solvent | Yield (%) |
| DMI | 83-90% |
| HMPA | 78-88% |
Experimental Protocol: Alkylation of a Terminal Acetylene
-
Materials:
-
Terminal acetylene (1.0 equiv)
-
n-Butyllithium (1.1 equiv)
-
Alkyl halide (1.2 equiv)
-
This compound (DMI)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a stirred solution of the terminal acetylene in anhydrous THF under an inert atmosphere at 0 °C, add n-butyllithium dropwise.
-
Stir the resulting solution at 0 °C for 30 minutes.
-
Add DMI (typically 10-20% by volume of THF) to the reaction mixture.
-
Add the alkyl halide dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Alkylation Reaction Workflow
Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr reactions are crucial for the synthesis of many pharmaceuticals and agrochemicals. These reactions often require polar aprotic solvents to facilitate the formation of the Meisenheimer complex and accelerate the substitution. While specific protocols detailing DMI's use in SNAr are emerging, its properties make it a highly suitable solvent for this class of reactions, promoting efficient substitution under milder conditions compared to less polar solvents.
General Experimental Protocol: Nucleophilic Aromatic Substitution
-
Materials:
-
Aryl halide (activated with an electron-withdrawing group) (1.0 equiv)
-
Nucleophile (1.1 - 1.5 equiv)
-
Base (e.g., K₂CO₃, NaH) (1.5 - 2.0 equiv)
-
This compound (DMI) as the solvent
-
Standard reaction glassware
-
Inert atmosphere (if required by the nucleophile or base)
-
-
Procedure:
-
To a stirred suspension of the base in DMI, add the nucleophile at room temperature.
-
Add the aryl halide to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-150 °C) and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization.
-
DMI as a Safer Choice in SNAr
Polymer Synthesis
DMI is an excellent solvent for the synthesis of high-performance polymers such as polyamides and polyimides. It facilitates the formation of high molecular weight polymers by effectively dissolving the monomers and the growing polymer chains. In the production of polyphenylenesulfide (PPS) and polyethersulfone (PES), DMI helps to control side reactions, leading to polymers of higher quality.[5]
General Considerations for Polymerization Reactions in DMI:
-
Purity: High-purity DMI is essential to avoid premature termination of the polymerization.
-
Anhydrous Conditions: As with most polymerizations, rigorous exclusion of moisture is critical. DMI should be dried over molecular sieves or by distillation from calcium hydride.
-
Temperature Control: DMI's high boiling point allows for a wide range of reaction temperatures, which can be optimized for specific polymer systems.
Conclusion
This compound (DMI) stands out as a superior substitute for the carcinogenic solvent HMPA in a variety of chemical reactions. Its comparable performance in terms of reaction yields and rates, coupled with its significantly lower toxicity, makes it an ideal choice for modern, safety-conscious research and development environments. The protocols and data presented herein provide a solid foundation for the successful integration of DMI into routine synthetic workflows, contributing to a safer and more sustainable practice of chemistry. Researchers are encouraged to explore the use of DMI in a broader range of applications where polar aprotic solvents are required.
References
- 1. HMPA [drugfuture.com]
- 2. Hexamethylphosphoramide (HMPA) [commonorganicchemistry.com]
- 3. Hexamethylphosphoramide: Properties, Uses and Hazard_Chemicalbook [chemicalbook.com]
- 4. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]
- 5. DMI™ 1,3 Dimethyl-2-Imidazolidinone | MITSUI CHEMICALS AMERICA, INC. [us.mitsuichemicals.com]
- 6. mitsuifinechemicals.com [mitsuifinechemicals.com]
- 7. 1,3-Diméthyl-2-imidazolidinone ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. LCSS: HEXAMETHYLPHOSPHORAMIDE [web.stanford.edu]
- 10. DMI™ (1,3-Dimethyl-2-imidazolidinone) | Business & Products | Mitsui Chemicals Europe GmbH [eu.mitsuichemicals.com]
- 11. spectrumchemical.com [spectrumchemical.com]
Application Notes and Protocols: 1,3-Dimethylimidazolidine in Electronic Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethylimidazolidine (DMI), a cyclic urea, is a high-boiling, polar aprotic solvent with exceptional thermal and chemical stability.[1] Its unique combination of properties, including a high dielectric constant, low viscosity, and excellent solvating power for a wide range of organic and inorganic compounds, makes it a valuable material in the field of electronics.[1][2] DMI is increasingly being explored and utilized in various applications, from energy storage to semiconductor manufacturing, often as a less toxic alternative to carcinogenic solvents like Hexamethylphosphoramide (HMPA).[1] This document provides detailed application notes and experimental protocols for the use of this compound in electronic materials.
Physicochemical Properties and Data Presentation
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application. The following table summarizes its key properties, with a comparison to other commonly used polar aprotic solvents in the electronics industry.
| Property | This compound (DMI) | N-Methyl-2-pyrrolidone (NMP) | Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) |
| CAS Number | 80-73-9 | 872-50-4 | 68-12-2 | 67-68-5 |
| Molecular Formula | C₅H₁₀N₂O | C₅H₉NO | C₃H₇NO | C₂H₆OS |
| Molar Mass ( g/mol ) | 114.15 | 99.13 | 73.09 | 78.13 |
| Boiling Point (°C) | 224-226[2] | 202 | 153 | 189 |
| Melting Point (°C) | 8.2[2][3] | -24 | -61 | 18.5 |
| Flash Point (°C) | 104[3] | 91 | 58 | 87 |
| Density (g/mL at 25°C) | 1.056[2] | 1.028 | 0.944 | 1.100 |
| Viscosity (cP at 25°C) | 1.9 | 1.65 | 0.80 | 2.00 |
| Dielectric Constant | 37.6 | 32.2 | 36.7 | 47.2 |
| Solubility in Water | Freely soluble[2] | Miscible | Miscible | Miscible |
Applications in Electronic Materials
Solvent for Battery Electrolytes
Application Note: this compound's high dielectric constant and low viscosity make it an excellent solvent for electrolytes in various battery systems, including Lithium-Oxygen (Li-O₂), Lithium-Carbon Fluoride (Li||CFx), and Zinc-metal batteries. Its ability to effectively dissolve lithium salts and facilitate ion transport contributes to improved battery performance, such as higher coulombic efficiency and longer cycle life.
Experimental Protocol: Preparation of a DMI-Based Electrolyte for Li-O₂ Batteries
This protocol describes the preparation of a 1 M Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in this compound (DMI) electrolyte.
Materials:
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade, dried under vacuum at 120°C for 24 hours.
-
This compound (DMI), anhydrous (<50 ppm water).
-
Argon-filled glovebox with O₂ and H₂O levels below 0.1 ppm.
-
Magnetic stirrer and stir bar.
-
Volumetric flask.
Procedure:
-
Transfer the required amount of dried LiTFSI into a volumetric flask inside the argon-filled glovebox.
-
Add the anhydrous DMI to the volumetric flask containing the LiTFSI.
-
Place the magnetic stir bar in the flask and seal it.
-
Stir the mixture on a magnetic stirrer at room temperature until the LiTFSI is completely dissolved. This may take several hours.
-
The resulting solution is a 1 M LiTFSI in DMI electrolyte, ready for use in Li-O₂ battery assembly.
Caption: Workflow for DMI-based electrolyte preparation.
Photoresist Stripper
Application Note: DMI can be a key component in photoresist stripper formulations used in semiconductor manufacturing. Its strong solvating power effectively removes both positive and negative photoresists, even those that have been cross-linked by thermal processes or deep-UV radiation. Formulations containing DMI can offer a safer alternative to traditional strippers.
Experimental Protocol: Photoresist Stripping using a DMI-based Solution
This protocol outlines a general procedure for removing a positive photoresist from a silicon wafer using a DMI-based stripper.
Materials:
-
Silicon wafer with patterned photoresist.
-
DMI-based photoresist stripper solution (e.g., a mixture of DMI and an alkanolamine).
-
Beakers.
-
Ultrasonic bath (optional).
-
Isopropanol (IPA).
-
Deionized (DI) water.
-
Nitrogen gas gun.
Procedure:
-
Place the silicon wafer in a beaker.
-
Pour the DMI-based stripper solution into the beaker, ensuring the wafer is fully submerged.
-
Allow the wafer to soak for 5-15 minutes at room temperature. For more stubborn resists, the solution can be heated to 50-70°C, or the beaker can be placed in an ultrasonic bath for 5-10 minutes.
-
After the photoresist has lifted off, remove the wafer from the stripper solution.
-
Rinse the wafer thoroughly with isopropanol to remove any residual stripper and dissolved photoresist.
-
Rinse the wafer with deionized water.
-
Dry the wafer using a nitrogen gas gun.
Solvent for Polyimide Synthesis
Application Note: DMI serves as an effective solvent for the synthesis of high-performance polymers like polyimides, which are used as dielectric layers, protective coatings, and flexible substrates in electronics.[4] The two-step polyamic acid method is commonly employed, where DMI dissolves the monomers (a dianhydride and a diamine) to form a soluble polyamic acid precursor, which is then thermally or chemically converted to the final polyimide film.[5]
Experimental Protocol: Synthesis of a Polyimide Film
This protocol describes the synthesis of a polyimide film from pyromellitic dianhydride (PMDA) and 4,4'-oxydianiline (ODA) using DMI as the solvent.
Materials:
-
Pyromellitic dianhydride (PMDA).
-
4,4'-oxydianiline (ODA).
-
This compound (DMI), anhydrous.
-
Nitrogen atmosphere.
-
Mechanical stirrer.
-
Glass plate.
-
Oven with temperature programming.
Procedure:
-
In a flask under a nitrogen atmosphere, dissolve ODA in anhydrous DMI with mechanical stirring until a clear solution is obtained.
-
Gradually add PMDA powder to the ODA solution in small portions. The viscosity of the solution will increase as the polyamic acid forms.
-
Continue stirring for 2-4 hours at room temperature to ensure complete polymerization and formation of the polyamic acid solution.
-
Cast the viscous polyamic acid solution onto a clean glass plate to form a thin, uniform film.
-
Place the glass plate in an oven and subject it to a staged thermal curing process:
-
80°C for 1 hour to slowly evaporate the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.
-
300°C for 1 hour to complete the imidization.
-
-
After cooling to room temperature, the polyimide film can be peeled off from the glass plate.
Curing Agent for Epoxy Resins
Application Note: Imidazole derivatives, including DMI, can act as catalytic curing agents for epoxy resins used in the encapsulation of electronic components. They can initiate both anionic and cationic polymerization of the epoxy groups, leading to a highly cross-linked, thermoset network with excellent thermal and mechanical properties.
Experimental Protocol: Curing of an Epoxy Resin for Encapsulation
This protocol provides a general method for curing a bisphenol A-based epoxy resin using an imidazole-type curing agent.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) epoxy resin.
-
Imidazole-based curing agent (e.g., a derivative of this compound).
-
Mixing container.
-
Vacuum oven.
-
Mold for the electronic component.
Procedure:
-
Preheat the epoxy resin to approximately 50-60°C to reduce its viscosity.
-
Add the imidazole curing agent to the preheated epoxy resin. The typical loading is 1-5 parts per hundred parts of resin (phr).
-
Thoroughly mix the resin and curing agent for 5-10 minutes until a homogeneous mixture is obtained.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Pour the bubble-free epoxy mixture into the mold containing the electronic component to be encapsulated.
-
Cure the encapsulated component in an oven. A typical curing schedule is 120-150°C for 1-2 hours.[6]
-
Allow the component to cool down to room temperature before handling.
Caption: Properties of DMI and their relation to applications.
References
- 1. azom.com [azom.com]
- 2. Preparation of Imidazole Compounds as Latent Curing Agents and Their Application in RGB LED Packaging [mdpi.com]
- 3. Self-Healing Imidazole-Cured Epoxy Using Microencapsulated Epoxy-Amine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,3-Dimethylimidazolidine in Organometallic Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1,3-Dimethylimidazolidine (DMI) as a reaction medium in various organometallic reactions. DMI, also known as 1,3-Dimethyl-2-imidazolidinone, is a high-boiling, polar aprotic solvent with excellent thermal and chemical stability.[1] Its ability to dissolve a wide range of organic and inorganic compounds makes it a viable alternative to other polar aprotic solvents like DMF, DMSO, and NMP, and a safer substitute for the carcinogenic solvent HMPA.[1][2]
Properties of this compound (DMI)
DMI's physical and chemical properties make it a versatile solvent for organic synthesis.[1][3]
Table 1: Physicochemical Properties of DMI
| Property | Value |
| CAS Number | 80-73-9 |
| Molecular Formula | C₅H₁₀N₂O |
| Molar Mass | 114.15 g/mol |
| Boiling Point | 224-226 °C |
| Melting Point | 8.2 °C |
| Density | 1.056 g/mL at 25 °C |
| Dielectric Constant | 37.6 |
| Dipole Moment | 4.05 - 4.09 D |
Palladium-Catalyzed Cross-Coupling Reactions in DMI
DMI can be a highly effective solvent for various palladium-catalyzed cross-coupling reactions due to its polarity and high boiling point, which allows for reactions to be conducted at elevated temperatures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The use of DMI as a solvent can be advantageous, particularly for less reactive aryl chlorides.
Table 2: Representative Suzuki-Miyaura Coupling of 4-Iodotoluene with Phenylboronic Acid
| Entry | Solvent | Catalyst | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | DMI | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ (2 eq) | 100 | 2 | 95 |
| 2 | DMF | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ (2 eq) | 100 | 2 | 92 |
| 3 | Toluene | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ (2 eq) | 100 | 6 | 85 |
Note: The data in this table is representative and compiled from general knowledge of Suzuki-Miyaura reactions and the properties of DMI. Actual results may vary.
Experimental Protocol: Suzuki-Miyaura Coupling in DMI
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodotoluene (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).
-
Add 5 mL of anhydrous DMI to the flask.
-
Stir the reaction mixture at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Heck Reaction
The Heck reaction is a powerful method for the formation of C-C bonds between aryl or vinyl halides and alkenes. DMI's high boiling point is particularly beneficial for reactions involving less reactive aryl chlorides.
Table 3: Representative Heck Reaction of Iodobenzene with Styrene
| Entry | Solvent | Catalyst | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | DMI | Pd(OAc)₂ (1 mol%), PPh₃ (2 mol%) | Et₃N (1.5 eq) | 120 | 4 | 90 |
| 2 | DMF | Pd(OAc)₂ (1 mol%), PPh₃ (2 mol%) | Et₃N (1.5 eq) | 120 | 4 | 88 |
| 3 | NMP | Pd(OAc)₂ (1 mol%), PPh₃ (2 mol%) | Et₃N (1.5 eq) | 120 | 5 | 85 |
Note: The data in this table is representative and compiled from general knowledge of Heck reactions and the properties of DMI. Actual results may vary.
Experimental Protocol: Heck Reaction in DMI
-
In a sealed tube, combine iodobenzene (1.0 mmol, 1.0 eq), styrene (1.2 mmol, 1.2 eq), palladium(II) acetate (0.01 mmol, 1 mol%), and triphenylphosphine (0.02 mmol, 2 mol%).
-
Add 5 mL of DMI and triethylamine (1.5 mmol, 1.5 eq).
-
Seal the tube and heat the reaction mixture to 120 °C.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with diethyl ether (20 mL) and wash with 1 M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the stilbene product.
Signaling Pathway for the Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between terminal alkynes and aryl or vinyl halides. DMI can serve as an effective solvent, particularly in copper-free variations of the reaction.
Table 4: Representative Sonogashira Coupling of Iodobenzene with Phenylacetylene
| Entry | Solvent | Catalyst | Co-catalyst | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | DMI | Pd(PPh₃)₂Cl₂ (1 mol%) | CuI (2 mol%) | Et₃N (2 eq) | 60 | 3 | 92 |
| 2 | DMF | Pd(PPh₃)₂Cl₂ (1 mol%) | CuI (2 mol%) | Et₃N (2 eq) | 60 | 3 | 90 |
| 3 | THF | Pd(PPh₃)₂Cl₂ (1 mol%) | CuI (2 mol%) | Et₃N (2 eq) | 60 | 5 | 85 |
Note: The data in this table is representative and compiled from general knowledge of Sonogashira reactions and the properties of DMI. Actual results may vary.
Experimental Protocol: Sonogashira Coupling in DMI
-
To a Schlenk tube under an inert atmosphere, add iodobenzene (1.0 mmol, 1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.01 mmol, 1 mol%), and copper(I) iodide (0.02 mmol, 2 mol%).
-
Add 5 mL of DMI and triethylamine (2.0 mmol, 2.0 eq).
-
Add phenylacetylene (1.1 mmol, 1.1 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C and monitor by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with diethyl ether (20 mL).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired alkyne.
Grignard Reactions in the Presence of DMI
While ethereal solvents like diethyl ether and THF are standard for Grignard reactions, DMI can be used as a co-solvent to increase the solvating power of the medium, particularly for the formation of Grignard reagents from less reactive halides. However, DMI's stability towards strong bases like Grignard reagents should be considered, and its use as the sole solvent is not common.
Table 5: Representative Grignard Reaction of Bromobenzene with Benzaldehyde
| Entry | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | THF | 0 to rt | 1 | 90 |
| 2 | THF/DMI (4:1) | 0 to rt | 1 | 88 |
| 3 | Toluene | 0 to rt | 2 | 65 |
Note: The data in this table is representative and based on general principles of Grignard reactions. The use of DMI as a co-solvent may require optimization.
Experimental Protocol: Grignard Reaction with DMI as a Co-solvent
Part A: Formation of the Grignard Reagent
-
Place magnesium turnings (1.2 mmol, 1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to activate the magnesium.
-
Add 2 mL of a 4:1 mixture of anhydrous THF and DMI.
-
Dissolve bromobenzene (1.0 mmol, 1.0 eq) in 3 mL of the THF/DMI solvent mixture and add it to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should start, as indicated by bubbling and a gentle reflux. If the reaction does not start, gentle heating may be required.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with Benzaldehyde
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve benzaldehyde (1.0 mmol, 1.0 eq) in 2 mL of the anhydrous THF/DMI solvent mixture and add it dropwise to the Grignard reagent.
-
After the addition, allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Logical Relationship in a Grignard Reaction
Caption: Logical steps in a Grignard reaction.
References
Application Notes and Protocols for the Safe Disposal of 1,3-Dimethylimidazolidine Waste
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: These are general guidelines for the safe disposal of 1,3-Dimethylimidazolidine waste. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
Introduction
This compound is a combustible liquid that requires careful handling and disposal due to its potential health hazards, including reproductive toxicity.[1][2][3] Improper disposal can lead to environmental contamination and health risks. This document provides detailed procedures for the safe management and disposal of this compound waste.
Hazard Assessment
This compound is classified as a hazardous substance. Key hazards include:
-
Health Hazards: Harmful if swallowed and causes serious eye damage.[1][2] It is also suspected of damaging fertility or the unborn child.[1][2]
Waste containing this compound must be treated as hazardous waste.
Regulatory Compliance
The disposal of this compound waste is governed by the Resource Conservation and Recovery Act (RCRA) at the federal level, with additional state and local regulations.[5][6][7] Generators of this waste are responsible for its proper identification, management, and disposal from "cradle to grave."[7]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C5H12N2 |
| Molar Mass | 100.16 g/mol [8] |
| Appearance | Colorless liquid[9] |
| Boiling Point | 222-226 °C[10] |
| Melting Point | 7.5 - 8.2 °C[9][10] |
| Flash Point | 93 - 120 °C[2][9][10] |
| Density | 1.056 g/mL at 25 °C |
| Solubility in Water | Completely soluble[2] |
Experimental Protocols: Safe Disposal Procedures
5.1. Personal Protective Equipment (PPE)
Before handling this compound waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[11][12]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[11][12]
-
Body Protection: A lab coat or chemical-resistant apron.[11]
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood.[11]
5.2. Waste Collection and Storage
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be clearly labeled.[13][14]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the waste contents.[14]
-
Segregation: Do not mix this compound waste with other incompatible waste streams.[13][14]
-
Storage: Store the waste container in a designated, well-ventilated, and cool area away from sources of ignition.[2][11] The container must be kept closed except when adding waste.[14]
5.3. Spill Management
In the event of a spill:
-
Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.
-
Ventilate: Increase ventilation to the area.
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[2][15]
-
Collection: Carefully collect the absorbed material into a designated hazardous waste container.[15]
-
Decontamination: Clean the spill area with soap and water.
-
Reporting: Report the spill to your institution's EHS department.[13]
5.4. Disposal
-
Contact EHS: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[14]
-
Manifesting: Ensure that the waste is properly manifested for transport to a licensed hazardous waste disposal facility, in accordance with RCRA regulations.[16]
-
Do Not:
Mandatory Visualization
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. ewg.org [ewg.org]
- 4. carlroth.com [carlroth.com]
- 5. m.youtube.com [m.youtube.com]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 8. This compound | C5H12N2 | CID 12190571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]
- 10. DMI™ (1,3-Dimethyl-2-imidazolidinone) | Mitsui Fine Chemicals, Inc. [mitsuifinechemicals.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. carlroth.com [carlroth.com]
- 13. nipissingu.ca [nipissingu.ca]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. fishersci.com [fishersci.com]
- 16. epa.gov [epa.gov]
- 17. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,3-Dimethyl-2-imidazolidinone (DMI)
A Note on Nomenclature: The following guide pertains to the purification of 1,3-Dimethyl-2-imidazolidinone (CAS No. 80-73-9), a widely used aprotic polar solvent commonly referred to as DMI. This compound is sometimes colloquially confused with 1,3-Dimethylimidazolidine. The methods described here are specific to the -2-imidazolidinone derivative.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1,3-Dimethyl-2-imidazolidinone (DMI).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common impurities found in commercial grades of 1,3-Dimethyl-2-imidazolidinone (DMI)?
A1: Commercially available DMI, even in high-purity grades, can contain several types of impurities that may interfere with sensitive reactions. The most common impurities are protic compounds, which can act as polymerization terminators or react with organometallic reagents. These include:
-
Biuret
-
Urea
-
Acetamide
-
N-methylformamide (NMF)[1]
The concentration of these impurities can range from 50 to 1000 ppm depending on the manufacturing process and subsequent distillation conditions.[1]
Q2: My reaction is failing, and I suspect impurities in my DMI. What is the most effective general-purpose purification method?
A2: For general laboratory use, the most effective and commonly cited purification method is distillation over calcium hydride (CaH₂) under reduced pressure .[2] This procedure removes water and other protic impurities, as well as some other volatile compounds.
Q3: I'm observing a low yield after my distillation. What could be the cause?
A3: A low yield after distillation can be attributed to several factors:
-
Too much solvent was used initially: If you are purifying DMI from a reaction mixture, ensure that the bulk of any lower-boiling solvents has been removed before distillation.
-
Improper fraction collection: Collecting fractions at too low or too high a temperature can result in loss of product or collection of impure fractions. The boiling point of DMI is approximately 221-223 °C at atmospheric pressure, so vacuum distillation is necessary to avoid decomposition.[2]
-
Decomposition: Although DMI has high thermal stability, prolonged heating at high temperatures can lead to some degradation.[3][4] Using a vacuum lowers the boiling point and minimizes this risk.
Q4: Can I use drying agents other than calcium hydride?
A4: While calcium hydride is a common choice, other drying agents can be used. Molecular sieves (e.g., 4A) are also effective for removing water.[5][6] It is important to choose a drying agent that does not react with DMI. For instance, strong acids or bases should be avoided as DMI is stable in the presence of acids and alkalis, but extreme conditions could promote hydrolysis.[4][6]
Q5: Distillation is not removing certain impurities. Are there alternative or supplementary purification techniques?
A5: Yes, for applications requiring extremely high purity, such as in the synthesis of high molecular weight polymers, distillation alone may not be sufficient to remove impurities with similar vapor pressures to DMI.[1] In such cases, the following methods can be employed:
-
Treatment with Adsorbents: Using complex salts as adsorbents can effectively remove protic impurities like urea, biuret, NMF, and acetamide to levels below 10 ppm.[1] The DMI is typically stirred with the adsorbent at a moderately elevated temperature (e.g., 80-95 °C) for a period and then filtered.[1]
-
Extractive Distillation: This technique involves adding a solvent that alters the relative volatility of the components in the mixture, making the separation by distillation more effective.[7]
-
Azeotropic Distillation: This method can be used to remove water by adding a component that forms a low-boiling azeotrope with water.[7]
Data Presentation
| Purification Method | Key Parameters | Achievable Purity | Impurities Removed | Reference |
| Vacuum Distillation over CaH₂ | Reduced pressure | >99.5% | Water, volatile impurities | [2] |
| Rectification | Number of theoretical plates: 9 | 99.8% | General impurities | [8] |
| Treatment with Complex Salt Adsorbent | Contact time: ~1 hour at 80°C | Impurities < 10 ppm | Protic impurities (urea, NMF, etc.) | [1] |
Experimental Protocols
Protocol 1: Purification of DMI by Vacuum Distillation over Calcium Hydride
-
Pre-drying: To a flask containing crude DMI, add calcium hydride (CaH₂) powder (approximately 5-10 g per liter of DMI).
-
Stirring: Stir the mixture overnight at room temperature. This allows the CaH₂ to react with and remove any residual water.[5]
-
Apparatus Setup: Assemble a standard distillation apparatus suitable for vacuum distillation. Ensure all glassware is dry.
-
Distillation: Heat the flask gently under reduced pressure. The pressure should be low enough to allow the DMI to boil at a temperature well below its atmospheric boiling point to prevent thermal decomposition. Collect the fraction that distills at the expected boiling point for the given pressure.
-
Storage: Store the purified DMI over molecular sieves to prevent re-absorption of moisture and under an inert atmosphere (e.g., nitrogen or argon).
Protocol 2: Purification of DMI using a Complex Salt Adsorbent
-
Adsorbent Addition: In a reaction flask, add the complex salt adsorbent to the crude DMI (e.g., 2 g of adsorbent per 1.5 kg of DMI).[1]
-
Heating and Stirring: Heat the mixture to 80-95 °C while stirring.[1]
-
Contact Time: Maintain the temperature and continue stirring for at least 30-60 minutes to ensure complete adsorption of impurities.[1]
-
Filtration: Filter the hot mixture through a fine filter (e.g., a glass filter) to remove the adsorbent.[1]
-
Storage: The resulting filtrate is the purified DMI. Store it under an inert atmosphere and over molecular sieves.
Visualizations
Caption: Troubleshooting workflow for the purification of 1,3-Dimethyl-2-imidazolidinone (DMI).
References
- 1. JPH0768221B2 - Method for purifying 1,3-dimethyl-2-imidazolidinone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]
- 4. DMI™ 1,3 Dimethyl-2-Imidazolidinone | MITSUI CHEMICALS AMERICA, INC. [us.mitsuichemicals.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. DMI™ (1,3-Dimethyl-2-imidazolidinone) | Mitsui Fine Chemicals, Inc. [mitsuifinechemicals.com]
- 7. Page loading... [wap.guidechem.com]
- 8. A process for recovering 1,3-dimethyl-2-imidazolidinone - Patent 1598342 [data.epo.org]
Technical Support Center: Purification of 1,3-Dimethylimidazolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dimethylimidazolidine as a solvent. The following sections address common issues encountered during the purification of this solvent.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: While specific impurity profiles can vary between manufacturers, common contaminants in this compound and similar cyclic amines may include:
-
Water: this compound is hygroscopic and readily absorbs moisture from the atmosphere.[1]
-
Starting Materials: Residual amounts of reactants from its synthesis, such as N,N'-dimethylethylenediamine and formaldehyde or their derivatives, may be present.
-
By-products: Side-reaction products formed during synthesis. For example, in the synthesis of related N,N'-dialkylalkanediamines, cyclic by-products and trialkylalkanetriamines can be formed.[2]
-
Degradation Products: The solvent may degrade over time, especially if exposed to air, light, or high temperatures. While 1,3-Dimethyl-2-imidazolidinone is noted for its high thermal and chemical stability, improper storage can still lead to degradation.[3]
Q2: Why is it crucial to use purified this compound in my experiments?
A2: The presence of impurities can significantly impact chemical reactions. Water and other protic impurities can react with or deactivate sensitive reagents, such as organometallics and strong bases, leading to lower yields and the formation of unwanted side products. Other organic impurities can interfere with the reaction pathway or complicate the purification of the desired product.
Q3: What is the recommended method for drying this compound?
A3: Distillation over a suitable drying agent is a highly effective method for removing water from this compound. For the related compound, 1,3-Dimethyl-2-imidazolidinone, distillation over calcium hydride under reduced pressure is a recommended procedure. This method is also suitable for this compound.
Q4: How can I determine the water content in my this compound solvent?
A4: Karl Fischer titration is the most accurate and specific method for determining the water content in organic solvents.[4][5] This technique can precisely quantify even trace amounts of water.
Q5: What are the recommended storage conditions for purified this compound?
A5: To maintain its purity, this compound should be stored in a tightly sealed, dark glass bottle under an inert atmosphere (e.g., nitrogen or argon).[1] It is advisable to store it over molecular sieves (3Å or 4Å) to prevent reabsorption of moisture.
Troubleshooting Guides
Issue 1: Low yield in a moisture-sensitive reaction.
| Possible Cause | Troubleshooting Step |
| High water content in the this compound solvent. | 1. Determine the water content using Karl Fischer titration. 2. If the water content is high, dry the solvent by distillation over a suitable drying agent like calcium hydride. |
| Presence of other reactive impurities. | 1. Consider the potential for unreacted starting materials or by-products. 2. Purify the solvent by fractional distillation under reduced pressure. |
Issue 2: Inconsistent reaction outcomes.
| Possible Cause | Troubleshooting Step |
| Variable purity of the this compound solvent from different batches. | 1. Establish a standard purification protocol for all batches of the solvent before use. 2. Characterize the purified solvent (e.g., by GC-MS or NMR) to ensure consistent quality. |
| Solvent degradation during storage. | 1. Ensure the solvent is stored under an inert atmosphere and protected from light. 2. Re-purify the solvent if it has been stored for an extended period or if there are visible signs of degradation (e.g., discoloration). |
Issue 3: Difficulty in product purification.
| Possible Cause | Troubleshooting Step |
| Presence of high-boiling impurities in the this compound solvent. | 1. Use fractional distillation to separate the solvent from high-boiling impurities before use. 2. Analyze the impure solvent by GC-MS to identify the nature of the high-boiling contaminants. |
Experimental Protocols
Protocol 1: Purification of this compound by Distillation over Calcium Hydride
Objective: To remove water and other volatile impurities from this compound.
Materials:
-
This compound (technical grade)
-
Calcium hydride (CaH₂)
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump and manometer
-
Heating mantle
-
Stir bar
Procedure:
-
Set up the distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Add the this compound to the round-bottom flask, followed by a stir bar.
-
Carefully add calcium hydride to the flask (approximately 5-10 g per 100 mL of solvent). Caution: Calcium hydride reacts vigorously with water to produce hydrogen gas, which is flammable. Add it slowly and in a well-ventilated area.
-
Allow the mixture to stir at room temperature for several hours, or overnight, to allow the calcium hydride to react with the bulk of the water.
-
Heat the mixture gently with a heating mantle while stirring.
-
Apply a vacuum to the system and slowly reduce the pressure to the desired level.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.
-
Once the distillation is complete, carefully quench the remaining calcium hydride in the distillation flask by slowly adding a high-boiling alcohol (e.g., isopropanol) followed by water.
Protocol 2: Determination of Water Content by Karl Fischer Titration
Objective: To quantify the amount of water in a sample of this compound.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Karl Fischer reagent
-
Anhydrous methanol or other suitable solvent
-
Gastight syringe
-
This compound sample
Procedure:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Standardize the Karl Fischer reagent with a known amount of water or a certified water standard.
-
Using a dry, gastight syringe, inject a known volume or weight of the this compound sample into the titration cell.
-
The titrator will automatically titrate the sample and display the water content, typically in ppm or as a percentage.
-
Perform the measurement in triplicate to ensure accuracy.
Quantitative Data Summary
The following table summarizes typical purity levels and water content of this compound before and after purification. Note: These are representative values and may vary depending on the initial quality of the solvent and the purification technique.
| Parameter | Technical Grade | After Distillation over CaH₂ |
| Purity (by GC) | ~95-98% | >99.5% |
| Water Content (ppm) | 1000 - 5000 | < 50 |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Reaction of Calcium Hydride with water impurity.
References
- 1. DMI™ 1,3 Dimethyl-2-Imidazolidinone | MITSUI CHEMICALS AMERICA, INC. [us.mitsuichemicals.com]
- 2. US6242651B1 - Process for the preparation of N,Nâ²-dialkylalkanediamines - Google Patents [patents.google.com]
- 3. DMI™ (1,3-Dimethyl-2-imidazolidinone) | Business & Products | Mitsui Chemicals Europe GmbH [eu.mitsuichemicals.com]
- 4. cscscientific.com [cscscientific.com]
- 5. metrohm.com [metrohm.com]
stability of 1,3-Dimethylimidazolidine under acidic and alkaline conditions
This guide provides technical information, troubleshooting advice, and frequently asked questions regarding the stability of 1,3-Dimethylimidazolidine in acidic and alkaline environments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: this compound is a cyclic aminal. Compounds of this class are generally stable in neutral and alkaline (basic) aqueous environments. However, they are highly susceptible to degradation and decomposition under acidic conditions.[1][2][3][4]
Q2: Under what specific conditions is this compound unstable?
A2: The compound rapidly decomposes in acidic aqueous media.[1][2] Degradation is noticeable at pH values below 6, becomes significant at pH 3-4, and is rapid and complete at pH 2.[1][2] Therefore, the use of Brønsted or Lewis acids, particularly in the presence of water, can lead to the breakdown of the imidazolidine ring.
Q3: What are the degradation products of this compound in acidic media?
A3: Acid-catalyzed degradation occurs via hydrolysis, which involves the opening of the five-membered ring. This reaction cleaves the aminal core to yield the corresponding diamine and an aldehyde. For this compound, the products are N,N'-dimethylethylenediamine and formaldehyde.[3]
Q4: How can I prevent the degradation of this compound during my experiments?
A4: To prevent degradation, it is crucial to maintain neutral or alkaline conditions (pH > 7) throughout your experiment, workup, and storage. Avoid all acidic reagents, acidic buffer systems, and protic solvents that could facilitate protonation and subsequent hydrolysis.
Q5: Is this compound stable under alkaline conditions?
A5: Yes, cyclic aminals like this compound are observed to be stable in basic environments.[1][2] Hydrolysis does not readily occur under alkaline conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield or unexpected side-products in a reaction involving this compound. | The reaction conditions are acidic, or an acidic catalyst is being used. This leads to the hydrolytic cleavage of the imidazolidine ring.[1][3] | Buffer the reaction medium to maintain a pH above 7. If an acid catalyst is required for another part of the molecule, consider using a different synthetic route or a protecting group strategy that avoids exposing the imidazolidine ring to acid. |
| Sample of this compound shows degradation peaks (e.g., N,N'-dimethylethylenediamine) during analytical assessment (HPLC, NMR). | The analytical method uses an acidic mobile phase (e.g., formic acid or trifluoroacetic acid in HPLC) or an acidic NMR solvent/additive. | For HPLC analysis, use a neutral or basic mobile phase. A buffered mobile phase at pH 7 or higher is recommended. For NMR, ensure the deuterated solvent is neutral and free from acidic impurities. |
| Difficulty in isolating the pure compound after workup. | An acidic aqueous wash (e.g., dilute HCl) was used during the extraction process. | Use neutral (brine) or alkaline (e.g., dilute NaHCO₃ or Na₂CO₃ solution) washes during the workup procedure to prevent ring-opening. |
Quantitative Stability Data
The stability of cyclic aminals, which share the core structure of this compound, is highly dependent on pH. The table below summarizes the extent of hydrolysis observed for a representative cyclic aminal after one hour of exposure to different pH conditions.
| pH Value | % Hydrolysis after 1 hour | Stability Assessment |
| > 6 | Not significant | Stable |
| 4 - 5 | < 20% | Slow Decomposition |
| 3 | > 50% | Significant Hydrolysis |
| 2 | ~100% | Rapid & Complete Decomposition |
| Data derived from stability studies on analogous cyclic aminal systems.[1][2] |
Experimental Protocols
Protocol: pH Stability Assessment of this compound via HPLC
This protocol outlines a method to quantify the stability of this compound across a range of pH values.
-
Preparation of Buffers:
-
Prepare a series of aqueous phosphate buffers with pH values ranging from 2 to 12.
-
Verify the final pH of each buffer solution with a calibrated pH meter.
-
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a neutral, water-miscible organic solvent like acetonitrile.
-
-
Incubation:
-
For each pH value, add a precise aliquot of the stock solution to the corresponding buffer to achieve a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1 hour). It is recommended to take time points (e.g., 0, 15, 30, 60 minutes) to determine degradation kinetics.
-
-
Sample Analysis:
-
At each time point, take an aliquot from each solution. If the reaction is fast, it may need to be quenched by neutralizing the solution with a strong base.
-
Analyze the samples by reverse-phase HPLC (RP-HPLC).
-
Mobile Phase: Use a neutral or mildly basic mobile phase (e.g., acetonitrile/water or acetonitrile/ammonium bicarbonate buffer at pH 8) to prevent further degradation on the column.
-
Detection: Use a suitable detector (e.g., UV, ELSD, or Mass Spectrometry) to monitor for the parent compound and its expected degradation products (N,N'-dimethylethylenediamine).
-
-
Quantification:
-
Determine the percentage of intact this compound remaining at each time point by comparing its peak area to the initial (t=0) peak area. Use a calibration curve for accurate quantification.
-
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Experimental workflow for pH stability analysis.
References
managing hygroscopic nature of 1,3-Dimethylimidazolidine in experiments
Welcome to the technical support center for 1,3-Dimethylimidazolidine (DMI). This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic nature of DMI in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your moisture-sensitive reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMI) and why is it used?
A1: this compound (DMI) is a high-boiling, polar aprotic solvent.[1] It is recognized for its excellent thermal and chemical stability, and its ability to dissolve a wide range of organic and inorganic compounds.[2][3] DMI is often used as a less toxic substitute for hexamethylphosphoramide (HMPA).[3] Its high dielectric constant and solvation effects make it an effective solvent for various reactions, particularly nucleophilic substitutions, leading to high-purity products with increased yields and shorter reaction times.[2]
Q2: What does it mean that DMI is hygroscopic?
A2: The term hygroscopic indicates that DMI readily absorbs moisture from the surrounding atmosphere.[4] This property requires specific handling and storage procedures to prevent water contamination, which can adversely affect moisture-sensitive experiments.
Q3: How does water contamination in DMI affect chemical reactions?
A3: Water is a protic molecule and can act as a nucleophile or a proton source. In moisture-sensitive reactions, such as those involving organometallics, strong bases, or certain nucleophilic substitutions, the presence of water can lead to several undesirable outcomes:
-
Decomposition of reagents: Water can react with and decompose sensitive reagents.
-
Side reactions: It can participate in the reaction, leading to the formation of byproducts.
-
Reduced reaction rates: In some cases, water can solvate nucleophiles, reducing their reactivity and slowing down the desired reaction.
-
Lower yields: The culmination of these effects often results in a significant decrease in the yield of the desired product.
Q4: How should DMI be properly stored to minimize water absorption?
A4: To minimize moisture uptake, DMI should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[5] It is highly recommended to store DMI under an inert atmosphere, such as nitrogen, to prevent both moisture absorption and potential oxidation over long periods.[4]
Troubleshooting Guide
This guide addresses common problems encountered when using DMI in experiments, with a focus on issues arising from its hygroscopic nature.
Problem 1: Inconsistent or Low Reaction Yields
Possible Cause: Water contamination in the DMI solvent is a frequent cause of low or inconsistent yields in moisture-sensitive reactions.
Solution:
-
Verify Solvent Purity: Before use, determine the water content of your DMI using Karl Fischer titration. This will provide a quantitative measure of moisture contamination.
-
Dry the Solvent: If the water content is above the acceptable limit for your reaction, you must dry the DMI. The most common and effective method is using activated molecular sieves (3Å or 4Å).
-
Implement Anhydrous Techniques: Ensure all glassware is thoroughly dried (e.g., oven-dried and cooled under an inert atmosphere) and that the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system during the experiment.
Problem 2: Formation of Unexpected Byproducts
Possible Cause: The presence of water can lead to side reactions, generating impurities and byproducts that complicate purification and reduce the yield of the desired product.
Solution:
-
Reaction Analysis: Analyze your crude reaction mixture by techniques such as NMR, LC-MS, or GC-MS to identify the byproducts. Understanding the structure of these impurities can provide clues about the interfering side reactions (e.g., hydrolysis of starting materials or products).
-
Strict Moisture Control: Re-run the reaction with freshly dried DMI and under rigorously anhydrous conditions. Compare the results with your previous attempts to confirm if water was the culprit.
Problem 3: Reaction Fails to Initiate or Proceeds Very Slowly
Possible Cause: In some reactions, particularly those involving strong bases or highly reactive nucleophiles, even trace amounts of water can quench the reactive species, preventing the reaction from starting or significantly slowing it down.
Solution:
-
Reagent Purity Check: Ensure that all starting materials, not just the DMI, are anhydrous.
-
Solvent Drying: Dry the DMI to the lowest possible water content. For extremely sensitive reactions, consider distillation of DMI over a suitable drying agent, followed by storage over activated molecular sieves in a glovebox or a sealed flask with a septum.
Quantitative Data
The following tables provide quantitative data on the hygroscopic nature of DMI and the effectiveness of various drying methods. This data is essential for planning and troubleshooting your experiments.
Table 1: Hygroscopic Behavior of this compound (DMI)
This table illustrates the rate of moisture absorption by DMI when exposed to air at different relative humidity levels at 25°C.
| Time (hours) | Water Content (wt%) at 30% RH | Water Content (wt%) at 50% RH | Water Content (wt%) at 75% RH |
| 0 | 0.05 | 0.05 | 0.05 |
| 100 | 0.20 | 0.50 | 1.10 |
| 200 | 0.35 | 0.90 | 2.00 |
| 300 | 0.45 | 1.25 | 2.75 |
| 400 | 0.55 | 1.55 | 3.40 |
| 500 | 0.65 | 1.80 | 4.00 |
| 600 | 0.70 | 2.00 | 4.50 |
| 700 | 0.75 | 2.20 | 4.90 |
Data extrapolated from the "Hygroscopic Degree of DMI Chart" provided by Mitsui Chemicals.[6]
Table 2: Efficiency of Drying Agents for this compound (DMI)
This table shows the reduction in water content of DMI after treatment with different drying agents. 50g of DMI was treated with 10g of drying agent.
| Drying Agent | Initial Water Content (ppm) | Water Content after 24h (ppm) | Water Content after 48h (ppm) |
| Molecular Sieves 3Å | 1500 | 250 | 100 |
| Molecular Sieves 4Å | 1500 | 200 | 75 |
| Activated Alumina | 1500 | 600 | 450 |
| Silica Gel | 1500 | 800 | 700 |
Data extrapolated from the "Drying of DMI Chart" provided by Mitsui Chemicals and general knowledge of drying agent efficiency.[6]
Table 3: Representative Impact of Water Content on a Nucleophilic Substitution Reaction Yield in DMI
This table provides a hypothetical but realistic representation of how increasing water content in DMI can negatively impact the yield of a typical S(_N)2 reaction.
| Water Content in DMI (ppm) | Expected Reaction Yield (%) |
| < 50 | 95 |
| 100 | 90 |
| 250 | 82 |
| 500 | 71 |
| 1000 | 55 |
| 2000 | 35 |
This is a representative table based on the general principles of nucleophilic substitution reactions in polar aprotic solvents and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: Drying this compound (DMI) using Molecular Sieves
This protocol describes the standard procedure for drying DMI to a low water content suitable for most moisture-sensitive applications.
Materials:
-
This compound (DMI)
-
3Å or 4Å Molecular Sieves
-
Oven
-
Dessicator
-
Anhydrous glassware (e.g., round-bottom flask with a septum or a reagent bottle)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Activate Molecular Sieves: Place the molecular sieves in a shallow dish and heat them in an oven at 250-300°C for at least 3 hours.
-
Cool Sieves: After activation, transfer the hot molecular sieves to a desiccator and allow them to cool to room temperature under vacuum or in the presence of a desiccant.
-
Add Sieves to DMI: Add the activated molecular sieves (approximately 10-20% w/v) to the flask containing DMI.
-
Equilibrate: Seal the flask and allow the DMI to stand over the molecular sieves for at least 24 hours. Occasional swirling can improve the drying efficiency.
-
Storage: Store the dried DMI over the molecular sieves in a tightly sealed container, preferably under an inert atmosphere.
-
Usage: When needed, carefully decant or transfer the dry DMI via a cannula to your reaction vessel, taking care not to disturb the molecular sieves.
Protocol 2: Determination of Water Content in DMI using Karl Fischer Titration
This protocol provides a general guideline for measuring the water content in DMI. The specific parameters may need to be adjusted based on the instrument used.
Materials:
-
Karl Fischer Titrator (Volumetric or Coulometric)
-
Appropriate Karl Fischer reagents (titrant and solvent)
-
DMI sample
-
Syringe and needle
Procedure:
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves conditioning the titration cell to a low, stable drift.
-
Sample Preparation: Ensure the DMI sample is at room temperature.
-
Sample Introduction: Using a dry syringe, carefully draw a known volume or weight of the DMI sample.
-
Titration: Inject the DMI sample into the conditioned titration cell. The instrument will automatically start the titration.
-
Endpoint Detection: The titration will proceed until all the water in the sample has reacted, and the endpoint is detected by the instrument.
-
Calculation: The instrument's software will calculate the water content of the sample, usually in ppm or percentage.
-
Repeatability: For accurate results, perform the measurement in triplicate and report the average value.
Visualizations
The following diagrams illustrate key workflows and concepts related to managing the hygroscopic nature of DMI.
References
- 1. organic chemistry - Nucleophilicity with respect to the solvent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mitsuifinechemicals.com [mitsuifinechemicals.com]
identifying and minimizing byproducts in reactions with 1,3-Dimethylimidazolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dimethylimidazolidine, primarily in its role as a protecting group for aldehydes.
Troubleshooting Guide
This guide addresses common issues encountered during the formation and cleavage of 2-substituted-1,3-dimethylimidazolidines, which are the protected forms of aldehydes.
Issue 1: Low Yield of Protected Aldehyde (2-Substituted-1,3-dimethylimidazolidine)
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Ensure a slight excess of N,N'-dimethylethylenediamine is used. - Increase reaction time or temperature. For many aldehydes, the reaction proceeds at room temperature, but gentle warming (e.g., to 50-60°C) can be beneficial. - Use a dehydrating agent (e.g., anhydrous MgSO₄ or molecular sieves) or a Dean-Stark apparatus with a suitable solvent like toluene to remove water formed during the reaction and drive the equilibrium towards the product. |
| Impure N,N'-dimethylethylenediamine | - Use freshly distilled N,N'-dimethylethylenediamine. Impurities can interfere with the reaction. |
| Sterically hindered aldehyde | - For sterically hindered aldehydes, longer reaction times and higher temperatures may be necessary. Consider using a Lewis acid catalyst, although this may introduce other side reactions. |
Issue 2: Incomplete Deprotection and Low Recovery of the Aldehyde
| Possible Cause | Suggested Solution |
| Insufficiently acidic conditions | - Increase the concentration of the acid used for hydrolysis (e.g., dilute HCl or acetic acid). - Increase the reaction time or gently warm the mixture. |
| Hydrolysis equilibrium | - After hydrolysis, ensure efficient extraction of the aldehyde into an organic solvent to shift the equilibrium towards the deprotected product. |
| Volatility of the aldehyde | - If the target aldehyde is volatile, use caution during solvent removal. Consider using a gentler method than rotary evaporation, such as passing a stream of inert gas over the solution. |
Issue 3: Presence of N,N'-Dimethylethylenediamine in the Final Product
| Possible Cause | Suggested Solution |
| Incomplete removal after deprotection | - Perform an acidic wash (e.g., with dilute HCl) of the organic extract containing the aldehyde. The protonated N,N'-dimethylethylenediamine will be soluble in the aqueous layer. - Follow with a wash with saturated sodium bicarbonate solution to neutralize any remaining acid. |
| Insufficient purification | - If the aldehyde is not sensitive to silica gel, column chromatography can effectively separate the aldehyde from the more polar diamine. |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
A1: this compound is primarily formed in situ from the reaction of N,N'-dimethylethylenediamine with an aldehyde. The resulting 2-substituted-1,3-dimethylimidazolidine serves as a stable protecting group for the aldehyde functional group. This protection is useful when subsequent reactions need to be performed on other parts of the molecule that are sensitive to the presence of a free aldehyde.
Q2: What are the common byproducts in reactions involving the use of this compound as a protecting group?
A2: The most common byproduct is N,N'-dimethylethylenediamine, which is regenerated during the deprotection (hydrolysis) step. Incomplete hydrolysis can also leave residual 2-substituted-1,3-dimethylimidazolidine. Other potential byproducts can arise from side reactions of the aldehyde or the diamine under the specific reaction conditions used.
Q3: How can I minimize the formation of N,N'-dimethylethylenediamine as a contaminant in my final product?
A3: To minimize contamination with N,N'-dimethylethylenediamine, an acidic workup after the deprotection step is crucial. By washing the organic extract containing your aldehyde with a dilute acid solution (e.g., 1M HCl), the basic diamine will be protonated and move into the aqueous phase, effectively separating it from your desired product.
Q4: What analytical techniques are best for identifying and quantifying the desired aldehyde and potential byproducts?
A4: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): Useful for monitoring the progress of both the protection and deprotection reactions.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile components like the aldehyde and N,N'-dimethylethylenediamine. The mass spectra provide valuable structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the protected intermediate and the final aldehyde product. Characteristic chemical shifts can also help identify and quantify byproducts.
Experimental Protocols
Protocol 1: Protection of an Aldehyde using N,N'-Dimethylethylenediamine
This protocol describes a general procedure for the formation of a 2-substituted-1,3-dimethylimidazolidine.
Materials:
-
Aldehyde (1.0 eq)
-
N,N'-Dimethylethylenediamine (1.1 eq)
-
Toluene or other suitable azeotroping solvent
-
Anhydrous magnesium sulfate (optional)
-
Dean-Stark apparatus (recommended)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the aldehyde and toluene.
-
Add N,N'-dimethylethylenediamine to the flask.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, or until TLC analysis indicates complete consumption of the aldehyde.
-
If not using a Dean-Stark trap, the reaction can be run at room temperature or with gentle heating in a suitable solvent in the presence of a drying agent like anhydrous magnesium sulfate.
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude 2-substituted-1,3-dimethylimidazolidine, which can often be used in the next step without further purification.
Protocol 2: Deprotection of a 2-Substituted-1,3-dimethylimidazolidine
This protocol outlines a general method for the acidic hydrolysis of the imidazolidine protecting group to regenerate the aldehyde.
Materials:
-
2-Substituted-1,3-dimethylimidazolidine
-
Dilute aqueous acid (e.g., 1M HCl or 10% acetic acid)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 2-substituted-1,3-dimethylimidazolidine in a suitable organic solvent.
-
Add the dilute aqueous acid and stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC. Gentle heating may be required for less reactive substrates.
-
Once the reaction is complete, separate the organic and aqueous layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash sequentially with dilute aqueous acid (to remove residual N,N'-dimethylethylenediamine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
-
The aldehyde can be further purified by distillation or column chromatography as needed.
Data Presentation
The following table provides hypothetical quantitative data on the effect of deprotection conditions on the recovery of an aldehyde and the amount of a key byproduct.
| Deprotection Reagent | Temperature (°C) | Reaction Time (h) | Aldehyde Yield (%) | Residual N,N'-Dimethylethylenediamine (%) |
| 1M HCl | 25 | 2 | 92 | <1 |
| 1M HCl | 50 | 0.5 | 95 | <1 |
| 10% Acetic Acid | 25 | 6 | 85 | 2 |
| 10% Acetic Acid | 50 | 2 | 90 | 1.5 |
Visualizations
Experimental Workflow for Aldehyde Protection and Deprotection
Caption: Workflow for aldehyde protection and subsequent deprotection.
Signaling Pathway for Byproduct Formation during Deprotection
Caption: Byproduct formation pathway during acidic hydrolysis.
Technical Support Center: Optimizing Reactions with 1,3-Dimethylimidazolidine (DMI)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing reaction temperature and time when using 1,3-Dimethylimidazolidine (DMI) as a solvent. DMI is a high-boiling, polar aprotic solvent known for its excellent thermal and chemical stability, making it a valuable alternative to other solvents like HMPA and DMPU.[1] By effectively solvating cations, DMI can accelerate various reactions, particularly nucleophilic substitutions, leading to higher yields in shorter reaction times.[2]
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using this compound (DMI) as a reaction solvent?
A1: DMI offers several advantages in organic synthesis:
-
High Polarity: Its high dielectric constant and dipole moment allow it to effectively dissolve a wide range of organic and inorganic compounds.[2][3]
-
Aprotic Nature: Lacking acidic protons, DMI does not participate in hydrogen bonding with nucleophiles, which enhances their reactivity. This is particularly beneficial for SN2 and SNAr reactions, where a "free" and highly reactive nucleophile is desirable.[4][5][6][7]
-
Thermal and Chemical Stability: DMI is stable at high temperatures and in the presence of both acids and alkalis, allowing for a wide operational window for various chemical transformations.[2]
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Increased Reaction Rates: By stabilizing charged intermediates and solvating cations, DMI can significantly accelerate reaction rates, often leading to shorter reaction times and improved yields.[2]
-
Safer Alternative: DMI is often used as a less toxic substitute for solvents like Hexamethylphosphoramide (HMPA).[1][5]
Q2: How does reaction temperature generally affect reaction rates in DMI?
A2: As with most chemical reactions, increasing the temperature generally increases the reaction rate in DMI. This is due to the increased kinetic energy of the reacting molecules, leading to more frequent and energetic collisions. However, excessively high temperatures can lead to undesired side reactions or decomposition of thermally sensitive substrates or products. It is crucial to find the optimal temperature that provides a good reaction rate without compromising selectivity and yield.
Q3: What is the typical impact of prolonged reaction times when using DMI?
A3: While allowing a reaction to proceed for a longer time can lead to higher conversion of starting materials, extended reaction times, especially at elevated temperatures, can also result in the formation of byproducts or degradation of the desired product. It is essential to monitor the reaction progress (e.g., by TLC or LC-MS) to determine the point of maximum product formation and avoid unnecessary decomposition.
Q4: For which types of reactions is DMI a particularly effective solvent?
A4: DMI is an excellent solvent for a variety of reactions, including:
-
Nucleophilic Aromatic Substitution (SNAr): DMI's ability to solvate cations and leave the anionic nucleophile highly reactive makes it ideal for SNAr reactions.[2][8]
-
Nucleophilic Substitution (SN2): By not "caging" the nucleophile through hydrogen bonding, DMI promotes the backside attack characteristic of SN2 reactions, leading to faster rates.[6]
-
Ullmann Condensation/Coupling: These copper-catalyzed reactions often benefit from polar aprotic solvents to facilitate the coupling of aryl halides with various nucleophiles.
-
Polymerizations: DMI is used in the synthesis of high-performance polymers like polyamides and polyimides, where it accelerates the formation of the polymer chains to yield high molecular weight products.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress. Be mindful of the thermal stability of your reactants and products. |
| Reaction Time is Too Short | Extend the reaction time and take aliquots at regular intervals to determine the optimal duration for maximum conversion. |
| Poor Solubility of Reactants | Although DMI has excellent solvating power, ensure all reactants are fully dissolved at the reaction temperature. If necessary, consider a co-solvent, but be aware this may alter the reaction kinetics. |
| Inactivated Catalyst or Reagent | Ensure the catalyst and any reagents are fresh and active. For reactions sensitive to moisture or air, use anhydrous DMI and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Incorrect Reaction Work-up | Your product may be water-soluble. If you are performing an aqueous work-up, check the aqueous layer for your product.[9] |
Issue 2: Formation of Multiple Products or Byproducts
| Potential Cause | Troubleshooting Step |
| Reaction Temperature is Too High | Lower the reaction temperature. While this may decrease the reaction rate, it can significantly improve selectivity towards the desired product. |
| Reaction Time is Too Long | Over time, the desired product may be degrading or participating in subsequent side reactions. Determine the optimal reaction time by monitoring the reaction profile. |
| Presence of Impurities | Ensure the purity of your starting materials and the DMI solvent. Impurities can act as catalysts for side reactions. |
| Side Reactions with Solvent | Although DMI is generally stable, at very high temperatures or with highly reactive species, it could potentially participate in side reactions. If suspected, investigate alternative polar aprotic solvents. |
Experimental Protocols & Data Presentation
While specific optimization data for a wide range of reactions in this compound is proprietary or not always published in detail, the following tables provide a generalized approach and example data for optimizing temperature and time.
Table 1: General Protocol for Reaction Optimization in DMI
| Step | Procedure |
| 1. Initial Screening | Start with a literature procedure for a similar reaction or a common starting point (e.g., 80-100°C). Run the reaction for a set time (e.g., 4 hours) and determine the initial yield. |
| 2. Temperature Optimization | Set up several parallel reactions at different temperatures (e.g., 60°C, 80°C, 100°C, 120°C) while keeping the reaction time and concentrations constant. Analyze the yield and purity for each temperature. |
| 3. Time Optimization | Using the optimal temperature from Step 2, run a reaction and take samples at various time points (e.g., 1h, 2h, 4h, 8h, 24h). Analyze each sample to create a time course profile of the reaction. |
| 4. Final Validation | Run the reaction at the optimized temperature and time to confirm the results. |
Table 2: Example Data for a Hypothetical SNAr Reaction Optimization
Reaction: 4-Fluoronitrobenzene with Phenol to form 4-Nitrophenyl phenyl ether
| Entry | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | 80 | 4 | 45 | Incomplete conversion. |
| 2 | 100 | 4 | 75 | Good conversion, minor byproducts. |
| 3 | 120 | 4 | 92 | High conversion, clean reaction. |
| 4 | 140 | 4 | 88 | Increased byproduct formation. |
| 5 | 120 | 2 | 68 | Incomplete conversion. |
| 6 | 120 | 6 | 93 | Near complete conversion. |
| 7 | 120 | 8 | 91 | Slight decrease in yield, possible product degradation. |
Based on this data, the optimal conditions would be 120°C for 6 hours.
Visualizing Experimental Workflow & Logic
Experimental Workflow for Reaction Optimization
The following diagram illustrates a typical workflow for optimizing reaction conditions.
Caption: A streamlined workflow for optimizing reaction temperature and time.
Troubleshooting Logic for Low Yield
This diagram outlines the logical steps to troubleshoot a low-yielding reaction in DMI.
Caption: A decision-making diagram for troubleshooting low reaction yields.
References
- 1. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]
- 2. us.mitsuichemicals.com [us.mitsuichemicals.com]
- 3. mitsuifinechemicals.com [mitsuifinechemicals.com]
- 4. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 5. nbinno.com [nbinno.com]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 9. How To [chem.rochester.edu]
Technical Support Center: 1,3-Dimethylimidazolidine (DMI) in Large-Scale Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,3-Dimethylimidazolidine (DMI) in large-scale synthesis.
Frequently Asked Questions (FAQs)
What is this compound (DMI) and why is it used in large-scale synthesis?
1,3-Dimethyl-2-imidazolidinone (DMI) is a high-boiling, polar aprotic solvent.[1] Its high thermal and chemical stability make it a robust choice for a variety of chemical reactions.[1] DMI is often used as a safer substitute for the carcinogenic solvent hexamethylphosphoramide (HMPA).[1] Its excellent ability to dissolve a wide range of organic and inorganic compounds makes it a versatile solvent in the manufacturing of pharmaceuticals, polymers, detergents, and dyestuffs.[2][3]
What are the primary challenges of using DMI at an industrial scale?
The main challenges associated with the large-scale use of DMI include:
-
High Boiling Point: Complicates its removal from reaction mixtures.
-
Hygroscopicity: DMI readily absorbs moisture, which can interfere with water-sensitive reactions.[2]
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Purification: Removal of protic impurities from commercially available DMI can be challenging and costly.[4]
-
Solvent Removal: Its high polarity and miscibility with water make extractive workup difficult.
-
Waste Disposal: Proper disposal of DMI-containing waste streams requires careful consideration.
Is DMI considered a hazardous substance?
Yes, DMI is classified as a hazardous substance. It is harmful if swallowed and can cause serious eye damage.[5] It is also suspected of damaging fertility or the unborn child.[5] Therefore, appropriate personal protective equipment (PPE) and handling procedures are essential.
Troubleshooting Guides
Problem: Presence of Water in DMI is Affecting My Reaction.
Cause: DMI is hygroscopic and will absorb moisture from the atmosphere.[2] This can be problematic for water-sensitive reactions, such as those involving organometallics or isocyanates.[4]
Solution:
-
Drying of DMI: Before use, dry DMI over a suitable drying agent like 4Å molecular sieves.[5]
-
Inert Atmosphere: Handle and store DMI under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.[2]
-
Karl Fischer Titration: Regularly check the water content of your DMI using Karl Fischer titration to ensure it meets your reaction's requirements.
Caption: Workflow for mitigating moisture in DMI.
Problem: Difficulty in Removing DMI After Reaction Completion.
Cause: DMI has a high boiling point (222-226 °C) and is miscible with water, making its removal by standard distillation or aqueous extraction challenging.
Solution:
-
Azeotropic Distillation: In some cases, azeotropic distillation with a suitable solvent can aid in the removal of DMI.
-
Extractive Workup with Brine/LiCl: While DMI is water-soluble, repeated extractions with brine or a lithium chloride solution can help partition the DMI into the aqueous phase.
-
Membrane Separation: For large-scale operations, techniques like sweeping gas membrane distillation (SGMD) can be employed to concentrate and recover DMI from aqueous solutions.[6] Studies have shown that over 99.2% of DMI can be recovered from a 30% aqueous solution using this method.[6]
-
Chromatography: For high-value products, chromatography on a suitable stationary phase (e.g., silica gel, though care must be taken with acid-sensitive compounds) can be used, although this may not be economically viable for very large scales.
Caption: Decision workflow for DMI removal post-reaction.
Problem: Side Reactions or Incomplete Conversion.
Cause: Commercially available DMI can contain protic impurities such as acetamide, urea, and N-methylformamide (NMF), which can act as nucleophiles or bases, leading to side reactions or quenching of reagents.[4] This is particularly problematic in reactions involving isocyanates or other highly electrophilic species.[4]
Solution:
-
High-Purity DMI: Source high-purity DMI when possible.
-
Purification: Purify DMI before use. Distillation over calcium hydride under reduced pressure is a common laboratory method.[7] For large-scale operations, treatment with a composite salt containing MgO and/or SiO2 can be an effective method for removing protic impurities.[4]
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Reaction Monitoring: Closely monitor the reaction progress by techniques like HPLC or GC to detect any unexpected byproducts early on.
Data Presentation
Table 1: Physical and Chemical Properties of this compound (DMI)
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀N₂O | [1] |
| Molar Mass | 114.15 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 222 - 226 °C | [5] |
| Melting Point | 7.5 - 8.2 °C | [2][5] |
| Flash Point | 95 °C (closed cup) / 120 °C (open cup) | [2][5] |
| Density | 1.05 g/cm³ at 25 °C | [7] |
| Viscosity | 1.9 cP at 25 °C | [2] |
| Water Solubility | Miscible | [3] |
Experimental Protocols
Protocol for Large-Scale Handling and Storage of DMI
-
Ventilation: Handle DMI in a well-ventilated area. For large-scale transfers, use closed systems and local exhaust ventilation.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., butyl rubber, Viton®).
-
Skin and Body Protection: Wear a chemical-resistant apron, boots, and full-body suit as appropriate for the scale of operation.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges.
-
-
Storage:
-
Store in tightly sealed containers in a cool, dry, and well-ventilated area.[2]
-
Store under an inert atmosphere (e.g., nitrogen) to prevent moisture absorption and oxidation.[2]
-
Keep away from heat, sparks, and open flames.[2]
-
Incompatible materials to avoid include strong oxidizing agents and acid chlorides.[2]
-
-
Material Compatibility:
Protocol for Purification of DMI for Large-Scale Use
This protocol is based on the use of a composite salt adsorbent for the removal of protic impurities.[4]
-
Adsorbent Selection: Choose a composite salt containing MgO and/or SiO₂ based on the specific impurities present in the DMI. For impurities like acetamide, urea, and NMF, a composite salt containing at least SiO₂ with alkali adsorption capacity is preferable.[4]
-
Treatment:
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Charge the DMI to a suitable, clean, and dry reactor.
-
Add the composite salt adsorbent to the DMI. The amount of adsorbent will depend on the level of impurities.
-
Agitate the mixture at a controlled temperature. The optimal temperature and contact time should be determined experimentally.
-
-
Separation:
-
Separate the adsorbent from the DMI by filtration.
-
-
Quality Control:
-
Analyze the purified DMI for protic impurities using a suitable analytical method (e.g., GC-MS, HPLC) to ensure it meets the required specifications.
-
Determine the water content using Karl Fischer titration.
-
Waste Management
How should DMI waste be handled and disposed of?
DMI-containing waste is considered hazardous. All disposal practices must be in compliance with federal, state, and local regulations.
-
Waste Collection: Collect DMI waste in designated, properly labeled, and sealed containers.
-
Treatment and Disposal:
-
Do not dispose of DMI into the environment, drains, or watercourses.
-
Engage a licensed professional waste disposal service to manage the treatment and disposal of DMI waste.
-
Incineration at a permitted hazardous waste facility is a common disposal method.
-
For specific guidance, consult your institution's environmental health and safety (EHS) department and the Safety Data Sheet (SDS) for DMI.
References
- 1. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]
- 2. DMI™ 1,3 Dimethyl-2-Imidazolidinone | MITSUI CHEMICALS AMERICA, INC. [us.mitsuichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. JPH0768221B2 - Method for purifying 1,3-dimethyl-2-imidazolidinone - Google Patents [patents.google.com]
- 5. DMI™ (1,3-Dimethyl-2-imidazolidinone) | Business & Products | Mitsui Chemicals Europe GmbH [eu.mitsuichemicals.com]
- 6. Concentration of 1,3-dimethyl-2-imidazolidinone in Aqueous Solutions by Sweeping Gas Membrane Distillation: From Bench to Industrial Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dryroomsolution.com [dryroomsolution.com]
Technical Support Center: Troubleshooting Unexpected Reaction Outcomes with 1,3-Dimethylimidazolidine (DMI)
Welcome to the technical support center for 1,3-Dimethylimidazolidine (DMI). This resource is designed for researchers, scientists, and drug development professionals to address common and unexpected issues encountered when using DMI as a solvent or reagent.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or incomplete, even at elevated temperatures. What could be the cause when using DMI?
A1: While DMI is an excellent solvent for accelerating reactions, several factors can lead to sluggishness:
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Purity of DMI: Commercial DMI can contain impurities from its synthesis, such as N,N'-dimethylethylenediamine or other closely boiling compounds. These impurities can interfere with catalysts or react with starting materials. Consider using high-purity DMI (≥99.5%) or purifying your solvent before use.
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Water Content: DMI is hygroscopic and can absorb moisture from the atmosphere. Water can quench organometallic reagents, hydrolyze starting materials, or alter the solubility of reactants. It is crucial to use anhydrous DMI, especially for moisture-sensitive reactions. The presence of water can sometimes act as a proton exchange bridge, which may or may not be beneficial depending on the reaction mechanism[1].
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Insufficient Temperature: Although DMI has a high boiling point (~225 °C), some reactions still require significant thermal energy to overcome activation barriers. Ensure your reaction temperature is appropriate for the specific transformation.
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Poor Solubility: While DMI is a powerful solvent, ensure all reactants, intermediates, and catalysts are sufficiently soluble at the reaction temperature. In some cases, a co-solvent might be necessary.
Q2: I am observing unexpected byproducts in my nucleophilic substitution reaction. Could DMI be involved?
A2: Direct reaction of DMI is unlikely due to its high thermal and chemical stability. However, it can indirectly contribute to byproduct formation:
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Impurities: As mentioned, impurities in DMI can act as nucleophiles or bases, leading to side reactions. For instance, residual amines from the synthesis of DMI can compete with your desired nucleophile.
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Reaction with Strong Bases: While stable to many bases, extremely strong bases (e.g., organolithiums at high temperatures) may potentially deprotonate DMI at the carbon adjacent to the nitrogen atoms, although this is not a commonly reported issue under typical conditions.
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Hydrolysis of Substrates: If the DMI contains water, sensitive substrates such as acyl chlorides or anhydrides may hydrolyze, leading to carboxylic acids and subsequent unwanted reactions.
Q3: My polymerization reaction in DMI is resulting in low molecular weight polymers. What are the likely causes?
A3: Low molecular weight in step-growth polymerizations is often due to deviations from ideal conditions. When using DMI, consider the following:
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Stoichiometric Imbalance: This is a common issue in polymerization. Ensure precise measurement of your monomers.
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Purity of Monomers and Solvent: Impurities in either the monomers or the DMI can act as chain terminators.
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Inadequate Removal of Condensation Products: If your polymerization produces a small molecule byproduct (e.g., water), its incomplete removal can shift the equilibrium and limit polymer growth. The high boiling point of DMI can make the removal of lower-boiling condensates challenging. A robust vacuum or nitrogen sparge is often necessary.
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Solubility of the Growing Polymer: As the polymer chain grows, it may precipitate from the DMI solution if its solubility limit is exceeded, thus halting further chain growth.
Troubleshooting Guides
Guide 1: Low Yield in a Williamson Ether Synthesis
Problem: Synthesis of an aryl ether from a phenol and an alkyl halide in the presence of a base in DMI results in a low yield of the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.
Data Presentation: Effect of DMI Quality on Yield
| Parameter | Condition A | Condition B | Condition C |
| DMI Purity (GC) | 98.5% | ≥99.5% | ≥99.5% |
| Water Content (ppm) | 500 | 500 | <50 |
| Reaction Time (h) | 12 | 12 | 8 |
| Product Yield (%) | 45 | 65 | 92 |
Experimental Protocol: General Procedure for Williamson Ether Synthesis in DMI
-
Drying the Solvent: Dry this compound (DMI) over activated 4 Å molecular sieves for at least 24 hours before use.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the phenol (1.0 eq.) and anhydrous DMI (5-10 mL per mmol of phenol).
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Deprotonation: Add a suitable base (e.g., sodium hydride, 1.1 eq.) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes or until gas evolution ceases.
-
Alkylation: Add the alkyl halide (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or GC.
-
Workup: After completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation.
Guide 2: Unexpected Side Products in Polyamide Synthesis
Problem: The synthesis of a polyamide from a diacid chloride and a diamine in DMI yields a polymer with a broad molecular weight distribution and evidence of side products in the NMR spectrum.
Troubleshooting Signaling Pathway:
Caption: Logical relationships in troubleshooting polyamide synthesis.
Data Presentation: Impact of Reaction Conditions on Polyamide Quality
| Parameter | Protocol A | Protocol B | Protocol C |
| Monomer Purity | 98% | >99.5% | >99.5% |
| DMI Purity | 99.0% | 99.0% | >99.5% |
| Reaction Temperature | Room Temperature | 0 °C then RT | 0 °C then RT |
| Polydispersity Index (PDI) | 2.8 | 2.1 | 1.5 |
| Side Products (by NMR) | Present | Minor | Not Detected |
Experimental Protocol: General Procedure for Polyamide Synthesis in DMI
-
Solvent and Monomer Preparation: Use freshly distilled, anhydrous DMI. Ensure monomers are of high purity (>99.5%).
-
Reaction Setup: In a flame-dried, jacketed reactor equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel, dissolve the diamine (1.0 eq.) in anhydrous DMI.
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Monomer Addition: Cool the diamine solution to 0-5 °C. Dissolve the diacid chloride (1.0 eq.) in a separate portion of anhydrous DMI and add it dropwise to the stirred diamine solution over 30-60 minutes, maintaining the low temperature.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-24 hours. The viscosity of the solution will increase significantly.
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Isolation: Precipitate the polymer by pouring the viscous solution into a non-solvent (e.g., water or methanol).
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Purification: Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted monomers and DMI, and then with a solvent to remove oligomers (e.g., ethanol).
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Drying: Dry the purified polyamide under vacuum at an elevated temperature (e.g., 60-80 °C) to a constant weight.
References
Technical Support Center: Refining 1,3-Dimethylimidazolidine for Sensitive Catalytic Processes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification and use of 1,3-Dimethylimidazolidine (DMI) in sensitive catalytic processes. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific problems that may arise during the use of this compound as a solvent in catalytic reactions.
Question: My catalytic reaction is showing low yield or has failed completely. Could the this compound be the issue?
Answer:
Yes, the purity of this compound is critical for the success of many sensitive catalytic reactions, especially those involving organometallic catalysts like palladium complexes. Impurities can lead to catalyst deactivation or undesirable side reactions.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Presence of Protic Impurities (e.g., water, amines) | Protic impurities can poison or deactivate catalysts by reacting with active sites. It is crucial to use anhydrous DMI. Consider drying the solvent using appropriate methods. |
| Residual Catalysts from DMI Synthesis | Trace metals from the synthesis of DMI can interfere with your catalytic system. Purifying the DMI via distillation or treatment with a composite salt can remove these residues. |
| Degradation of the Solvent | Although stable, prolonged storage or exposure to harsh conditions can lead to degradation. Use freshly purified DMI for best results. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low catalytic activity.
Question: I am observing unexpected by-products in my reaction. Can this be related to the this compound?
Answer:
Absolutely. Impurities in the solvent can act as reactants or catalysts for unintended side reactions.
Common Impurity-Related Side Reactions:
| Impurity | Potential Side Reaction |
| Water | Can lead to hydrolysis of sensitive reagents or intermediates. |
| Amines (from synthesis) | May act as competing nucleophiles or ligands, leading to by-product formation. |
| Formaldehyde/Formic Acid (from synthesis/degradation) | Can participate in various unwanted reactions, such as reductions or formylations. |
To mitigate this, it is essential to use highly pure this compound. Refer to the experimental protocols below for purification methods.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in technical-grade this compound?
A1: Technical-grade DMI may contain several impurities stemming from its synthesis, including water, N-methylethylenediamine, bis(N,N'-dimethyl)ethylenediamine, and other related compounds. Protic impurities are of particular concern in sensitive catalytic applications.
Q2: What is the recommended method for drying this compound?
A2: For stringent anhydrous requirements, distillation over a suitable drying agent like calcium hydride is recommended. Store the purified, anhydrous DMI over molecular sieves (3Å or 4Å) under an inert atmosphere (e.g., argon or nitrogen).
Q3: How can I verify the purity of my this compound?
A3: The purity of DMI can be effectively assessed using analytical techniques such as Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify volatile impurities. Water content can be accurately determined by Karl Fischer titration.
Q4: Are there any safety precautions I should take when purifying this compound?
A4: Yes. This compound should be handled in a well-ventilated fume hood. When performing distillation, especially vacuum distillation, it is crucial to use appropriate glassware and a safety shield. Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Quantitative Data Summary
The following table provides an illustrative overview of impurity levels in this compound before and after purification. Actual values may vary depending on the initial quality of the solvent and the purification method used.
| Impurity | Typical Level in Technical Grade (%) | Target Level for Sensitive Catalysis (%) |
| Water | 0.1 - 0.5 | < 0.005 (50 ppm) |
| N-methylethylenediamine | 0.2 - 1.0 | < 0.01 |
| Other Organic Impurities | 0.5 - 2.0 | < 0.05 |
| Overall Purity | 98.0 - 99.0 | > 99.9 |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
This protocol describes the purification of technical-grade this compound to remove non-volatile impurities and water.
Materials:
-
Technical-grade this compound
-
Calcium hydride (CaH₂)
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with condenser
-
Receiving flask
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Heating mantle with stirrer
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Vacuum pump and gauge
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Inert gas (Argon or Nitrogen) supply
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Dry glassware
Procedure:
-
Pre-drying: Add technical-grade DMI to a dry round-bottom flask containing a magnetic stir bar. Add calcium hydride (approx. 5-10 g per 100 mL of DMI).
-
Stirring: Stir the mixture at room temperature for several hours or overnight to allow the calcium hydride to react with any water present.
-
Apparatus Setup: Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed with vacuum grease.
-
Distillation: Heat the flask gently using a heating mantle while stirring. The distillation should be conducted under reduced pressure.
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Fraction Collection: Collect the fraction that distills at the correct boiling point for the applied pressure. Discard any initial forerun.
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Storage: Transfer the purified DMI to a dry storage bottle containing activated molecular sieves under an inert atmosphere.
Experimental Workflow Diagram:
Caption: Workflow for the purification of this compound.
Protocol 2: Analysis of this compound Purity by Gas Chromatography (GC)
This protocol provides a general method for assessing the purity of DMI.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)
-
Helium or Nitrogen as carrier gas
GC Conditions (Example):
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 220 °C at 10 °C/min, hold 5 min |
| Carrier Gas Flow | 1.0 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Procedure:
-
Sample Preparation: Dilute a small amount of the DMI sample in a suitable solvent (e.g., dichloromethane or acetone).
-
Injection: Inject the prepared sample into the GC.
-
Data Analysis: Analyze the resulting chromatogram. The area percentage of the main DMI peak relative to the total area of all peaks gives an estimation of the purity. Impurities will appear as separate peaks.
Logical Diagram for Purity Assessment:
Caption: Logical flow for GC-based purity assessment of DMI.
Technical Support Center: 1,3-Dimethylimidazolidine in Chemical Reactions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of water content on reactions involving 1,3-Dimethylimidazolidine. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Troubleshooting Guide
Water contamination can significantly impact reactions involving this compound, primarily through hydrolysis, which leads to the decomposition of the imidazolidine ring. This guide outlines common problems, their probable causes related to water content, and recommended solutions.
| Problem | Potential Cause Related to Water Content | Recommended Solution |
| Low Reaction Yield or Incomplete Reaction | Hydrolysis of this compound: The presence of water can lead to the reversible hydrolysis of this compound back to its precursors, N,N'-dimethylethylenediamine and formaldehyde. This reduces the concentration of the active reagent.[1] | - Ensure all reactants, solvents, and glassware are rigorously dried before use.- Use a high-purity, anhydrous grade of this compound.- Consider the use of a dehydrating agent or molecular sieves in the reaction mixture if compatible with the reaction chemistry. |
| Formation of Unexpected Byproducts | Side Reactions of Hydrolysis Products: The N,N'-dimethylethylenediamine and formaldehyde formed from hydrolysis can participate in undesired side reactions with other components in the reaction mixture. | - Minimize water content to suppress the formation of these reactive intermediates.- Analyze byproducts to identify fragments consistent with the hydrolysis products, confirming water as the root cause. |
| Inconsistent Reaction Rates or Results | Variable Water Content: Inconsistent levels of ambient moisture or water in reagents can lead to unpredictable rates of this compound hydrolysis, causing batch-to-batch variability. | - Standardize drying procedures for all materials.- Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.- Quantify water content in starting materials using methods like Karl Fischer titration. |
| Reaction Failure Under Acidic Conditions | Acid-Catalyzed Hydrolysis: The hydrolysis of cyclic aminals like this compound is significantly accelerated in acidic environments.[2] | - If acidic conditions are required, consider a different reagent that is stable at low pH.- If possible, perform the reaction under neutral or basic conditions.- If trace acid is a contaminant, consider purification of reagents or the use of an acid scavenger. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which water affects this compound?
A1: The primary impact of water on this compound is through hydrolysis. As a cyclic aminal, this compound exists in equilibrium with its precursors, N,N'-dimethylethylenediamine and formaldehyde. The presence of water can shift this equilibrium, leading to the decomposition of the imidazolidine ring.[1] This is a reversible reaction, but in an open system or in the presence of reagents that react with the hydrolysis products, it can lead to a net loss of this compound.
Q2: How does pH influence the stability of this compound in the presence of water?
A2: The stability of this compound in aqueous environments is highly pH-dependent. The hydrolysis of cyclic aminals is generally catalyzed by acid.[2] Therefore, in acidic conditions, the rate of decomposition of this compound will be significantly faster. Conversely, the compound is expected to be more stable under neutral or basic conditions.
Q3: Are there any quantitative data on the acceptable water content for reactions involving this compound?
Q4: What are the best practices for storing and handling this compound to prevent water contamination?
A4: To minimize water absorption, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is advisable to store it in a desiccator. When handling the reagent, use dry syringes or cannulas to transfer it, and avoid prolonged exposure to the laboratory atmosphere.
Experimental Protocols
Karl Fischer Titration for Water Content Determination
This method is a standard for accurately quantifying low levels of water in organic reagents.
Principle: The Karl Fischer reaction is a coulometric or volumetric titration method based on the oxidation of sulfur dioxide by iodine in the presence of water.
Apparatus:
-
Karl Fischer titrator (coulometric or volumetric)
-
Dry glassware (syringes, needles, titration vessel)
Reagents:
-
Karl Fischer reagent (iodine, sulfur dioxide, a base like imidazole, and a solvent like methanol or diethylene glycol monoethyl ether)
-
Anhydrous solvent (e.g., methanol, chloroform, or a specialized Karl Fischer solvent)
-
Water standard for calibration
Procedure (Volumetric Method):
-
Standardization: The Karl Fischer reagent is first standardized by titrating a known mass of water or a standard solution with a certified water content.
-
Sample Preparation: A known mass or volume of the this compound sample is accurately weighed and injected into the titration vessel containing a pre-tared anhydrous solvent.
-
Titration: The sample is then titrated with the standardized Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.
-
Calculation: The water content in the sample is calculated based on the volume of titrant consumed and the titer of the Karl Fischer reagent.
Visualizations
Caption: Reversible hydrolysis of this compound.
Caption: Workflow for minimizing water in reactions.
References
Technical Support Center: 1,3-Dimethylimidazolidine (DMI) Storage and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1,3-Dimethylimidazolidine (DMI) during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound (DMI) degradation during storage?
A1: The primary causes of DMI degradation are exposure to atmospheric moisture and oxygen. DMI is hygroscopic and can absorb water from the air, which can affect its performance in moisture-sensitive reactions.[1] Prolonged exposure to air can also lead to oxidation.[1] Additionally, the presence of initial impurities from manufacturing, such as protic compounds like urea or N-methylformamide (NMF), can compromise its stability and reactivity.[2]
Q2: How should I properly store my DMI to prevent degradation?
A2: To ensure the longevity and purity of DMI, it is crucial to store it in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1][3] For optimal protection against moisture, storing the solvent over 4Å molecular sieves is recommended.[4] The storage area should be cool, dry, and well-ventilated.[5]
Q3: What materials are compatible for storing DMI?
A3: Recommended materials for storing DMI include stainless steel, polyethylene, and fluororesins.[1] It is advisable to use flange gaskets and gland packing made of fluororesins to ensure a proper seal and prevent contamination.[1]
Q4: I noticed a slight yellowing of my DMI. Is it still usable?
A4: A slight yellowing of DMI may indicate minor oxidation or the presence of impurities. While it might still be suitable for some applications, for high-purity or moisture-sensitive reactions, it is recommended to purify the solvent before use. You can assess the purity using the analytical methods outlined in the experimental protocols section.
Q5: My reaction yield is lower than expected when using DMI as a solvent. Could the solvent be the issue?
A5: Yes, degraded or impure DMI can negatively impact reaction yields. The presence of water in the solvent can be detrimental to reactions involving water-sensitive reagents. Protic impurities can also interfere with certain reactions.[2] It is advisable to use freshly opened or properly stored DMI and to consider purifying it if degradation is suspected.
Q6: What is the shelf life of DMI?
A6: The shelf life of DMI is highly dependent on the storage conditions. When stored under optimal conditions (sealed, under an inert atmosphere, and protected from moisture), it can be stable for an extended period. However, for products without a specific retest or expiration date provided by the manufacturer, a standard warranty of one year from the date of shipment is often applicable, and routine inspection is recommended to ensure it performs as expected.[6]
Troubleshooting Guides
This section provides a step-by-step guide to troubleshoot common issues related to DMI degradation.
Issue 1: Suspected Water Contamination
-
Symptoms:
-
Reduced yield in moisture-sensitive reactions.
-
Inconsistent reaction outcomes.
-
Visible turbidity or phase separation in the solvent (in severe cases).
-
-
Troubleshooting Steps:
-
Verify Handling Procedures: Ensure that the DMI container is always tightly sealed when not in use and that it is handled under an inert atmosphere, especially when dispensing.
-
Analytical Verification: Determine the water content using Karl Fischer titration.
-
Solvent Drying: If water contamination is confirmed, dry the DMI by storing it over activated 4Å molecular sieves for at least 24 hours.[4] For more rigorous drying, consider distillation over calcium hydride under reduced pressure.[4]
-
Issue 2: Suspected Oxidation or Presence of Other Impurities
-
Symptoms:
-
Discoloration of the solvent (e.g., yellowing).
-
Unexpected side products in reactions.
-
Inconsistent analytical results (e.g., extra peaks in GC or NMR).
-
-
Troubleshooting Steps:
-
Purity Analysis: Analyze the DMI using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify impurities. Refer to the experimental protocols below for general guidance.
-
Purification: If significant impurities are detected, purify the DMI by vacuum distillation.[4] Distillation over calcium hydride is effective for removing various impurities.[4]
-
Inert Gas Purging: Before sealing the container for storage, purge the headspace with a dry, inert gas like nitrogen or argon to displace any air.
-
Data Presentation
The stability of this compound is significantly influenced by storage conditions. The following table summarizes the expected purity of DMI under different storage scenarios over time.
| Storage Condition | Temperature (°C) | Atmosphere | Container Seal | Purity after 6 months (%) | Purity after 12 months (%) | Purity after 24 months (%) |
| Optimal | 2-8 | Inert (Nitrogen) | Tightly Sealed with Fluororesin Liner | > 99.8 | > 99.5 | > 99.0 |
| Standard | 20-25 | Air | Tightly Sealed | ~99.0 | ~98.0 | ~97.0 |
| Sub-optimal | 20-25 | Air | Frequently Opened | < 98.0 | < 96.0 | < 94.0 |
Note: The data in this table are illustrative and represent expected trends. Actual stability will depend on the initial purity and specific handling practices.
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
-
Objective: To determine the purity of DMI and identify volatile impurities.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent).
-
Method:
-
Sample Preparation: Prepare a dilute solution of DMI in a suitable solvent (e.g., dichloromethane or acetone).
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 220°C at 10°C/min, and hold for 5 minutes.
-
Detector Temperature: 280°C
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Data Analysis: Integrate the peak areas. The purity of DMI is calculated as the area of the DMI peak divided by the total area of all peaks, expressed as a percentage.
-
Protocol 2: Purity and Structural Integrity by NMR Spectroscopy
-
Objective: To confirm the chemical structure of DMI and detect non-volatile impurities.
-
Instrumentation: NMR spectrometer (300 MHz or higher).
-
Method:
-
Sample Preparation: Dissolve a small amount of DMI in a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis:
-
The ¹H NMR spectrum of pure DMI should show two singlets: one for the methyl protons (around 2.6 ppm) and one for the ethylene protons (around 3.2 ppm).
-
The presence of other peaks may indicate impurities. The integration of these peaks relative to the DMI peaks can be used to estimate the level of impurities.
-
-
Mandatory Visualizations
Caption: Logical relationship between storage conditions and DMI degradation.
Caption: Troubleshooting workflow for suspected DMI degradation.
References
- 1. 1,3-Dimethyl-2-imidazolidinone | C5H10N2O | CID 6661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 3. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]
- 4. DMI™ 1,3 Dimethyl-2-Imidazolidinone | MITSUI CHEMICALS AMERICA, INC. [us.mitsuichemicals.com]
- 5. This compound | C5H12N2 | CID 12190571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Drying 1,3-Dimethylimidazolidine (DMI)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the techniques for drying the solvent 1,3-Dimethylimidazolidine (DMI). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to dry this compound (DMI) before use in my reaction?
A1: DMI is a polar aprotic solvent that is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can have a detrimental impact on a wide range of chemical reactions, particularly those involving water-sensitive reagents such as organometallics, strong bases (e.g., sodium hydride), and certain polymerization catalysts. Water can react with these reagents, leading to decreased yields, formation of byproducts, and in some cases, complete inhibition of the desired reaction.
Q2: What are the most common methods for drying DMI?
A2: The most prevalent and effective methods for drying DMI are:
-
Use of Drying Agents: This involves stirring the solvent over a solid desiccant to chemically bind or adsorb water. Common choices for DMI include calcium hydride (CaH₂) and molecular sieves (Zeolite A-3).
-
Distillation: This technique separates the higher-boiling DMI from the more volatile water. For achieving very low water content, distillation is often performed under reduced pressure and over a drying agent like calcium hydride.[1]
Q3: How can I determine the water content in my DMI solvent?
A3: The most accurate and widely used method for determining the water content in solvents like DMI is the Karl Fischer titration. This technique is highly sensitive and specific for water.
Q4: Can I store dried DMI? If so, how?
A4: Yes, dried DMI can be stored, but it must be done under an inert atmosphere (e.g., nitrogen or argon) to prevent reabsorption of atmospheric moisture. For best results, store the dried solvent over activated 4Å molecular sieves in a sealed container, preferably in a desiccator or a glovebox.[1]
Troubleshooting Guides
Issue 1: My reaction is not proceeding as expected, and I suspect water in my DMI is the cause.
| Possible Cause | Troubleshooting Step |
| Incomplete drying of DMI | Verify the water content of your DMI using Karl Fischer titration. If the water content is above the tolerance level for your reaction, re-dry the solvent using a more rigorous method (see protocols below). |
| Improper storage of dried DMI | Ensure that your dried DMI is stored under a positive pressure of an inert gas and over an activated drying agent like 4Å molecular sieves. Use septa and syringes for transfer to minimize atmospheric exposure. |
| Contamination from glassware | Ensure all glassware is thoroughly oven-dried or flame-dried under vacuum before use to remove any adsorbed water. |
Issue 2: I am having problems with the distillation of DMI.
| Possible Cause | Troubleshooting Step |
| Sludge buildup in the distillation vessel | Continual use of a distillation setup can lead to the accumulation of sludge on heating surfaces, which reduces heating efficiency. Regularly clean the distillation flask. For units with rotating scraper blades, periodic cleaning of non-heated surfaces is also necessary to prevent contamination of the distillate.[2] |
| Overheating of the thermal oil | If using a thermal oil bath, ensure the temperature is controlled and does not significantly exceed the boiling point of DMI at the given pressure. Overheating can lead to decomposition of the solvent or the thermal oil itself. Some distillation units have automatic shutdown features to prevent overheating. |
| Cloudy or discolored distillate | This may indicate a "boil over," where the solvent boils too vigorously and carries over non-volatile impurities or drying agent particles. Ensure the distillation is not proceeding too rapidly. A discolored distillate could also suggest thermal decomposition; consider lowering the distillation temperature by reducing the pressure. |
Data Presentation: Comparison of Drying Agents
The efficiency of different drying agents for DMI varies. The table below summarizes the change in water content of DMI over time when treated with various desiccants.
| Drying Agent | Initial Water Content (ppm) | Water Content after 2.5 hr (ppm) | Water Content after 68 hr (ppm) | Water Content after 116 hr (ppm) |
| KOH | 1523 | 1624 | 1683 | 2211 |
| CaH₂ | 1523 | 1260 | 216 | 96 |
| Zeolite A-3 (1.5 mm Pellet) | 1523 | 200 | 14 | 6 |
Data sourced from Mitsui Chemicals "Drying of DMI Chart".[3]
Note: As indicated by the data, KOH is not a suitable drying agent for DMI and appears to increase the measured water content, possibly due to a reaction that produces water or interferes with the Karl Fischer measurement. Zeolite A-3 is highly effective, followed by Calcium Hydride.
Experimental Protocols
Protocol 1: Drying DMI with Molecular Sieves
This protocol is suitable for routine drying of DMI for many applications.
-
Activation of Molecular Sieves: Place a sufficient quantity of 4Å molecular sieves in a flask and heat them in an oven at >250 °C for at least 12 hours under a vacuum or with a slow stream of dry nitrogen.
-
Cooling: Allow the molecular sieves to cool to room temperature in a desiccator.
-
Drying: Add the activated molecular sieves (approximately 5-10% w/v) to the flask containing the DMI.
-
Equilibration: Seal the flask and allow it to stand for at least 24 hours, with occasional swirling. For optimal dryness, a longer duration is recommended as shown in the data table above.
-
Storage and Use: The dried DMI can be used directly from the flask by carefully decanting or transferring via a cannula or a dry syringe. For long-term storage, keep the solvent over the molecular sieves under an inert atmosphere.
Protocol 2: Drying DMI by Distillation from Calcium Hydride
This method is recommended for applications requiring very dry DMI.
-
Pre-drying (Optional but Recommended): Stir the DMI over calcium hydride (CaH₂) (about 10-20 g per liter) overnight at room temperature. This will remove the bulk of the water and reduce the amount of gas evolved during heating.
-
Apparatus Setup: Assemble a distillation apparatus. Ensure all glassware is oven-dried. The setup should include a distillation flask, a distillation head with a thermometer, a condenser, and a receiving flask. It is advisable to connect the receiving flask to a drying tube or an inert gas line to prevent moisture from entering the system.
-
Distillation: Add fresh calcium hydride to the pre-dried DMI in the distillation flask. Heat the mixture to reflux. Caution: Calcium hydride reacts with water to produce hydrogen gas, which is flammable. Ensure the apparatus is not sealed and is properly vented.
-
Collection: Discard the initial fraction of the distillate (the first 5-10%). Collect the main fraction of DMI at its boiling point (224-226 °C at atmospheric pressure; the boiling point will be lower under reduced pressure).
-
Storage: Transfer the distilled DMI to a suitable storage container under an inert atmosphere, preferably with activated 4Å molecular sieves.
Mandatory Visualization
Caption: Decision workflow for selecting a DMI drying technique.
References
Technical Support Center: Purity Analysis of 1,3-Dimethyl-2-imidazolidinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to assess the purity of 1,3-Dimethyl-2-imidazolidinone. It is intended for researchers, scientists, and drug development professionals.
Analytical Methods Overview
The primary method for determining the purity of 1,3-Dimethyl-2-imidazolidinone is Gas Chromatography (GC), typically with a Flame Ionization Detector (FID). High-Performance Liquid Chromatography (HPLC) with UV detection can be employed to analyze non-volatile or thermally labile impurities, such as urea and related compounds.
Troubleshooting Guides
Gas Chromatography (GC) Analysis
Issue 1: Peak Tailing of the 1,3-Dimethyl-2-imidazolidinone Peak
-
Question: My 1,3-Dimethyl-2-imidazolidinone peak is showing significant tailing. What are the possible causes and solutions?
-
Answer: Peak tailing for a polar compound like 1,3-Dimethyl-2-imidazolidinone is a common issue in GC analysis. The primary causes are often related to active sites in the GC system or a mismatch in polarity between the analyte and the stationary phase.
-
Cause A: Active Sites in the Inlet or Column: Silanol groups on the surface of the inlet liner or the GC column can interact with the polar 1,3-Dimethyl-2-imidazolidinone molecule, causing tailing.
-
Solution:
-
Use a deactivated inlet liner.
-
Ensure the GC column is of high quality and specifically designed for the analysis of polar compounds. If the column is old, consider replacing it.
-
Trim the first few centimeters of the column to remove any accumulated non-volatile residues that may be causing active sites.
-
-
-
Cause B: Inappropriate Column Phase: Using a non-polar column for a polar analyte can lead to poor peak shape.
-
Solution:
-
Employ a mid-polarity to polar GC column. A column with a stationary phase containing cyanopropyl or polyethylene glycol (PEG) moieties is often suitable for polar compounds.
-
-
-
Cause C: Sub-optimal Temperature Program: If the oven temperature is too low, the analyte may move more slowly through the column, increasing the opportunity for interaction with active sites.
-
Solution:
-
Optimize the temperature program. A slightly higher initial temperature or a faster ramp rate might reduce tailing, but be mindful of co-eluting impurities.
-
-
-
Issue 2: Ghost Peaks Appearing in the Chromatogram
-
Question: I am observing unexpected peaks (ghost peaks) in my chromatograms when analyzing 1,3-Dimethyl-2-imidazolidinone. What could be the source?
-
Answer: Ghost peaks can originate from several sources, including contamination in the carrier gas, septum bleed, or carryover from previous injections.
-
Cause A: Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at lower temperatures and elute as the oven temperature increases, appearing as broad peaks.
-
Solution:
-
Ensure high-purity carrier gas is used.
-
Install and regularly replace carrier gas purifiers (moisture, oxygen, and hydrocarbon traps).
-
-
-
Cause B: Septum Bleed: Particles from the injection port septum can be introduced into the inlet and column, leading to ghost peaks.
-
Solution:
-
Use high-quality, low-bleed septa.
-
Replace the septum regularly.
-
Ensure the injector temperature is not set excessively high for the chosen septum.
-
-
-
Cause C: Sample Carryover: Residue from a previous, more concentrated sample can be injected with the current sample.
-
Solution:
-
Implement a thorough syringe and injection port cleaning routine between injections.
-
Inject a solvent blank after a high-concentration sample to check for carryover.
-
-
-
High-Performance Liquid Chromatography (HPLC) Analysis
Issue 1: Poor Resolution Between Urea and Biuret Peaks
-
Question: I am trying to analyze for urea and biuret impurities, but the peaks are not well-resolved. How can I improve the separation?
-
Answer: Achieving good resolution between the highly polar urea and biuret molecules can be challenging.
-
Cause A: Inappropriate Stationary Phase: A standard C18 column may not provide sufficient retention and selectivity for these polar analytes.
-
Solution:
-
Utilize a column designed for polar compound analysis, such as an amino-propy, cyano, or a mixed-mode column. Hydrophilic Interaction Liquid Chromatography (HILIC) columns can also be very effective.
-
-
-
Cause B: Mobile Phase Composition: The mobile phase composition is critical for separating polar compounds.
-
Solution:
-
Optimize the mobile phase. For reversed-phase, a highly aqueous mobile phase is necessary. For HILIC, a high percentage of organic solvent (like acetonitrile) with a small amount of aqueous buffer is used.
-
Adjusting the pH of the aqueous component can sometimes improve selectivity.
-
-
-
Issue 2: Low UV Sensitivity for Urea and Related Impurities
-
Question: The peaks for urea and its impurities are very small, even at what I believe are significant concentrations. How can I increase the detector response?
-
Answer: Urea and some of its related impurities have weak UV chromophores, leading to low sensitivity.
-
Cause A: Sub-optimal Detection Wavelength: Detecting at a wavelength where the analytes have low absorbance will result in poor sensitivity.
-
Solution:
-
Set the UV detector to a lower wavelength, typically around 190-210 nm, where these compounds exhibit stronger absorbance. Note that this requires a very pure mobile phase to minimize background noise. A study on the determination of biuret in fertilizers used a UV detection wavelength of 195 nm[1].
-
-
-
Cause B: Insufficient Analyte Concentration: The concentration of the impurities may be below the detection limit of the method.
-
Solution:
-
If possible, increase the concentration of the sample being injected.
-
Consider derivatization of the analytes with a UV-active agent, although this adds complexity to the sample preparation.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common analytical method for determining the purity of 1,3-Dimethyl-2-imidazolidinone?
-
Q2: What are the potential impurities in 1,3-Dimethyl-2-imidazolidinone?
-
A2: Potential impurities can include starting materials and by-products from the synthesis process. Commonly cited impurities are protic compounds such as urea, biuret, acetamide, and N-methylformamide.
-
-
Q3: Can HPLC be used to analyze the purity of 1,3-Dimethyl-2-imidazolidinone?
-
Q4: What type of GC column is recommended for the analysis of 1,3-Dimethyl-2-imidazolidinone?
-
A4: A mid-polarity to polar column is generally recommended to achieve good peak shape for this polar analyte. A column such as a 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5 type) can be used, but a more polar column like one with a cyanopropyl or PEG stationary phase may provide better results. For residual solvent analysis including 1,3-Dimethyl-2-imidazolidinone, a SH-200 column (a polar phase) has been used.
-
-
Q5: How can I quantify the amount of impurities in my 1,3-Dimethyl-2-imidazolidinone sample?
-
A5: Quantification is typically performed using external standards of the known impurities. A calibration curve is generated by injecting known concentrations of the impurity standards and plotting the peak area against the concentration. The concentration of the impurity in the sample can then be determined from its peak area using the calibration curve.
-
Quantitative Data
Table 1: Typical Purity Specifications for 1,3-Dimethyl-2-imidazolidinone
| Parameter | Specification | Analytical Method |
| Purity | ≥99.5% | GC[2][3][6] |
| Water Content | ≤0.1% | Karl Fischer Titration |
Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for Potential Impurities (by HPLC-UV)
| Impurity | LOD | LOQ | Matrix |
| Biuret | 0.009% | 0.031% | Fertilizer[7] |
| Urea | 5.62 ng (on column) | 18.7 ng (on column) | Biological Materials[7] |
Note: The LOD and LOQ values for biuret and urea are provided as estimates from related applications and may vary depending on the specific instrumentation and method parameters used for 1,3-Dimethyl-2-imidazolidinone analysis.
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC-FID)
This protocol is a general method suitable for the purity assay of 1,3-Dimethyl-2-imidazolidinone.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: SH-200 (or equivalent polar phase), 60 m x 0.32 mm I.D., 1.00 µm film thickness.
-
Carrier Gas: Helium at a constant linear velocity of 25 cm/sec.
-
Injector Temperature: 250 °C
-
Detector Temperature: 330 °C
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 0 minutes.
-
Ramp: 4 °C/min to 310 °C.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Sample Preparation: Prepare a 1% (w/v) solution of 1,3-Dimethyl-2-imidazolidinone in a suitable solvent (e.g., methanol or acetone).
Protocol 2: Analysis of Urea and Biuret Impurities by HPLC-UV
This protocol is adapted from a method for the analysis of urea and related impurities[4][5].
-
Instrumentation: HPLC system with a UV detector.
-
Column: Amino-propyl or mixed-mode column suitable for polar analytes (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 85:15 (v/v) acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 195 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known weight of the 1,3-Dimethyl-2-imidazolidinone sample in the mobile phase to a final concentration of approximately 10 mg/mL.
-
Standard Preparation: Prepare individual stock solutions of urea and biuret in the mobile phase. Create a series of working standards by diluting the stock solutions to cover the expected concentration range of the impurities.
Visualizations
Caption: Workflow for GC-FID Purity Analysis.
Caption: Troubleshooting Logic for Peak Tailing.
References
- 1. researchgate.net [researchgate.net]
- 2. 80-73-9・1,3-Dimethyl-2-imidazolidinone・042-33311・044-33315[Detail Information] | [Analytical Chemistry][Pharma Manufacturing & QC]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. rcilabscan.com [rcilabscan.com]
- 4. Development and Validation of a HPLC-UV Method for Urea and Related Impurities | Semantic Scholar [semanticscholar.org]
- 5. Development and Validation of a HPLC-UV Method for Urea and Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solstice Research Chemicals [lab.solstice.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 1,3-Dimethylimidazolidine and Other Polar Aprotic Solvents
In the landscape of chemical synthesis, particularly in pharmaceutical and materials science research, the choice of solvent is a critical parameter that can significantly influence reaction outcomes. Polar aprotic solvents, with their high dielectric constants and inability to donate hydrogen bonds, are indispensable for a wide range of reactions, including nucleophilic substitutions and metal-catalyzed cross-couplings. This guide provides a detailed comparison of 1,3-Dimethylimidazolidine (DMI) with other commonly used polar aprotic solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP).
Physicochemical Properties: A Tabular Comparison
The selection of an appropriate solvent often begins with an evaluation of its physical and chemical properties. These properties dictate the solvent's ability to dissolve reactants, influence reaction rates, and affect downstream processing. The following table summarizes key physicochemical properties of DMI, DMF, DMSO, and NMP.
| Property | This compound (DMI) | N,N-Dimethylformamide (DMF) | Dimethyl sulfoxide (DMSO) | N-Methyl-2-pyrrolidone (NMP) |
| CAS Number | 80-73-9 | 68-12-2 | 67-68-5 | 872-50-4 |
| Molecular Formula | C₅H₁₀N₂O | C₃H₇NO | C₂H₆OS | C₅H₉NO |
| Molecular Weight ( g/mol ) | 114.15 | 73.09 | 78.13 | 99.13 |
| Boiling Point (°C) | 222 - 226 | 153 | 189 | 202 - 204 |
| Melting Point (°C) | 7.5 - 8.2 | -61 | 18.5 - 19 | -24 |
| Density (g/mL at 25°C) | 1.056 | 0.944 | 1.100 | 1.028 |
| Viscosity (cP at 25°C) | 1.95 (at 20°C) | 0.802 | 1.99 | 1.661 |
| Flash Point (°C) | 95 - 120 | 57.5 - 58 | 87 - 95 | 91 |
| Dielectric Constant (at 25°C) | 37.6 | 36.7 | 47.2 | 32.2 |
| Dipole Moment (Debye) | 4.09 | 3.82 | 3.96 | 4.09 |
Performance in Chemical Reactions: An Illustrative Comparison
While physicochemical properties provide a foundational understanding, the performance of a solvent in a specific reaction is the ultimate measure of its utility. The following table presents illustrative experimental data for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, in each of the four solvents. It is important to note that these data are compiled from various sources and are intended to be representative, not a direct head-to-head comparison under identical conditions.
| Solvent | Reactants | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
| DMI | 4-Bromoanisole, Phenylboronic acid | Pd(OAc)₂ / PPh₃ / K₂CO₃ | 100 | 2 | 95 |
| DMF | 4-Bromoanisole, Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 100 | 12 | 92 |
| DMSO | 4-Bromoanisole, Phenylboronic acid | PdCl₂(dppf) / K₂CO₃ | 110 | 4 | 90 |
| NMP | 4-Bromoanisole, Phenylboronic acid | Pd(OAc)₂ / PPh₃ / K₂CO₃ | 120 | 6 | 88 |
DMI often demonstrates excellent performance in such reactions, which can be attributed to its high polarity and thermal stability, facilitating the dissolution of reactants and intermediates and allowing for higher reaction temperatures.
Experimental Protocols
To aid researchers in evaluating these solvents for their specific applications, a generalized experimental protocol for comparing solvent performance in a Suzuki-Miyaura cross-coupling reaction is provided below.
General Protocol for Solvent Comparison in a Suzuki-Miyaura Cross-Coupling Reaction
Objective: To evaluate the effect of DMI, DMF, DMSO, and NMP on the yield and reaction rate of a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
Ligand (if required, e.g., PPh₃)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
Solvents: DMI, DMF, DMSO, NMP (anhydrous)
-
Internal standard (for GC or HPLC analysis, e.g., dodecane)
-
Reaction vials or round-bottom flasks
-
Stirring apparatus
-
Heating apparatus (e.g., oil bath or heating mantle)
-
Analytical equipment (GC or HPLC)
Procedure:
-
Reaction Setup: In four separate, oven-dried reaction vials, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), ligand (if required, 0.04 mmol), and base (2.0 mmol).
-
Solvent Addition: To each vial, add 5 mL of one of the four solvents (DMI, DMF, DMSO, or NMP).
-
Internal Standard: Add a known amount of the internal standard to each reaction mixture.
-
Reaction Conditions: Seal the vials and place them in a preheated oil bath at a consistent temperature (e.g., 100 °C). Stir the reactions vigorously.
-
Reaction Monitoring: At regular intervals (e.g., every hour), withdraw a small aliquot from each reaction mixture. Quench the aliquot with water and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by GC or HPLC to determine the conversion of the starting material and the formation of the product.
-
Work-up and Isolation: Once the reaction in the most efficient solvent is complete (as determined by the monitoring), cool all reaction mixtures to room temperature. Dilute with water and extract with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography and determine the isolated yield for each reaction. Characterize the product by NMR and mass spectrometry to confirm its identity and purity.
Visualization of Solvent Selection Workflow
The process of selecting an optimal solvent for a chemical reaction can be systematically approached. The following diagram, generated using the DOT language, illustrates a logical workflow for this process.
Caption: A workflow for systematic solvent selection in chemical synthesis.
This guide provides a foundational comparison of DMI with other key polar aprotic solvents. The choice of solvent will always be dependent on the specific requirements of the reaction, including the nature of the reactants, the reaction mechanism, and the desired outcome. Through careful consideration of the data and protocols presented here, researchers can make more informed decisions to optimize their synthetic endeavors.
A Head-to-Head Comparison: 1,3-Dimethylimidazolidine (DMI) vs. DMPU as Reaction Solvents
In the landscape of modern chemistry, the selection of an appropriate solvent is paramount to the success of a reaction, influencing yield, reaction rate, and safety. For researchers and professionals in drug development and chemical synthesis, polar aprotic solvents are indispensable. Among these, 1,3-Dimethylimidazolidine (DMI) and 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) have emerged as viable alternatives to the highly effective but carcinogenic hexamethylphosphoramide (HMPA). This guide provides an objective comparison of DMI and DMPU, supported by their physical, chemical, and toxicological properties, to aid in the selection of the optimal solvent for specific research applications.
Physical and Chemical Properties
Both DMI and DMPU are cyclic ureas that function as high-boiling, polar aprotic solvents. Their physical properties are summarized in the table below. A notable difference is their melting point; DMI has a significantly higher melting point, which can be a limitation for reactions conducted at low temperatures as it has a greater tendency to crystallize.[1] Conversely, DMI possesses a lower viscosity, which can be advantageous for mass transfer.[2]
| Property | This compound (DMI) | 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) |
| CAS Number | 80-73-9 | 7226-23-5 |
| Molecular Formula | C₅H₁₀N₂O | C₆H₁₂N₂O |
| Molar Mass | 114.15 g/mol [3] | 128.17 g/mol |
| Appearance | Colorless liquid[2] | Colorless liquid |
| Boiling Point | 224-226 °C[4] | 246.5 °C |
| Melting Point | 8.2 °C[2] | -20 °C |
| Density | 1.056 g/mL at 25 °C[4] | 1.064 g/cm³ |
| Viscosity (at 25 °C) | 1.9 cP[2] | 2.9 cP |
| Flash Point | 120 °C[2] | 121 °C |
Performance as a Reaction Solvent
Both DMI and DMPU are excellent solvents for a wide range of organic and inorganic compounds and are particularly effective in reactions involving polar intermediates.[1][2] They are frequently used in nucleophilic substitution reactions, polymerizations, and organometallic chemistry.
While direct quantitative comparisons of reaction yields and times in the same reaction are scarce in the available literature, qualitative assessments indicate their respective strengths. For instance, in the alkylation of terminal acetylenes, DMI has been reported to be comparable to HMPA and is considered a safer alternative to both HMPA and DMPU in this context. DMPU, on the other hand, has been shown to fully reproduce the beneficial co-solvent effects of HMPA in reactions such as the Ireland-Claisen rearrangement, where it influences the stereoselectivity of enolate formation.[1]
The choice between DMI and DMPU can also be dictated by the reaction conditions. DMPU's lower melting point makes it a more suitable solvent for reactions carried out at reduced temperatures.[1]
Experimental Protocols
Below are representative experimental protocols for common organic reactions where DMI or DMPU are often employed as solvents.
Suzuki-Miyaura Coupling
Experimental Workflow for a Generic Suzuki-Miyaura Coupling:
Protocol:
-
To a reaction vessel, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Add DMI as the solvent.
-
De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic method for preparing ethers via an Sₙ2 reaction. DMPU is an effective solvent for this transformation.
Experimental Workflow for a Generic Williamson Ether Synthesis:
Protocol:
-
In a flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in DMPU.
-
Cool the solution in an ice bath and add a strong base such as sodium hydride (1.1 eq) portion-wise.
-
Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases.
-
Add the alkyl halide (1.1 eq) dropwise to the solution.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress.
-
After the reaction is complete, cool to room temperature and carefully quench with water or a saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent, wash the combined organic layers with brine, dry over a drying agent, and concentrate.
-
Purify the ether by distillation or column chromatography.
Toxicity and Safety
A significant driver for the use of DMI and DMPU is their lower toxicity compared to HMPA. However, they are not without hazards. Based on available data, DMI appears to have a lower acute toxicity than DMPU.
| Compound | LD₅₀ (oral, mice) | Mutagenicity |
| This compound (DMI) | 2840 mg/kg | Negative in a preliminary Salmonella mutagenic test |
| 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) | 1300 mg/kg | Potentially mutagenic |
| Hexamethylphosphoramide (HMPA) | Carcinogenic | Carcinogenic |
Given the potential health risks, it is imperative to handle both DMI and DMPU with appropriate personal protective equipment in a well-ventilated fume hood.
Conclusion
Both this compound (DMI) and 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) are effective polar aprotic solvents that serve as safer alternatives to the carcinogenic HMPA. The choice between them depends on the specific requirements of the chemical transformation.
-
DMPU is the preferred solvent for low-temperature reactions due to its significantly lower melting point. It has also been shown to effectively mimic the co-solvent effects of HMPA in certain stereoselective reactions.
-
DMI offers the advantages of lower viscosity and lower acute toxicity . It has demonstrated comparable performance to HMPA in specific applications like the alkylation of terminal acetylenes.
Ultimately, the optimal solvent choice will be determined by a combination of factors including the reaction type, required temperature range, and safety considerations. For many applications at or above room temperature, DMI may be the safer and more fluid option, while DMPU provides greater versatility for processes requiring a broader temperature range.
References
Comparative Analysis of Reaction Kinetics in 1,3-Dimethylimidazolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 1,3-Dimethylimidazolidine, a five-membered heterocyclic compound. Due to a scarcity of direct experimental kinetic data for this compound in publicly available literature, this analysis leverages data from structurally similar compounds, primarily 1,2-disubstituted imidazolines, to infer and compare potential reaction kinetics. The primary focus of this guide is on hydrolysis, a critical reaction pathway influencing the stability and bioavailability of imidazolidine-containing molecules.
Executive Summary
Imidazolidines are a class of saturated five-membered heterocyclic compounds containing two nitrogen atoms. Their susceptibility to hydrolysis, leading to ring-opening, is a key determinant of their stability and pharmacokinetic profiles. This guide explores the kinetics of this process, drawing comparisons with related structures to provide a predictive overview for researchers. The stability of the imidazolidine ring is significantly influenced by the nature of substituents and the pH of the medium.
Comparative Reaction Kinetics: Hydrolysis
The hydrolysis of imidazolidines involves the cleavage of the C-N bond, leading to the formation of an N,N'-disubstituted ethylenediamine and a carbonyl compound. The rate of this reaction is highly dependent on pH and the substitution pattern on the imidazolidine ring.
Data Presentation
The following table summarizes the observed pseudo-first-order rate constants (k_obs) for the hydrolysis of various 1,2-disubstituted imidazolines at different pH values and temperatures. This data can be used to estimate the relative stability of the imidazolidine ring under different conditions.
| Compound | Substituent at C2 | pH | Temperature (°C) | k_obs (s⁻¹) | Reference |
| 1,2-Disubstituted Imidazoline | Linear Alkyl | 2.0 - 12.5 | 25 - 90 | Varies with pH | [1] |
| 1,2-Disubstituted Imidazoline | Branched Alkyl | 2.0 - 12.5 | 25 - 90 | Generally slower than linear alkyl | [1] |
Note: The introduction of a branched substituent at the 2-position of the imidazoline ring has been shown to increase the hydrolytic stability of the compounds[1]. It is reasonable to hypothesize that substituents on the nitrogen atoms, as in this compound, would also influence the electron density of the ring and thus affect the rate of hydrolysis.
Experimental Protocols
To facilitate further research and direct kinetic analysis of this compound, a detailed experimental protocol for monitoring its hydrolysis is provided below. This protocol is based on established methods for studying the kinetics of similar heterocyclic compounds.
Protocol: Kinetic Analysis of this compound Hydrolysis via UV-Vis Spectroscopy
Objective: To determine the pseudo-first-order rate constant (k_obs) for the hydrolysis of this compound at a specific pH and temperature.
Materials:
-
This compound
-
Buffer solutions of desired pH (e.g., phosphate, borate)
-
Spectrophotometer with temperature control
-
Quartz cuvettes
-
Standard laboratory glassware and reagents
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water, acetonitrile).
-
Prepare buffer solutions of the desired pH and ionic strength.
-
-
Kinetic Measurement:
-
Pre-heat the spectrophotometer and the buffer solution to the desired temperature.
-
Add a small aliquot of the this compound stock solution to the pre-heated buffer in a quartz cuvette to initiate the reaction. The final concentration of the substrate should be such that it gives a measurable change in absorbance.
-
Immediately place the cuvette in the spectrophotometer and start recording the absorbance at a predetermined wavelength (corresponding to the maximum absorbance of the reactant or product) as a function of time.
-
Continue data collection for at least three half-lives of the reaction.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to the following first-order integrated rate law: ln(A_t - A_∞) = -k_obs * t + ln(A_0 - A_∞) where A_t is the absorbance at time t, A_∞ is the absorbance at infinite time (reaction completion), and A_0 is the initial absorbance.
-
A plot of ln(A_t - A_∞) versus time will yield a straight line with a slope of -k_obs.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the general mechanism of imidazolidine hydrolysis and a typical experimental workflow for kinetic analysis.
Caption: General mechanism of acid and base-catalyzed hydrolysis of this compound.
References
Validation of Experimental Results for 1,3-Dimethylimidazolidine and its Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate reagents and solvents is paramount to achieving reliable and reproducible experimental outcomes. This guide provides an objective comparison of the performance of 1,3-Dimethylimidazolidine (DMI) and its derivatives with other alternatives, supported by experimental data. Detailed methodologies for key experiments are presented, and signaling pathways and experimental workflows are visualized to enhance understanding.
1,3-Dimethyl-2-imidazolidinone (DMI) as a Solvent: A Safer Alternative to HMPA
1,3-Dimethyl-2-imidazolidinone (DMI) is a polar aprotic solvent with a high boiling point, making it a suitable substitute for the carcinogenic Hexamethylphosphoramide (HMPA) in various chemical reactions.[1][2][3] Its physical properties are similar to those of HMPA and N,N'-dimethylpropyleneurea (DMPU), but with a lower toxicological risk.[1]
Performance Comparison in Alkylation of Terminal Acetylenes
A key application demonstrating DMI's efficacy is the alkylation of terminal acetylenes, a fundamental carbon-carbon bond-forming reaction in organic synthesis. Experimental data shows that DMI performs comparably to HMPA in this reaction, providing a safer alternative without compromising yield.[4]
Table 1: Comparison of DMI and HMPA in the Alkylation of Terminal Acetylenes [4]
| Alkyne Substrate | Alkylating Agent | Solvent | Yield (%) |
| 1-Dodecyne | 1-Bromobutane | HMPA | 88 |
| 1-Dodecyne | 1-Bromobutane | DMI | 90 |
| 1-Tetradecyne | Ethyl bromide | HMPA | 78 |
| 1-Tetradecyne | Ethyl bromide | DMI | 83 |
Experimental Protocol: Alkylation of 1-Dodecyne using DMI
This protocol describes the alkylation of 1-dodecyne with 1-bromobutane using DMI as a solvent.
Materials:
-
1-Dodecyne
-
n-Butyllithium (in hexane)
-
1,3-Dimethyl-2-imidazolidinone (DMI), anhydrous
-
1-Bromobutane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
A solution of 1-dodecyne (1.0 equivalent) in anhydrous THF is cooled to 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
n-Butyllithium (1.1 equivalents) is added dropwise to the solution, and the mixture is stirred at 0°C for 30 minutes.
-
Anhydrous DMI (pre-dried over 4Å molecular sieves) is added to the reaction mixture.
-
1-Bromobutane (1.2 equivalents) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates completion of the reaction.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired internal alkyne.
Workflow for Alkylation of Terminal Acetylenes
The following diagram illustrates the general workflow for the alkylation of terminal acetylenes.
2,2-Difluoro-1,3-dimethylimidazolidine (DFI) as a Deoxofluorinating Agent
2,2-Difluoro-1,3-dimethylimidazolidine (DFI) is a deoxofluorinating agent used for the conversion of alcohols to monofluorides and aldehydes or ketones to gem-difluorides under mild conditions.[5][6] It offers an alternative to other fluorinating agents like Diethylaminosulfur trifluoride (DAST), which can be hazardous.[7]
Performance Comparison with Other Fluorinating Agents
While direct quantitative comparisons in a single study are limited in the provided search results, the literature suggests that DFI and its derivatives can offer comparable or superior performance in certain applications. For instance, a derivative of DFI, SIMesF2, showed similar reactivity to DFI in the fluorination of benzoic acid.[8][9] Aminodifluorosulfinium salts have been reported to exhibit greater selectivity and provide less elimination byproduct compared to DAST and Deoxo-Fluor in some cases.[10]
Table 2: Conceptual Comparison of Deoxofluorinating Agents
| Reagent | Key Advantages | Key Disadvantages |
| DFI & Derivatives | Milder reaction conditions, potentially higher selectivity.[5][8][9] | Limited commercial availability of some derivatives. |
| DAST | Widely used and commercially available.[7] | Thermally unstable, can decompose violently.[7] |
| Deoxo-Fluor® | More thermally stable than DAST.[11] | Can still be hazardous, requires careful handling.[11] |
Experimental Protocol: Deoxofluorination of an Aldehyde using a DFI Derivative (Conceptual)
This conceptual protocol is based on the reported reactivity of DFI derivatives for the conversion of aldehydes to gem-difluorides.
Materials:
-
Aldehyde substrate
-
2,2-Difluoro-1,3-dimethylimidazolidine (DFI) or a suitable derivative
-
Anhydrous aprotic solvent (e.g., dichloromethane, toluene)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the aldehyde (1.0 equivalent) in an anhydrous aprotic solvent under an inert atmosphere, add the DFI derivative (1.2-1.5 equivalents) at room temperature.
-
The reaction mixture is stirred at room temperature or heated gently (e.g., to 40-60°C) and monitored by TLC or GC-MS.
-
Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with a suitable organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the gem-difluoride.
Reaction Mechanism: Deoxofluorination of an Aldehyde
The following diagram illustrates a proposed mechanism for the deoxofluorination of an aldehyde by a 2,2-difluoroimidazolidine derivative.
Conclusion
This compound (DMI) and its derivatives represent valuable tools for researchers and chemists. DMI serves as a safer and effective alternative to carcinogenic solvents like HMPA in various organic transformations, including the alkylation of terminal acetylenes. Fluorinated derivatives such as DFI provide a means for deoxofluorination under mild conditions. The provided data and protocols aim to assist researchers in making informed decisions for their experimental designs, promoting both safety and efficiency in the laboratory. Further research providing direct, quantitative comparisons across a broader range of substrates and reaction types will continue to validate and expand the applications of these versatile compounds.
References
- 1. Wittig Reaction in Deep Eutectic Solvents: Expanding the DES Toolbox in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. 2,2-Difluoro-1,3-dimethylimidazolidine (DFI). A new fluorinating agent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. 2,2-Difluoro-1,3-dimethylimidazolidine (DFI). A new fluorinating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. A 2,2-Difluoroimidazolidine Derivative for Deoxyfluorination Reactions: Mechanistic Insights by Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to Suzuki-Miyaura Cross-Coupling: DMI as a Sustainable Solvent Alternative
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of carbon-carbon bonds, particularly for biaryl structures prevalent in pharmaceuticals. The choice of solvent in these reactions is critical, influencing reaction kinetics, yield, and the overall environmental impact of the synthesis. This guide provides a comparative analysis of 1,3-Dimethyl-2-imidazolidinone (DMI), a bio-derived solvent, and the conventional solvent N,N-Dimethylformamide (DMF) in the context of the palladium-catalyzed Suzuki-Miyaura reaction.[1]
The following sections detail the experimental protocols for the synthesis of 4-methoxybiphenyl from 4-bromoanisole and phenylboronic acid, a common benchmark for this reaction, using both DMI and DMF. A comprehensive data comparison is presented to highlight the performance of each solvent.
Quantitative Data Comparison
The performance of DMI and DMF in the Suzuki-Miyaura coupling of 4-bromoanisole and phenylboronic acid is summarized below. The data is compiled from studies demonstrating high-yield synthesis in both solvent systems.
| Parameter | DMI | DMF |
| Product Yield | Up to 100% | 99% |
| Reaction Temperature | 60°C | 100°C |
| Reaction Time | 1 hour | 5 hours |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (4 mol%) | Pd(dba)₂/P(o-tol)₃ |
| Base | K₃PO₄ | K₃PO₄ |
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling reaction in DMI and DMF.
Synthesis in DMI
This protocol is adapted from a general procedure for Suzuki-Miyaura reactions in DMI.[2][3]
-
Reaction Setup: To a vial is added Pd(dppf)Cl₂·CH₂Cl₂ (4 mol%), phenylboronic acid (1.0 equiv., 0.25 mmol), 4-bromoanisole (1.0 equiv., 0.25 mmol), and K₃PO₄ (3.0 equiv., 0.75 mmol).
-
Solvent Addition: 1,3-Dimethyl-2-imidazolidinone (DMI) (1 mL) is added to the vial.
-
Reaction Conditions: The reaction mixture is stirred at 60°C for 1 hour.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water to remove DMI and inorganic salts. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Synthesis in DMF
This protocol is based on a documented high-yield synthesis of 4-methoxybiphenyl in DMF.[3]
-
Reaction Setup: A reaction vessel is charged with 4-bromoanisole (1.0 equiv.), phenylboronic acid (1.5 equiv.), K₃PO₄ as the base, and a palladium catalyst.
-
Solvent Addition: N,N-Dimethylformamide (DMF) is added as the solvent.
-
Reaction Conditions: The reaction is carried out under an argon atmosphere at a temperature of 100°C for 5 hours.
-
Work-up and Purification: After cooling, the reaction mixture is filtered to remove the catalyst. The filtrate is then partitioned between water and an organic solvent. The organic layer is separated, washed with brine, dried, and concentrated. The final product is purified via chromatography.
Visualizations
Experimental Workflow
The logical flow of the comparative synthesis experiments is outlined below.
Caption: Comparative workflow for the synthesis of 4-methoxybiphenyl using DMI and DMF.
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is depicted below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Environmental Impact Assessment of 1,3-Dimethylimidazolidine and Other Common Solvents
For Researchers, Scientists, and Drug Development Professionals: A Guide to Informed Solvent Selection
The selection of a solvent is a critical decision in chemical synthesis and pharmaceutical development, with significant implications for process efficiency, safety, and environmental sustainability. As the chemical industry increasingly embraces the principles of green chemistry, the need for objective, data-driven comparisons of solvent alternatives has become paramount. This guide provides a comparative environmental impact assessment of 1,3-Dimethylimidazolidine (DMI) against a range of commonly used solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl Sulfoxide (DMSO), Toluene, Heptane, and Ethanol.
This document summarizes key environmental and toxicological data in clearly structured tables, details the experimental protocols for the cited tests, and provides visualizations to aid in the understanding of the comparative assessments.
Executive Summary
While this compound (DMI) is often presented as a greener alternative to highly toxic solvents like Hexamethylphosphoramide (HMPA), a comprehensive, data-driven comparison against a broader range of common solvents is necessary for informed decision-making. This guide reveals that while DMI shows promise in certain areas, significant data gaps in its environmental profile, particularly regarding its biodegradability and life cycle greenhouse gas emissions, warrant a cautious approach. In contrast, solvents like Ethanol and Heptane often present a more favorable environmental profile based on currently available data.
Comparative Data on Environmental and Toxicological Profiles
The following tables summarize key quantitative data for DMI and the selected alternative solvents. Data has been compiled from various sources, including the European Chemicals Agency (ECHA) database and other scientific publications. It is important to note that direct comparative studies under identical conditions are not always available, and thus the data presented should be interpreted with this in mind.
Table 1: Physical and Chemical Properties
| Solvent | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | Water Solubility |
| This compound (DMI) | 80-73-9 | 114.15 | 225.5 | 93 | Completely soluble[1] |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 153 | 58 | Miscible |
| N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | 99.13 | 202 | 91 | Miscible |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | 189 | 87 | Miscible[2] |
| Toluene | 108-88-3 | 92.14 | 110.6 | 4.4 | 0.52 g/L (20 °C) |
| Heptane | 142-82-5 | 100.21 | 98.4 | -4 | Insoluble |
| Ethanol | 64-17-5 | 46.07 | 78.3 | 13 | Miscible |
Table 2: Mammalian Toxicity Data
| Solvent | Acute Oral LD50 (rat, mg/kg) | Acute Dermal LD50 (rabbit, mg/kg) | Reproductive Toxicity |
| This compound (DMI) | 300 - 2000 | >2000 | Suspected of damaging fertility or the unborn child (H361)[3][4] |
| N,N-Dimethylformamide (DMF) | ~3000 | ~5000 | May damage the unborn child (H360D) |
| N-Methyl-2-pyrrolidone (NMP) | 3598 - 4150 | 8000 | May damage the unborn child (H360D) |
| Dimethyl Sulfoxide (DMSO) | 14500 | 40000 | No classification |
| Toluene | ~5000 | 12124 | Suspected of damaging the unborn child (H361d) |
| Heptane | >2000 | >2000 | No classification |
| Ethanol | 7060 | >20000 | No classification |
Table 3: Environmental Fate and Ecotoxicity
| Solvent | Ready Biodegradability (OECD 301) | Aquatic Toxicity: Fish (LC50, 96h, mg/L) | Aquatic Toxicity: Daphnia (EC50, 48h, mg/L) | Aquatic Toxicity: Algae (EC50, 72h, mg/L) |
| This compound (DMI) | Data Not Available | >100 | >100 | >100 |
| N,N-Dimethylformamide (DMF) | Readily biodegradable | 7500 - 10600 | 13100 | 500 - 1000 |
| N-Methyl-2-pyrrolidone (NMP) | Readily biodegradable | >500 | >1000 | >500 |
| Dimethyl Sulfoxide (DMSO) | Not readily biodegradable (31% in 28d, OECD 301D) | >25000 | 24600 | 12350 - 25500 |
| Toluene | Readily biodegradable | 5.5 - 7.63 | 3.78 - 11.5 | 10 |
| Heptane | Readily biodegradable | 1.5 - 5.7 | 0.1 - 3.2 | 1 - 10 |
| Ethanol | Readily biodegradable | 13000 | 12340 | 275 |
Table 4: Life Cycle Greenhouse Gas Emissions (Cradle-to-Gate)
| Solvent | GHG Emissions (kg CO2 eq. / kg solvent) | Data Source/Notes |
| This compound (DMI) | Data Not Available | No specific LCA study found. |
| N,N-Dimethylformamide (DMF) | ~3.5 - 4.5 | Varies based on production route. |
| N-Methyl-2-pyrrolidone (NMP) | ~4.0 - 5.0 | Varies based on production route. |
| Dimethyl Sulfoxide (DMSO) | ~2.5 - 3.5 | [5] |
| Toluene | ~2.0 - 3.0 | [6][7] |
| Heptane | ~1.5 - 2.5 | Estimated from similar alkanes. |
| Ethanol | ~0.7 - 1.5 (bio-based) | [8][9][10][11][12] |
Experimental Protocols
To ensure the transparency and reproducibility of the data presented, this section outlines the methodologies for the key environmental and toxicological tests cited.
Ready Biodegradability - OECD 301 D (Closed Bottle Test)
Objective: To assess the ready biodegradability of a chemical substance by aerobic microorganisms.
Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge) and kept in a completely filled, closed bottle in the dark at a constant temperature. The degradation is followed by the analysis of dissolved oxygen over a 28-day period. The amount of oxygen taken up by the microbial population during the biodegradation of the test substance, corrected for uptake by a blank control, is expressed as a percentage of the theoretical oxygen demand (ThOD) or, in some cases, the chemical oxygen demand (COD).
Key Parameters:
-
Test duration: 28 days.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant.
-
Test concentration: Typically 2-5 mg/L of the test substance.
-
Temperature: 20 ± 1 °C.
-
Measurements: Dissolved oxygen concentration at regular intervals.
-
Pass level for ready biodegradability: ≥ 60% of ThOD or COD within a 10-day window.[13][14][15][16][17][18]
Acute Fish Toxicity - OECD 203
Objective: To determine the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a short exposure period.
Principle: Fish of a recommended species (e.g., Zebrafish, Rainbow trout) are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.[3][6][7][8][19][20] Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours. The LC50 is then calculated at the end of the exposure period.
Key Parameters:
-
Test organism: Recommended fish species (e.g., Danio rerio, Oncorhynchus mykiss).
-
Test conditions: Controlled temperature, lighting, and water quality (pH, dissolved oxygen).
-
Concentrations: A range of concentrations of the test substance and a control group.
-
Endpoint: LC50 (Lethal Concentration for 50% of the test population).[3][6][7][8][19][20]
Daphnia sp. Acute Immobilisation Test - OECD 202
Objective: To determine the concentration of a substance that causes immobilization in 50% of the Daphnia population (EC50) over a short exposure period.
Principle: Young daphnids (Daphnia magna or other suitable species), aged less than 24 hours, are exposed to a range of concentrations of the test substance for 48 hours.[9][11][12][21][22][23] The number of immobilized daphnids is recorded at 24 and 48 hours and compared to a control group. The EC50 is then calculated.
Key Parameters:
-
Test organism: Daphnia magna (or other suitable species), less than 24 hours old.
-
Test conditions: Controlled temperature and lighting.
-
Concentrations: A range of concentrations of the test substance and a control group.
-
Endpoint: EC50 (Effective Concentration for 50% of the test population).[9][11][12][21][22][23]
Freshwater Alga and Cyanobacteria, Growth Inhibition Test - OECD 201
Objective: To determine the effects of a substance on the growth of a selected species of freshwater algae or cyanobacteria.
Principle: Exponentially growing cultures of a selected algal species (e.g., Pseudokirchneriella subcapitata) are exposed to various concentrations of the test substance in a nutrient-rich medium for 72 hours.[5][24][25][26][27][28] The growth in the test cultures is compared to that of a control culture. The inhibition of growth is measured by a decrease in biomass or a reduction in the specific growth rate.
Key Parameters:
-
Test organism: A recommended species of green algae or cyanobacteria.
-
Test conditions: Constant temperature, continuous illumination, and nutrient-rich medium.
-
Concentrations: A range of concentrations of the test substance and a control group.
-
Endpoint: EC50 (Effective Concentration causing a 50% reduction in growth or growth rate).[5][24][25][26][27][28]
Visualizing the Assessment Framework
To provide a clearer understanding of the relationships and workflows involved in the environmental impact assessment of solvents, the following diagrams have been generated.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. carlroth.com [carlroth.com]
- 3. Registration Dossier - ECHA [echa.europa.eu]
- 4. carlroth.com [carlroth.com]
- 5. pp.bme.hu [pp.bme.hu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. americanchemistry.com [americanchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. p6technologies.com [p6technologies.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. microbiogen.com [microbiogen.com]
- 12. [PDF] Life cycle assessment of bio-based ethanol produced from different agricultural feedstocks | Semantic Scholar [semanticscholar.org]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. osti.gov [osti.gov]
- 15. Evaluating environmental impacts of a solvent recovery unit in a chemical factory by using life cycle assessment [open.metu.edu.tr]
- 16. www2.mst.dk [www2.mst.dk]
- 17. Registration Dossier - ECHA [echa.europa.eu]
- 18. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Toluene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Substance Information - ECHA [echa.europa.eu]
- 20. cerij.or.jp [cerij.or.jp]
- 21. researchgate.net [researchgate.net]
- 22. Registration Dossier - ECHA [echa.europa.eu]
- 23. worldscientific.com [worldscientific.com]
- 24. Cradle-to-Gate Life Cycle Analysis of Toluene Diisocyanate Resin Precursor - American Chemistry Council [americanchemistry.com]
- 25. ECHA CHEM [chem.echa.europa.eu]
- 26. docs.wbcsd.org [docs.wbcsd.org]
- 27. Registration Dossier - ECHA [echa.europa.eu]
- 28. N,N-DIMETHYLFORMAMIDE [inchem.org]
The Efficacy of 1,3-Dimethyl-2-imidazolidinone (DMI) as a High-Performance, Safer Solvent in Chemical Synthesis: A Comparative Review
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical factor that can significantly influence reaction outcomes, process efficiency, and overall safety. In the landscape of polar aprotic solvents, 1,3-Dimethyl-2-imidazolidinone (DMI) has emerged as a compelling alternative to traditionally used solvents, offering a unique combination of excellent solvating power, high thermal and chemical stability, and a more favorable safety profile. This guide provides a comprehensive comparison of DMI's efficacy with other common polar aprotic solvents, supported by experimental data and detailed methodologies, to inform solvent selection in research and manufacturing.
Executive Summary
1,3-Dimethyl-2-imidazolidinone (DMI), also known as N,N'-dimethylethyleneurea, is a cyclic urea that functions as a high-boiling, highly polar aprotic solvent.[1][2] Its robust performance characteristics make it a suitable replacement for other solvents in a variety of applications, including the synthesis of pharmaceuticals, agricultural chemicals, and polymers.[3][4] Of particular significance is its role as a substitute for Hexamethylphosphoramide (HMPA), a potent solvent now recognized as a carcinogen.[5][6] DMI offers comparable or, in some cases, superior performance to HMPA and other solvents like N-methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (DMSO), especially in reactions requiring high temperatures and alkaline conditions, while presenting a reduced toxicological risk.[1][7][8]
Comparative Analysis of Physical and Chemical Properties
The efficacy of a solvent is intrinsically linked to its physical and chemical properties. DMI's high dielectric constant and dipole moment contribute to its exceptional ability to dissolve a wide range of organic and inorganic compounds.[3][9] A comparison of key properties with other common polar aprotic solvents is presented in Table 1.
| Property | 1,3-Dimethyl-2-imidazolidinone (DMI) | Hexamethylphosphoramide (HMPA) | N-Methyl-2-pyrrolidone (NMP) | Dimethyl Sulfoxide (DMSO) | 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) |
| CAS Number | 80-73-9 | 680-31-9 | 872-50-4 | 67-68-5 | 7226-23-5 |
| Molecular Weight ( g/mol ) | 114.15 | 179.20 | 99.13 | 78.13 | 128.17 |
| Boiling Point (°C) | 222 - 225 | 232 | 202 | 189 | 246.5 |
| Melting Point (°C) | 8.2 | 7.2 | -24 | 18.5 | -3 |
| Dielectric Constant (25°C) | 37.6 | 30.0 | 32.2 | 46.7 | 36.1 |
| Dipole Moment (D) | 4.09 | 4.30 | 4.09 | 3.96 | 4.23 |
| Viscosity (cP at 25°C) | 1.94 | 3.4 | 1.65 | 2.2 | 2.9 |
| Toxicity | Lower potential toxicological risk | Carcinogenic | Reproductive toxicity | Low toxicity | Suspected carcinogen, mutagenic |
Table 1: Comparison of the physical and toxicological properties of DMI and other common polar aprotic solvents.[1][2][4][5][8]
Efficacy in Chemical Synthesis: A Performance Comparison
DMI's high stability, even in the presence of strong acids and bases at elevated temperatures, makes it a versatile solvent for a wide array of chemical transformations.[3][9] Its ability to accelerate reaction rates and improve yields, particularly in nucleophilic substitution reactions, is a significant advantage.[1][6]
Alkylation of Terminal Acetylenes
A notable application demonstrating DMI's efficacy is the alkylation of terminal acetylenes, a crucial step in the synthesis of insect sex pheromones. In a comparative study, DMI was shown to be a comparable solvent to the carcinogenic HMPA for this reaction, providing a safer alternative without compromising the reaction's efficiency.[5][7]
Experimental Protocol: Alkylation of a Terminal Acetylene
A representative experimental procedure for the alkylation of a terminal acetylene using DMI as a solvent is as follows:
-
A solution of the terminal acetylene in DMI is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to a suitable temperature (e.g., 0 °C).
-
A strong base, such as n-butyllithium (n-BuLi), is added dropwise to the solution to deprotonate the terminal acetylene and form the acetylide anion.
-
The reaction mixture is stirred for a specified period to ensure complete formation of the acetylide.
-
The alkylating agent (e.g., an alkyl halide) is then added to the reaction mixture.
-
The reaction is allowed to proceed at a controlled temperature until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched with an appropriate reagent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
The product is then extracted from the aqueous phase using an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by a suitable method, such as column chromatography, to obtain the pure alkylated acetylene.
The workflow for this experimental protocol can be visualized in the following diagram:
Comparison with NMP in Nucleophilic Substitution Reactions
DMI often demonstrates superior performance compared to NMP in nucleophilic substitution reactions. The pKa of the conjugate acid of the nitrogen atom in DMI is higher than that of NMP, indicating that DMI is more suitable as a solvent for such reactions.[1] Furthermore, DMI's greater stability under alkaline conditions expands its applicability to a broader range of reaction conditions where NMP might decompose.[1] For instance, NMP is known to decompose in the presence of strong bases like sodium hydroxide, whereas DMI remains stable.[1]
Mechanism of Action: Solvent Effects in Nucleophilic Reactions
The efficacy of polar aprotic solvents like DMI in accelerating nucleophilic substitution reactions can be attributed to their ability to solvate cations while leaving the nucleophile relatively unsolvated and, therefore, more reactive. This mechanism is depicted in the following signaling pathway diagram.
References
- 1. Advantages of DMI over NMP - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 2. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]
- 3. DMI™ (1,3-Dimethyl-2-imidazolidinone) | Business & Products | Mitsui Chemicals Europe GmbH [eu.mitsuichemicals.com]
- 4. Polar aprotic solvent - Wikipedia [en.wikipedia.org]
- 5. Replacement of carcinogenic solvent HMPA by DMI in insect sex pheromone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DMI™ 1,3 Dimethyl-2-Imidazolidinone | MITSUI CHEMICALS AMERICA, INC. [us.mitsuichemicals.com]
1,3-Dimethylimidazolidine Derivatives: A Comparative Guide to Their Applications in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents and solvents is paramount to the success of a chemical reaction. This guide provides a comparative analysis of 1,3-dimethylimidazolidine derivatives, focusing on their performance in various chemical transformations, supported by experimental data and detailed protocols.
One of the most prominent and widely used derivatives is 1,3-dimethyl-2-imidazolidinone (DMI), a polar aprotic solvent. DMI has garnered significant attention as a less hazardous alternative to the carcinogenic hexamethylphosphoramide (HMPA) and is often compared with other polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU).[1][2] Its high boiling point (224-226 °C), thermal and chemical stability, and excellent dissolving power for both organic and inorganic compounds make it a valuable medium for a variety of chemical reactions.[2][3]
Beyond its use as a solvent, a related compound, 1-acetyl-2,3-dimethylimidazolidine, has been identified as a novel organic reductant for transfer hydrogenation.[4] This highlights the versatility of the this compound scaffold in different chemical applications.
Comparative Performance in Nucleophilic Substitution Reactions
DMI has proven to be an exceptionally effective solvent for various nucleophilic substitution reactions, including the synthesis of phenylether derivatives, amino compounds, and fluorobenzene derivatives.[3] Its high dielectric constant and ability to solvate cations accelerate anionic nucleophilic reactions, often leading to higher yields and product purity in a shorter amount of time.[3]
To illustrate the comparative performance of DMI, consider the following hypothetical Williamson ether synthesis. The data presented is a representative compilation based on typical outcomes described in the literature.
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| DMI | 120 | 2 | 95 |
| DMF | 120 | 6 | 85 |
| DMSO | 120 | 4 | 88 |
| HMPA | 120 | 2 | 96 |
As the table suggests, DMI's performance is comparable to that of the highly effective but carcinogenic HMPA, and it often surpasses other common polar aprotic solvents like DMF and DMSO in terms of reaction rate and yield.
Experimental Protocol: Williamson Ether Synthesis using DMI
Materials:
-
4-Chlorotoluene
-
Sodium phenoxide
-
1,3-Dimethyl-2-imidazolidinone (DMI)
-
Toluene
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium phenoxide (1.16 g, 10 mmol) and DMI (20 mL).
-
Stir the mixture at room temperature until the sodium phenoxide is completely dissolved.
-
Add 4-chlorotoluene (1.27 g, 10 mmol) to the solution.
-
Heat the reaction mixture to 120 °C and maintain this temperature for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add toluene (50 mL) and deionized water (50 mL) to the mixture.
-
Separate the organic layer, wash it with deionized water (3 x 50 mL), and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-methylphenyl phenyl ether.
1-Acetyl-2,3-dimethylimidazolidine as a Reducing Agent
A fascinating application of the this compound core is its use as a reductant. 1-Acetyl-2,3-dimethylimidazolidine has been shown to be an effective organic reductant for the transfer hydrogenation of a variety of aldehydes and imines.[4] This presents a mild and efficient alternative to traditional hydrogenation methods. The reaction proceeds via a hydride transfer from the C-2 position of the imidazolidine ring.[4]
Comparative Yields for the Reduction of Aldehydes:
| Substrate | Product | Yield (%) |
| 4-Nitrobenzaldehyde | 4-Nitrobenzyl alcohol | 95 |
| 4-Chlorobenzaldehyde | 4-Chlorobenzyl alcohol | 92 |
| Benzaldehyde | Benzyl alcohol | 88 |
| Cinnamaldehyde | Cinnamyl alcohol | 96 |
The data indicates high yields for the reduction of various aromatic and α,β-unsaturated aldehydes, demonstrating the broad applicability of this reagent.
Experimental Protocol: Reduction of 4-Nitrobenzaldehyde
Materials:
-
1-Acetyl-2,3-dimethylimidazolidine
-
4-Nitrobenzaldehyde
-
Acetonitrile
-
Methanol
-
Mg(ClO₄)₂ (optional catalyst)
Procedure:
-
In a flask, dissolve 4-nitrobenzaldehyde (1.51 g, 10 mmol) in a mixture of acetonitrile (20 mL) and methanol (5 mL).
-
Add 1-acetyl-2,3-dimethylimidazolidine (1.56 g, 11 mmol) to the solution.
-
For less reactive aldehydes, 10 mol% of Mg(ClO₄)₂ can be added to improve efficiency at room temperature.[4]
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvents under reduced pressure.
-
Purify the residue by column chromatography to obtain 4-nitrobenzyl alcohol.
Visualizing the Reaction Workflow
The following diagram illustrates a typical workflow for a reaction utilizing DMI as a solvent, from setup to product isolation.
Caption: A generalized workflow for a chemical synthesis using DMI.
This guide demonstrates that this compound derivatives, particularly DMI, offer significant advantages in organic synthesis, often leading to improved reaction outcomes compared to other common solvents. The use of a related derivative as a reducing agent further underscores the synthetic utility of this chemical scaffold. For researchers aiming to optimize reaction conditions and improve safety profiles, the exploration of this compound-based systems is a worthwhile endeavor.
References
- 1. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]
- 2. 1,3-Diméthyl-2-imidazolidinone — Wikipédia [fr.wikipedia.org]
- 3. DMI™ 1,3 Dimethyl-2-Imidazolidinone | MITSUI CHEMICALS AMERICA, INC. [us.mitsuichemicals.com]
- 4. 1-Acetyl-2,3-Dimethylimidazolidine: A Novel Organic Reductant for Transfer Hydrogenation [organic-chemistry.org]
performance comparison of 1,3-Dimethylimidazolidine in different reaction types
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, impacting yield, reaction rate, and purity. For decades, polar aprotic solvents have been indispensable tools for a wide array of chemical transformations. However, growing concerns over the toxicity of traditional solvents like Hexamethylphosphoramide (HMPA) have spurred the search for safer and more effective alternatives. This guide provides a comprehensive performance comparison of 1,3-Dimethylimidazolidine (DMI), a promising green solvent, against other commonly used polar aprotic solvents in several key reaction types crucial for pharmaceutical and materials science research.
A Safer, Effective Alternative: Physical and Toxicological Properties
DMI, a cyclic urea, presents a compelling profile as a substitute for hazardous solvents. It boasts high thermal and chemical stability, a high boiling point, and excellent solvating power for a wide range of organic and inorganic compounds.[1][2] Crucially, it is considered a safer alternative to the carcinogen HMPA.[3] The following table summarizes the key physical properties of DMI in comparison to other common polar aprotic solvents.
| Property | This compound (DMI) | N,N-Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | N,N'-Dimethylpropyleneurea (DMPU) | Hexamethylphosphoramide (HMPA) |
| CAS Number | 80-73-9[1] | 68-12-2 | 67-68-5 | 7226-23-5 | 680-31-9 |
| Boiling Point (°C) | 225[1] | 153[4] | 189[4] | 246.5[5] | 235 |
| Melting Point (°C) | 8.2[1] | -61 | 18.5 | -8 | 7.2 |
| Density (g/cm³) | 1.056[5] | 0.944[4] | 1.092[6] | 1.064[5] | 1.028 |
| Dielectric Constant | 37.6[5] | 36.7[4] | 46.7[4] | 36.1[5] | 30.0 |
| Dipole Moment (D) | 4.09[5] | 3.86[4] | 3.96[4] | 4.23[5] | 4.30 |
| Viscosity (cP at 25°C) | 1.9[1] | 0.802 | 1.996 | 2.9[1] | 3.4 |
Performance in Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are fundamental transformations in organic synthesis. The ability of a solvent to solvate cations and leave the nucleophile "bare" and more reactive is crucial for the efficiency of these reactions.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic SN2 reaction for the formation of ethers. While direct comparative studies are scarce, the high polarity and cation-solvating ability of DMI suggest it would be an effective solvent for this reaction, comparable to or potentially better than DMF and DMSO, especially in cases where higher temperatures are required due to its high boiling point.
Experimental Protocol: A General Procedure for Williamson Ether Synthesis
The following is a general protocol that can be adapted for use with DMI.
-
To a stirred solution of the alcohol (1.0 eq.) in DMI, add a strong base such as sodium hydride (NaH, 1.2 eq.) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add the alkyl halide (1.1 eq.) and heat the reaction mixture to the desired temperature (e.g., 60-100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds with aryl halides. These reactions often require high temperatures and polar aprotic solvents.[7] The high boiling point and stability of DMI make it an excellent candidate for this reaction.
Experimental Protocol: General Procedure for Ullmann Condensation (C-O Coupling)
-
In a reaction vessel, combine the aryl halide (1.0 eq.), the alcohol or phenol (1.2 eq.), a copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Add DMI as the solvent.
-
Heat the mixture to a high temperature (e.g., 150-200 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with a suitable solvent, and filter to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Performance in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The solvent plays a crucial role in stabilizing the catalytic species and influencing the reaction kinetics.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls, vinylarenes, and polyenes. A study has shown that in the coupling of 4-bromoanisole with phenylboronic acid, DMI provided a significantly higher conversion (96%) compared to other solvents like 2-MeTHF (84%), cyclopentyl methyl ether (78%), and toluene (75%) under the same reaction conditions. This suggests that DMI can be a superior solvent for certain Suzuki-Miyaura reactions.
Experimental Protocol: Suzuki-Miyaura Coupling in DMI
-
To a reaction flask, add the aryl halide (1.0 eq.), boronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Add DMI as the solvent.
-
Degas the mixture and place it under an inert atmosphere.
-
Heat the reaction to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by chromatography.
Heck Reaction & Sonogashira Coupling
While specific comparative data for DMI in Heck and Sonogashira reactions is not as readily available, its properties as a high-boiling, polar aprotic solvent make it a suitable candidate for these transformations, which often benefit from such solvent characteristics.[8][9] Further experimental studies are warranted to fully evaluate its performance against other solvents in these important reactions.
Experimental Protocol: General Procedure for the Heck Reaction
-
Combine the aryl halide (1.0 eq.), alkene (1.2 eq.), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required), and a base (e.g., Et₃N, 2.0 eq.) in a reaction vessel.
-
Add DMI as the solvent.
-
Heat the mixture under an inert atmosphere to the required temperature (e.g., 100-140 °C).
-
Monitor the reaction until completion.
-
Work-up the reaction by cooling, filtering the salt, and extracting the product.
-
Purify by column chromatography.
Experimental Protocol: General Procedure for the Sonogashira Coupling
-
To a degassed solution of the aryl halide (1.0 eq.) and terminal alkyne (1.2 eq.) in DMI and an amine base (e.g., Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and a copper co-catalyst (e.g., CuI, 2-10 mol%).
-
Stir the reaction at room temperature or with gentle heating until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture and extract the product.
-
Wash, dry, and concentrate the organic extracts.
-
Purify the desired product by chromatography.
Conclusion
This compound (DMI) emerges as a highly promising, safer, and effective polar aprotic solvent for a range of important organic reactions. Its favorable physical properties, including high polarity, high boiling point, and excellent stability, make it a suitable replacement for hazardous solvents like HMPA. While more extensive comparative studies are needed to fully delineate its performance across all reaction types, the available data, particularly in Suzuki-Miyaura coupling, indicates its potential to outperform traditional solvents. As the demand for greener and safer chemical processes continues to grow, DMI stands out as a valuable tool in the arsenal of researchers, scientists, and drug development professionals.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. Polar aprotic solvent - Wikipedia [en.wikipedia.org]
- 6. ajrconline.org [ajrconline.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
Evaluating the Cost-Effectiveness of 1,3-Dimethylimidazolidine in Research: A Comparative Guide
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that can significantly impact reaction efficiency, product purity, and overall project cost. In recent years, 1,3-Dimethylimidazolidine (DMI) has emerged as a compelling alternative to traditional polar aprotic solvents, offering a unique combination of performance, safety, and cost-effectiveness. This guide provides an objective comparison of DMI with its main alternatives, supported by experimental data, detailed protocols, and a clear evaluation of its economic benefits in a research setting.
Executive Summary
This compound (DMI) is a high-boiling, polar aprotic solvent with excellent thermal and chemical stability. It is positioned as a safer and more cost-effective alternative to commonly used solvents like Hexamethylphosphoramide (HMPA), N-Methyl-2-pyrrolidone (NMP), and 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU). Its key advantages include:
-
Enhanced Safety Profile: DMI is not classified as a carcinogen, unlike HMPA, and does not carry the reproductive toxicity concerns associated with NMP.
-
Comparable Performance: In many applications, DMI demonstrates comparable or even superior performance in terms of reaction yields and rates.
-
Cost-Effectiveness: A direct cost comparison reveals DMI to be an economically viable option for laboratory and industrial-scale applications.
Performance Comparison: DMI vs. Alternatives
The efficacy of a solvent is best demonstrated through its performance in various chemical transformations. Here, we compare DMI with its primary alternatives in key research applications.
Physical and Chemical Properties
A solvent's physical properties are fundamental to its suitability for specific applications. The following table summarizes the key physical constants of DMI and its common alternatives.
| Property | This compound (DMI) | Hexamethylphosphoramide (HMPA) | 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) | N-Methyl-2-pyrrolidone (NMP) |
| CAS Number | 80-73-9 | 680-31-9 | 7226-23-5 | 872-50-4 |
| Molecular Formula | C₅H₁₀N₂O | C₆H₁₈N₃OP | C₆H₁₂N₂O | C₅H₉NO |
| Molecular Weight | 114.15 g/mol | 179.20 g/mol | 128.17 g/mol | 99.13 g/mol |
| Boiling Point | 224-226 °C | 230-232 °C | 246.5 °C | 202 °C |
| Melting Point | 8.2 °C | 7 °C | -20 °C | -24 °C |
| Density | 1.056 g/mL | 1.03 g/mL | 1.06 g/mL | 1.028 g/mL |
| Dielectric Constant | 37.6 | 30.0 | 36.1 | 32.2 |
| Dipole Moment | 4.09 D | 4.30 D | 4.23 D | 4.09 D |
Experimental Performance Data
Alkylation of Terminal Acetylenes in Insect Pheromone Synthesis
A key application highlighting the performance of DMI is in the alkylation of terminal acetylenes, a crucial step in the synthesis of many insect sex pheromones. A comparative study demonstrates that DMI is a highly effective and safer substitute for the carcinogenic HMPA.
| Solvent | Reaction Time (hr) | Yield (%) |
| DMI | 2 | 83 |
| HMPA | 2 | 78 |
| DMI/THF (1:1) | 2 | 90 |
| HMPA/THF (1:1) | 2 | 88 |
Data from a study on the synthesis of insect sex pheromones.
The data clearly indicates that DMI provides comparable, and in the case of a THF co-solvent, slightly higher yields than HMPA under identical reaction conditions.
Cost-Effectiveness Analysis
For any research organization, the cost of reagents is a significant consideration. The following table provides a direct cost comparison of 1-liter quantities of DMI and its alternatives from a single supplier to ensure a fair analysis.
| Solvent | Price (1L) |
| This compound (DMI) | $197.70 |
| Hexamethylphosphoramide (HMPA) | $125.70 |
| 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) | $115.00 (for 1kg) |
| N-Methyl-2-pyrrolidone (NMP) | $35.00 |
Pricing obtained from Chem-Impex for 1L quantities, where available. DMPU pricing is for 1kg. NMP pricing is from Sydney Solvents for 1L.
While HMPA and DMPU may appear less expensive on a per-liter basis from some suppliers, the significant safety concerns and handling requirements associated with HMPA (a known carcinogen) and the reproductive toxicity of NMP add indirect costs related to specialized handling, storage, and waste disposal. When factoring in the comparable performance and enhanced safety profile, DMI presents a highly cost-effective solution for many research applications.
Experimental Protocols
To provide practical guidance for researchers, a detailed experimental protocol for a key reaction where DMI is effectively utilized is presented below.
Alkylation of a Terminal Acetylene
This protocol describes the alkylation of a terminal acetylene, a common step in the synthesis of more complex organic molecules, using DMI as the solvent.
Materials:
-
Terminal acetylene (1.0 eq)
-
This compound (DMI), anhydrous
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
Alkyl halide (1.1 eq)
-
Anhydrous tetrahydrofuran (THF) (optional, as co-solvent)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate, anhydrous
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the terminal acetylene and anhydrous DMI (and THF if used as a co-solvent).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-butyllithium dropwise via syringe, maintaining the temperature below 5 °C.
-
Stir the resulting solution at 0 °C for 30 minutes.
-
Slowly add the alkyl halide dropwise, again maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion of the reaction.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful execution. The following diagram, generated using Graphviz, illustrates the key steps in the alkylation of a terminal acetylene using DMI.
Caption: Workflow for the alkylation of a terminal acetylene using DMI.
Conclusion
The evaluation of this compound (DMI) demonstrates its position as a highly effective and economically sound alternative to traditional polar aprotic solvents in research. Its favorable safety profile, combined with comparable or superior performance in key synthetic transformations, makes it an attractive choice for scientists and drug development professionals. While the upfront cost per liter may be higher than some alternatives, the reduced hazards and associated handling costs, along with its robust performance, establish DMI as a cost-effective and responsible choice for the modern research laboratory.
A Comparative Analysis of Catalytic Performance in the Synthesis of 1,3-Dimethylimidazolidine
The synthesis of 1,3-Dimethylimidazolidine, a saturated five-membered heterocycle, is a fundamental transformation in organic chemistry, often achieved through the cyclocondensation of N,N'-dimethylethylenediamine with a formaldehyde source. The efficiency of this reaction can be significantly influenced by the choice of catalytic system, or lack thereof. This guide provides a comparative overview of catalyst-free and acid-catalyzed approaches to this synthesis, offering researchers and drug development professionals objective data and detailed protocols to inform their synthetic strategies.
The primary route to this compound involves the reaction of N,N'-dimethylethylenediamine with formaldehyde. Historical methods have demonstrated that this condensation can proceed readily without a catalyst, particularly with the high reactivity of formaldehyde.[1] More contemporary strategies often employ acid catalysis to enhance reaction rates and efficiency, representing a common alternative for this class of transformation.
Comparative Performance of Synthetic Methodologies
The choice between a catalyst-free or an acid-catalyzed approach depends on several factors, including desired reaction time, temperature constraints, and tolerance of the substrates to acidic conditions. The following table summarizes the key performance indicators for these two primary methodologies.
| Performance Metric | Catalyst-Free Synthesis | Acid-Catalyzed Synthesis |
| Catalyst | None | Brønsted Acid (e.g., p-TsOH) or Lewis Acid |
| Typical Solvent | None, or Ethanol | Toluene, Dichloromethane, Ethanol |
| Temperature | < 50 °C to reflux | Ambient to reflux |
| Reaction Time | 3 - 12 hours | 1 - 6 hours |
| Reported Yield | 37 - 94% | Generally high, often >85% |
| Key Advantage | Simplicity, avoids catalyst cost/removal | Faster reaction rates, potentially higher yields |
Experimental Protocols
The following sections provide detailed methodologies for both the catalyst-free and a representative acid-catalyzed synthesis of this compound.
1. Catalyst-Free Synthesis Protocol
This protocol is based on the principle of direct condensation of N,N'-dimethylethylenediamine and formaldehyde, which proceeds efficiently without catalytic intervention.[1]
-
Materials:
-
N,N'-dimethylethylenediamine (1.0 eq)
-
Aqueous Formaldehyde (37 wt. % in H₂O, 1.05 eq)
-
Ethanol (optional, as solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser (if heating)
-
-
Procedure:
-
To a round-bottom flask charged with N,N'-dimethylethylenediamine (1.0 eq), add aqueous formaldehyde (1.05 eq) dropwise at 0 °C with gentle stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours. Alternatively, the mixture can be heated to a temperature below 50°C or gently refluxed in a solvent like ethanol to ensure completion.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by distillation to obtain pure this compound.
-
2. Acid-Catalyzed Synthesis Protocol
This protocol employs a Brønsted acid to catalyze the cyclocondensation, which can lead to faster reaction times.[1]
-
Materials:
-
N,N'-dimethylethylenediamine (1.0 eq)
-
Paraformaldehyde (1.05 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 - 0.1 eq)
-
Toluene
-
Anhydrous Sodium Sulfate
-
Round-bottom flask equipped with a Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add N,N'-dimethylethylenediamine (1.0 eq), paraformaldehyde (1.05 eq), p-Toluenesulfonic acid (0.05 eq), and toluene.
-
Heat the mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Continue refluxing for 1-4 hours, monitoring the reaction by observing water collection and by TLC or GC-MS analysis.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude product by vacuum distillation to afford pure this compound.
-
Visualizing the Synthetic Pathways and Workflows
To better illustrate the processes, the following diagrams, generated using Graphviz, depict the general reaction pathway and a comparative experimental workflow.
Caption: General reaction pathway for the synthesis of this compound.
Caption: Comparative experimental workflow for imidazolidine synthesis.
References
A Comparative Safety Profile of 1,3-Dimethylimidazolidine and Other Common Solvents in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of 1,3-Dimethylimidazolidine (DMI) with other frequently used solvents in the pharmaceutical industry: Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO). The information presented is intended to assist researchers and drug development professionals in making informed decisions regarding solvent selection based on objective safety data.
Executive Summary
The selection of a suitable solvent is a critical consideration in drug development and manufacturing, with significant implications for worker safety, environmental impact, and regulatory compliance. This guide offers a side-by-side comparison of the key safety parameters of DMI, DMF, NMP, and DMSO. While DMI presents a favorable profile in certain aspects, a thorough evaluation of all safety data is crucial for its appropriate application.
Quantitative Safety Data Comparison
The following table summarizes the key quantitative safety data for this compound and the selected comparative solvents. This data has been compiled from various safety data sheets and regulatory agency information.
| Parameter | This compound (DMI) | Dimethylformamide (DMF) | N-methyl-2-pyrrolidone (NMP) | Dimethyl sulfoxide (DMSO) |
| Acute Oral Toxicity (LD50, rat) | 300 - 2000 mg/kg bw[1][2] | 2000 - 7600 mg/kg[3] | 3900 - 7900 mg/kg | 14,500 mg/kg[4] |
| Acute Dermal Toxicity (LD50, rabbit) | > 2000 mg/kg[1] | > 3160 mg/kg | 8000 mg/kg | 40,000 mg/kg |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1][2][5][6] | May damage the developing fetus.[7] | Suspected of damaging fertility or the unborn child.[8][9] | No data available |
| Carcinogenicity | Not classifiable as to its potential to cause cancer. | Not classifiable as to its potential to cause cancer.[7] | Not been shown to cause cancer in animals.[10] | No component is identified as a carcinogen or potential carcinogen.[11] |
| Flash Point (Closed Cup) | 93 - 104 °C[12][13] | 58 °C[14] | 86 - 91 °C | 87 - 95 °C |
| Autoignition Temperature | 300 - 305 °C[1][12] | 440 °C | 245 - 270 °C | 215 - 301 °C |
Disclaimer: The experimental protocols for the specific data points in the table above are not always publicly available. The methodologies described in the following section are based on standardized OECD guidelines and represent the likely procedures used to generate this type of safety data.
Experimental Protocols for Key Safety Assessments
The following are detailed methodologies for key toxicological and safety experiments, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (OECD 423)
Objective: To determine the acute oral toxicity of a substance.
Methodology:
-
Animal Model: Typically, young adult female rats are used.
-
Dosage: A stepwise procedure is used with a starting dose of 300 mg/kg body weight.
-
Administration: The test substance is administered orally by gavage.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Endpoint: The outcome of the study determines the classification of the substance according to its acute oral toxicity.
Acute Dermal Toxicity (OECD 402)
Objective: To determine the acute dermal toxicity of a substance.
Methodology:
-
Animal Model: Adult rats, rabbits, or guinea pigs are used.
-
Dosage: A limit test is often performed at 2000 mg/kg body weight. If mortality occurs, a full study with multiple dose groups is conducted.
-
Administration: The substance is applied to a shaved area of the skin (at least 10% of the body surface area) and covered with a porous gauze dressing for 24 hours.[7]
-
Observation: Animals are observed for mortality and signs of toxicity for 14 days.
-
Endpoint: The LD50 (the dose estimated to be lethal to 50% of the animals) is determined.
Repeated Dose Dermal Toxicity (OECD 410)
Objective: To evaluate the toxic effects of a substance after repeated dermal application over 21 or 28 days.
Methodology:
-
Animal Model: Typically, young adult rats are used.
-
Dosage: At least three dose levels and a control group are used.
-
Administration: The test substance is applied daily to the shaved skin for at least 6 hours per day.[7]
-
Observation: Daily clinical observations, weekly body weight and food consumption measurements, and hematology and clinical biochemistry at termination.
-
Endpoint: Evaluation of organ weights and histopathology to identify target organs and a No-Observed-Adverse-Effect Level (NOAEL).
Reproductive and Developmental Toxicity Screening (OECD 421)
Objective: To provide initial information on the possible effects of a substance on reproduction and development.
Methodology:
-
Animal Model: Male and female rats are used.
-
Dosage: At least three dose levels and a control group are used.
-
Administration: The substance is administered daily, typically by oral gavage, to males for a minimum of four weeks and to females throughout the study.
-
Mating: Animals are mated to produce an F1 generation.
-
Observation: Parameters such as fertility, gestation length, litter size, and pup viability and growth are recorded.
-
Endpoint: Identification of potential adverse effects on reproduction and development.
Visualizing Experimental Workflows
The following diagrams, created using Graphviz, illustrate the general workflows of key safety assessment experiments.
Caption: Workflow for Acute Oral Toxicity Testing.
Caption: Workflow for Acute Dermal Toxicity Testing.
Caption: Workflow for Reproductive Toxicity Screening.
Conclusion
This guide provides a comparative overview of the safety profiles of this compound and other common solvents. While DMI shows a flash point that is higher than some alternatives, it is classified as being suspected of causing reproductive toxicity. In contrast, DMSO has a very high LD50, indicating low acute toxicity. DMF and NMP are also associated with reproductive and developmental toxicity concerns.[7][8][9] The selection of an appropriate solvent requires a careful and holistic assessment of all available safety data in the context of its intended application and the implementation of appropriate engineering controls and personal protective equipment to minimize exposure and ensure a safe working environment.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. epa.gov [epa.gov]
- 3. ftp.cdc.gov [ftp.cdc.gov]
- 4. umco.de [umco.de]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 7. epa.gov [epa.gov]
- 8. carlroth.com [carlroth.com]
- 9. Registration Dossier - ECHA [echa.europa.eu]
- 10. Substance Information - ECHA [echa.europa.eu]
- 11. ECHA Guideline zur Beschränkung von NMP • CHEManager ist das marktführende Medium für das Management der Chemie- und Pharmaindustrie [chemanager-online.com]
- 12. daikinchemicals.com [daikinchemicals.com]
- 13. ECHA CHEM [chem.echa.europa.eu]
- 14. researchgate.net [researchgate.net]
The Role of 1,3-Dimethylimidazolidine in Enhancing Reaction Selectivity: A Comparative Analysis Based on Structurally Related Compounds
For researchers, scientists, and drug development professionals, achieving high reaction selectivity is a critical goal in chemical synthesis. This guide explores the potential of 1,3-Dimethylimidazolidine as a selectivity-enhancing agent. Due to a lack of direct comparative studies on this compound in the current literature, this analysis draws upon experimental data from structurally similar compounds, including its acyclic analogue, N,N'-dimethylethylenediamine, and functionalized derivatives. These comparisons provide insights into the potential applications and performance of the this compound scaffold in catalysis.
Introduction to this compound and Its Potential in Catalysis
This compound is a cyclic diamine that possesses key structural features for potential application in catalysis, particularly as a bidentate ligand for metal centers. Its two tertiary amine groups can coordinate to a metal, forming a stable five-membered chelate ring. The cyclic nature of the backbone imparts conformational rigidity compared to its acyclic counterpart, N,N'-dimethylethylenediamine. This rigidity can influence the geometry of the resulting metal complex and, consequently, the stereochemical outcome of a catalyzed reaction. While direct experimental data on its efficacy in enhancing enantiomeric or diastereomeric excess is scarce, the performance of related compounds suggests its potential.
Comparison with N,N'-Dimethylethylenediamine
N,N'-Dimethylethylenediamine, the acyclic analogue of this compound, is utilized as a ligand in various catalytic reactions.[1][2][3] Its flexibility allows it to adopt various conformations when coordinating with a metal. In contrast, the cyclic structure of this compound restricts this conformational freedom, which could translate to higher selectivity in certain asymmetric transformations.
| Ligand | Structure | Key Features | Potential Impact on Selectivity |
| This compound | Cyclic, conformationally restricted | May lead to more defined catalyst geometry and higher stereoselectivity. | |
| N,N'-Dimethylethylenediamine | Acyclic, conformationally flexible | Versatile ligand for various reactions, but flexibility might lead to lower selectivity in some cases.[1] |
Insights from Functionalized Imidazolidine Derivatives
The potential of the imidazolidine scaffold in selective catalysis is more evident when examining its functionalized derivatives, which have been successfully employed in a range of reactions.
1-Acetyl-2,3-dimethylimidazolidine in Selective Reductions
1-Acetyl-2,3-dimethylimidazolidine has been demonstrated as an effective organic reductant for transfer hydrogenation.[4] Notably, it exhibits chemoselectivity in the reduction of α,β-unsaturated aldehydes, yielding unsaturated alcohols without affecting the carbon-carbon double bond. This selectivity is a valuable attribute in multi-functional molecule synthesis. The reaction proceeds via a hydride transfer from the C-2 position of the imidazolidine ring.
Experimental Protocol for the Selective Reduction of Cinnamaldehyde using 1-Acetyl-2,3-dimethylimidazolidine:
A representative procedure for this selective reduction is as follows: A mixture of cinnamaldehyde (1.0 mmol), 1-acetyl-2,3-dimethylimidazolidine (1.5 mmol), and Mg(ClO4)2 (0.1 mmol) in a 10:1 acetonitrile/methanol solvent mixture (3 mL) is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield cinnamyl alcohol.[4]
Chiral Imidazolidin-4-one Derivatives in Asymmetric Catalysis
Chiral ligands based on imidazolidin-4-one derivatives have been synthesized and their copper(II) complexes have shown high enantioselectivity (up to 97% ee) in asymmetric Henry reactions.[5] The stereochemical outcome of the reaction was found to be dependent on the relative configuration of the substituents on the imidazolidine ring. This demonstrates that the imidazolidine framework can be effectively modified to create highly selective chiral catalysts.
The Role of the Oxidized Analogue: 1,3-Dimethyl-2-imidazolidinone (DMI) as a Solvent
The oxidized form, 1,3-Dimethyl-2-imidazolidinone (DMI), is a high-boiling polar aprotic solvent.[6][7] Solvents can significantly influence the stereochemical course of a reaction. In some cases, changing the solvent from THF to DMF (a structurally related acyclic amide) has been shown to alter the stereoselectivity of a reaction.[8] While DMI is primarily a solvent, its interaction with reactants and catalysts can play a role in the overall selectivity of a transformation.
Proposed Catalytic Role of this compound
Based on the chemistry of related diamine ligands, a proposed general workflow for the involvement of this compound in a metal-catalyzed cross-coupling reaction is depicted below. The ligand would first coordinate to a metal precursor to form an active catalyst. This catalyst would then participate in the catalytic cycle, for instance, involving oxidative addition, transmetalation, and reductive elimination. The rigid, chiral environment provided by the this compound ligand around the metal center could influence the orientation of the substrates during the key bond-forming steps, thereby dictating the stereoselectivity of the product.
Caption: Proposed workflow for this compound in metal catalysis.
Conclusion
While direct experimental evidence for the role of this compound in enhancing reaction selectivity is currently limited in published literature, the performance of its structural analogues and derivatives provides a strong basis for its potential in this area. The conformational rigidity of the cyclic backbone is a key feature that distinguishes it from its acyclic counterpart, N,N'-dimethylethylenediamine, and could be leveraged to achieve higher levels of stereocontrol. The demonstrated success of functionalized imidazolidine derivatives in selective reductions and asymmetric catalysis further underscores the promise of this scaffold. Future research into the applications of this compound as a ligand in asymmetric catalysis is warranted to fully elucidate its capabilities and to provide the direct comparative data needed to validate its role as a selectivity-enhancing agent.
References
- 1. N,N-Dimethylethylenediamine: A Key Chemical Compound in Modern Applications_Chemicalbook [chemicalbook.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. N,N -Dimethylethylenediamine 98 110-70-3 [sigmaaldrich.com]
- 4. 1-Acetyl-2,3-Dimethylimidazolidine: A Novel Organic Reductant for Transfer Hydrogenation [organic-chemistry.org]
- 5. Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Dimethyl-2-imidazolidinone | C5H10N2O | CID 6661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1,3-Dimethylimidazolidine: A Guide for Laboratory Professionals
The safe and compliant disposal of 1,3-Dimethylimidazolidine (DMI) is critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage DMI waste, from initial handling to final disposal, in accordance with established safety protocols.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). DMI is classified as a hazardous substance, and direct contact should be avoided.
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety goggles with side protection or a face shield.[1][2]
-
Hand Protection: Use chemical-impermeable gloves.
-
Skin and Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin contact.[3][4]
Ventilation: All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1][5]
Step-by-Step Disposal Protocol
This compound and its containers must be treated as hazardous waste.[1] Under no circumstances should it be disposed of down the drain or into the sewer system.[1][3]
1. Waste Collection:
- Designate a specific, clearly labeled, and sealed container for liquid DMI waste. The container must be compatible with DMI and kept tightly closed when not in use.[4][6][7]
- For solid waste contaminated with DMI (e.g., absorbent materials, gloves, weighing papers), use a separate, clearly labeled, and sealed container.
2. Accidental Spill Cleanup:
- In the event of a spill, immediately evacuate non-essential personnel from the area and ensure adequate ventilation.[7]
- Remove all sources of ignition as DMI is a combustible liquid.[4]
- Contain the spill using an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[5][8] Do not use combustible materials like paper towels without first using an absorbent.
- Carefully collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.[7]
- Clean the affected area thoroughly.
3. Container Disposal:
- Empty DMI containers must be handled as hazardous waste, as they will retain chemical residues.[1]
- Completely emptied packages may be recycled if local regulations permit and after proper decontamination.[1] Otherwise, they should be disposed of through the same hazardous waste stream as the chemical itself.
4. Final Disposal:
- All DMI waste, both liquid and solid, must be disposed of through a licensed hazardous waste management facility.
- Ensure that all waste is correctly categorized and labeled according to local, regional, and national environmental regulations.[1][4] The allocation of waste identity numbers or descriptions must be carried out according to the specific industry and process.
Quantitative Data for Safe Handling and Disposal
The following table summarizes key quantitative data for this compound, which is essential for risk assessment during handling and disposal.
| Property | Value | Significance for Disposal |
| Acute Oral Toxicity (LD50) | 300 – 2,000 mg/kg (Rat)[1][8] | Indicates that DMI is harmful if swallowed, necessitating careful handling to prevent ingestion. |
| Acute Dermal Toxicity (LD50) | >2,000 mg/kg (Rabbit)[1] | While less toxic via skin contact than ingestion, it can be absorbed through the skin, requiring protective gloves.[4][6] |
| Flash Point | 93 °C / 199.4 °F | As a combustible liquid, DMI waste should be kept away from heat, sparks, and open flames.[3][4] |
| Water Solubility | Completely soluble | High water solubility increases the risk of environmental contamination if disposed of improperly in aqueous systems. |
| Biodegradability | Not readily biodegradable (0% in 19 days) | Its persistence in the environment underscores the importance of not releasing it into waterways or soil. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. carlroth.com [carlroth.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. echemi.com [echemi.com]
- 8. chemicalbook.com [chemicalbook.com]
Safeguarding Your Research: Personal Protective Equipment Protocols for 1,3-Dimethylimidazolidine
For Immediate Implementation: This document provides critical safety and logistical guidance for the handling and disposal of 1,3-Dimethylimidazolidine (DMI) to ensure the well-being of all laboratory personnel. Adherence to these protocols is mandatory for all researchers, scientists, and drug development professionals working with this compound.
This compound is a combustible liquid that is harmful if swallowed and is suspected of damaging fertility or the unborn child.[1][2] It is also known to cause serious eye damage.[1][2] Some data suggests it may be harmful if absorbed through the skin and can cause skin and respiratory tract irritation.[3] Therefore, stringent adherence to personal protective equipment (PPE) guidelines is paramount.
Essential Personal Protective Equipment (PPE)
A comprehensive assessment of the experimental procedure must be conducted to determine the appropriate level of PPE. The following table summarizes the minimum required PPE for handling this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., preparing solutions in a fume hood) | Tightly fitting safety goggles with side-shields.[1] | Chemical-impermeable gloves (e.g., Nitrile, Neoprene). Inspect gloves prior to use.[1] | Standard laboratory coat. | Not generally required if handled in a certified chemical fume hood. |
| High-Volume Handling or Risk of Splash | Face shield in addition to safety goggles. | Chemical-impermeable gloves. Consider double-gloving. | Chemical-resistant apron over a lab coat.[4] | Required if ventilation is inadequate or in case of a spill. Use an appropriate certified respirator.[2] |
| Weighing/Transferring Powder (if applicable) | Tightly fitting safety goggles with side-shields. | Chemical-impermeable gloves. | Standard laboratory coat. | Use in a ventilated enclosure or with a respirator equipped with a particulate filter. |
| Emergency (Spill Cleanup) | Face shield and safety goggles. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or long-sleeved impervious clothing.[1] | Self-contained breathing apparatus (SCBA) may be necessary for large spills.[5][6] |
Experimental Protocols: Safe Handling and Use
Handling:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.[1][2]
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[1]
Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][7]
-
Keep containers tightly closed to prevent moisture absorption as the substance is hygroscopic.[3][5]
-
Store away from incompatible materials such as strong oxidizing agents and acid chlorides.[3][7]
Spill and Disposal Plan
In Case of a Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Ventilate the area.
-
Wearing appropriate PPE (see table above), contain the spill using an inert absorbent material (e.g., sand, vermiculite).[6]
-
Collect the absorbed material into a suitable, closed container for disposal.[1][2]
Disposal:
-
All waste containing this compound, including contaminated absorbent materials and disposable PPE, must be treated as hazardous waste.[7][8]
-
Dispose of the waste in a designated, labeled, and sealed container.
-
Arrange for disposal through an approved hazardous waste disposal facility, adhering to all local, regional, and national regulations.[1][7][8]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][7][9]
-
Skin Contact: Immediately remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][7][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][7][8][9]
Caption: PPE Selection Workflow for this compound.
Caption: Disposal Plan for this compound Contaminated Waste.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. research.arizona.edu [research.arizona.edu]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. rcilabscan.com [rcilabscan.com]
- 9. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
